molecular formula C10H14N2O2S B1455976 2-(cyclohexylamino)thiazole-4-carboxylic acid CAS No. 1355175-62-0

2-(cyclohexylamino)thiazole-4-carboxylic acid

Cat. No.: B1455976
CAS No.: 1355175-62-0
M. Wt: 226.3 g/mol
InChI Key: KMVQBIKCTPSBCZ-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVQBIKCTPSBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-(Cyclohexylamino)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Peptidomimetics and Kinase Inhibitor Design

Executive Summary

This technical guide profiles 2-(cyclohexylamino)thiazole-4-carboxylic acid , a bifunctional heterocyclic scaffold critical in medicinal chemistry. Distinguished by its amphiphilic architecture—combining a lipophilic cyclohexyl tail with a polar, zwitterionic thiazole-acid head—this compound serves as a versatile pharmacophore. It is widely utilized in the development of ATP-competitive kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns. This document provides a rigorous analysis of its synthesis, physicochemical behavior, and reactivity, tailored for drug development professionals.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity[1]
  • IUPAC Name: 2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid

  • Molecular Formula: C₁₀H₁₄N₂O₂S

  • Molecular Weight: 226.30 g/mol

  • Core Scaffold: 2-aminothiazole fused with a carboxylic acid at C4 and a secondary amine at C2.

Structural Dynamics & Tautomerism

The 2-aminothiazole core exhibits prototropic tautomerism. While the amino form (A) is thermodynamically predominant in solution and solid state, the imino form (B) becomes relevant during specific binding events in biological pockets or under acidic catalysis.

  • Amino Form (Preferred): Exocyclic N-H, aromatic thiazole ring.

  • Imino Form: Endocyclic N-H (at N3), exocyclic C=N double bond.

The cyclohexyl group acts as a steric anchor, increasing the lipophilicity (cLogP ~1.5–2.0) compared to the parent 2-aminothiazole (cLogP < 0), thereby improving membrane permeability while maintaining water solubility via the carboxylate moiety at physiological pH.

Physicochemical Data Summary
PropertyValue / CharacteristicImplication for Drug Design
pKa (Acid) ~3.2 – 3.5 (COOH)Ionized (COO⁻) at physiological pH; good solubility.
pKa (Base) ~5.0 – 5.5 (Thiazole N)Weakly basic; protonation at N3 possible in acidic media.
Solubility Amphoteric / ZwitterionicLow solubility in non-polar solvents; soluble in DMSO, MeOH, and basic aqueous buffers.
LogP ~1.8 (Estimated)"Drug-like" lipophilicity; suitable for oral bioavailability optimization.
H-Bond Donors 2 (COOH, NH)Critical for active site anchoring (e.g., Hinge region in kinases).
H-Bond Acceptors 4 (N, O, O, S)Versatile interaction points.

Part 2: Synthetic Pathways & Optimization

The synthesis of 2-(cyclohexylamino)thiazole-4-carboxylic acid is classically achieved via the Hantzsch Thiazole Synthesis . However, for pharmaceutical-grade purity, a two-step ester-mediated route is superior to the direct acid condensation.

The Hantzsch Protocol (Optimized)

Direct condensation of N-cyclohexylthiourea with bromopyruvic acid often yields colored impurities and difficult-to-purify hydrobromide salts. The recommended protocol utilizes ethyl bromopyruvate , enabling silica gel purification before the final hydrolysis.

Step 1: Cyclization (Thiazole Formation)
  • Reagents: N-Cyclohexylthiourea (1.0 eq), Ethyl bromopyruvate (1.05 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux, 2–4 hours.

  • Mechanism: S-alkylation of the thiourea sulfur by the

    
    -haloketone, followed by intramolecular cyclodehydration.
    
Step 2: Saponification (Ester Hydrolysis)
  • Reagents: LiOH or NaOH (2.0 eq).

  • Solvent: THF:Water (3:1).

  • Conditions: Ambient temperature, 1–2 hours.

  • Workup: Acidification to pH 3–4 precipitates the zwitterionic free acid.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow from precursors to the final scaffold.

HantzschSynthesis Precursors Precursors (N-Cyclohexylthiourea + Ethyl Bromopyruvate) Intermediate S-Alkylated Intermediate (Thioimidate) Precursors->Intermediate SN2 Attack (S on CH2-Br) Cyclization Cyclization & Dehydration (Thiazole Ring Formation) Intermediate->Cyclization - HBr Ester Ethyl 2-(cyclohexylamino)thiazole-4-carboxylate (Stable Intermediate) Cyclization->Ester - H2O Hydrolysis Saponification (LiOH) & Acidification Ester->Hydrolysis Base Hydrolysis Product Target: 2-(cyclohexylamino)thiazole-4-carboxylic acid Hydrolysis->Product pH Adjustment

Figure 1: Step-wise Hantzsch synthesis pathway via the ethyl ester intermediate.

Part 3: Chemical Reactivity & Derivatization[1][3]

The scaffold presents three distinct vectors for chemical modification, allowing researchers to elaborate the core into complex lead compounds.

Vector A: Carboxylic Acid (C4 Position)
  • Reactivity: Standard amide coupling, esterification, decarboxylation.

  • Protocol Note: Due to the zwitterionic nature, the carboxylic acid must be activated (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA) to suppress the internal salt bridge.

  • Application: Attachment of solubilizing tails or pharmacophores targeting adjacent binding pockets.

Vector B: Secondary Amine (C2 Position)
  • Reactivity: Acylation, Alkylation, Sulfonylation.

  • Challenge: The amine is less nucleophilic than a standard aliphatic amine due to resonance delocalization into the thiazole ring.

  • Solution: Use strong electrophiles (acid chlorides, sulfonyl chlorides) or forcing conditions. Note that acylation at the exocyclic nitrogen is generally preferred over the endocyclic ring nitrogen, but regioselectivity must be confirmed via NMR.

Vector C: Thiazole Ring (C5 Position)
  • Reactivity: Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The C5 position is nucleophilic. Halogenation (Br, Cl) can be achieved here, providing a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

ReactivityMap Center 2-(cyclohexylamino) thiazole-4-COOH Amide Amides (via HATU/Amine) Center->Amide COOH Activation Ester Esters (via ROH/Acid) Center->Ester Esterification Acyl N-Acyl Derivatives (via RCOCl) Center->Acyl N-Acylation Halo C5-Halides (via NBS/NCS) Center->Halo EAS @ C5

Figure 2: Divergent synthesis map showing primary reactivity vectors.

Part 4: Analytical Characterization

Validating the identity of 2-(cyclohexylamino)thiazole-4-carboxylic acid requires specific attention to the exchangeable protons and the characteristic thiazole singlets.

1H NMR Signature (DMSO-d6)
  • 
     12.0–13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH). Often broad due to hydrogen bonding.
    
  • 
     7.8–8.2 ppm (d/br s, 1H):  Exocyclic amine (-NH-). Chemical shift varies significantly with concentration and temperature.
    
  • 
     7.4–7.6 ppm (s, 1H):  Thiazole C5 proton. This is the diagnostic singlet for the ring system.
    
  • 
     3.4–3.6 ppm (m, 1H):  Cyclohexyl methine proton (N-CH<).
    
  • 
     1.0–2.0 ppm (m, 10H):  Cyclohexyl methylene protons (complex multiplet).
    
Mass Spectrometry (ESI)
  • Positive Mode (M+H): Expect m/z 227.1.

  • Negative Mode (M-H): Expect m/z 225.1.

  • Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments.

Part 5: Biological Applications[1][4][5][6][7]

Kinase Inhibition

The 2-aminothiazole motif is a "privileged structure" in kinase drug discovery. The donor-acceptor motif (N3 acceptor, NH donor) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase hinge region .

  • Role of Cyclohexyl: Fills the hydrophobic pocket (Gatekeeper/Solvent front) to improve affinity and selectivity.

  • Role of COOH: Can be derivatized to interact with the ribose-binding pocket or solvent-exposed residues.

Peptidomimetics

The rigid thiazole ring acts as a bioisostere for peptide bonds (amide bond replacement), constraining the conformation of peptide chains. The carboxylic acid allows integration into peptide sequences via solid-phase peptide synthesis (SPPS).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications Source:Organic Reactions, Wiley. URL:[Link]

  • Physicochemical Properties of 2-Aminothiazoles Source: PubChem Compound Summary for 2-Aminothiazole-4-carboxylic acid.[1][2] URL:[Link]

  • Thiazole Scaffolds in Medicinal Chemistry Source:Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis of Thiazole-4-carboxylic Acids via Ethyl Bromopyruvate Source:Tetrahedron Letters (ScienceDirect). URL:[Link]

Sources

2-(cyclohexylamino)thiazole-4-carboxylic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Cyclohexylamino)thiazole-4-carboxylic Acid and its Analogs

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] This guide focuses on a specific derivative class, 2-(cyclohexylamino)thiazole-4-carboxylic acid, and its analogs. These compounds have emerged as significant subjects of research, particularly for their potential in modulating key enzymatic pathways relevant to metabolic disorders and oncology. We will delve into the synthesis, chemical properties, and burgeoning applications of this compound class, providing a technical overview for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

While 2-(cyclohexylamino)thiazole-4-carboxylic acid represents a specific structure of interest, it belongs to the broader family of 2-aminothiazole-4-carboxylic acids. For foundational context, the properties of the parent compound, 2-aminothiazole-4-carboxylic acid, are presented below. The addition of a cyclohexylamino group significantly increases the lipophilicity of the molecule, a critical factor influencing its pharmacokinetic and pharmacodynamic profile.

PropertyValue (for 2-aminothiazole-4-carboxylic acid)
CAS Number 40283-41-8[2]
Molecular Formula C4H4N2O2S[2]
Molecular Weight 144.15 g/mol [2]
IUPAC Name 2-amino-1,3-thiazole-4-carboxylic acid[2]
Synonyms 2-amino-4-thiazolecarboxylic acid, ATCA
Appearance Solid

Synthesis of 2-Aminothiazole-4-Carboxylic Acid Derivatives

The synthesis of the 2-aminothiazole-4-carboxylate core is typically achieved via the Hantzsch thiazole synthesis. This versatile method involves the condensation reaction between a thiourea or thioamide and an α-haloketone or a related α-halo carbonyl compound. For the specific synthesis of 2-(substituted amino)thiazole-4-carboxylic acid esters, the process generally starts with the reaction of a substituted thiourea (e.g., N-cyclohexylthiourea) with an α-halo-β-ketoester. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

A generalized synthetic pathway is outlined below. The selection of the starting materials, particularly the substituted thiourea and the α-halo ester, is crucial for determining the final substituents on the thiazole ring.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product R_Thiourea N-Cyclohexylthiourea Condensation Hantzsch Thiazole Synthesis (Condensation/Cyclization) R_Thiourea->Condensation Reactant 1 Alpha_Halo_Ester Ethyl Bromopyruvate Alpha_Halo_Ester->Condensation Reactant 2 Intermediate_Ester Ethyl 2-(cyclohexylamino)thiazole-4-carboxylate Condensation->Intermediate_Ester Forms Ester Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Intermediate_Ester->Hydrolysis Final_Product 2-(Cyclohexylamino)thiazole-4-carboxylic acid Hydrolysis->Final_Product Yields Final Acid

Generalized synthesis of 2-(cyclohexylamino)thiazole-4-carboxylic acid.

Core Applications in Drug Discovery and Development

Derivatives of the 2-(cyclohexylamino)thiazole scaffold have shown significant promise in several therapeutic areas, primarily due to their activity as potent enzyme inhibitors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A key area of investigation for this chemical class is the inhibition of 11β-HSD1, an enzyme critical for regulating the intracellular levels of active glucocorticoids, such as cortisol. Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.

Recent studies on closely related analogs, specifically 2-(cyclohexylamino)thiazol-4(5H)-ones, have demonstrated potent inhibitory activity against 11β-HSD1.[3] For instance, certain derivatives exhibited IC50 values in the low micromolar and even nanomolar range, with some compounds proving to be more potent and selective than the control inhibitor, carbenoxolone.[3] The introduction of a larger hydrophobic substituent like the cyclohexyl group at the amino position appears to enhance the potency of these inhibitors.[3] This suggests that the 2-(cyclohexylamino)thiazole-4-carboxylic acid scaffold is a highly promising starting point for the design of novel therapeutics for metabolic disorders.

Anticancer and Redox-Modulating Activity

Beyond metabolic diseases, these compounds have also been evaluated for their anticancer potential. The 2-aminothiazole group is a known pharmacophore in various anticancer agents.[3] Studies on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives have shown a decrease in cell viability across several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (Caco-2).[4]

The mechanism of this anticancer effect may be linked to the modulation of cellular redox homeostasis.[4] These compounds have been observed to increase levels of reactive oxygen species (ROS) while reducing glutathione (GSH) levels in cancer cells, suggesting a dual-action therapeutic potential: regulating metabolic disorders via 11β-HSD1 inhibition and acting as anticancer agents.[4]

Broad-Spectrum Metallo-β-lactamase (MBL) Inhibition

The broader class of 2-aminothiazole-4-carboxylic acids (AtCs) has been identified as a promising source of broad-spectrum inhibitors for metallo-β-lactamases (MBLs).[5] MBLs are enzymes that confer bacterial resistance to a wide range of β-lactam antibiotics, including carbapenems, posing a significant threat to public health.[5]

Researchers have discovered that AtCs can mimic the binding features of carbapenem hydrolysates within the active sites of MBLs.[5] Crystallographic studies have confirmed a common binding mode for AtCs across different MBL classes (B1, B2, and B3).[5] In preclinical models, these compounds have been shown to restore the activity of antibiotics like Meropenem against MBL-producing bacteria, highlighting their potential as "resistance breakers" in combination therapies.[5]

Quantitative Data on Biological Activity

The inhibitory potential of this class of compounds is best illustrated with quantitative data. The table below presents representative IC50 values for several 2-(cyclohexylamino)thiazol-4(5H)-one derivatives against 11β-HSD1, demonstrating the high potency achievable with this scaffold.

Compound DerivativeR-Group at C5IC50 for 11β-HSD1 (µM)
3f Phenyl0.17
3g 4-Bromophenyl0.07
3h Spiro[cyclohexane-1,5'-thiazole]0.04
3i Spiro[cyclopentane-1,5'-thiazole]0.09
Control Carbenoxolone0.08
Data adapted from studies on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives.[3]

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

To assess the inhibitory activity of a compound such as 2-(cyclohexylamino)thiazole-4-carboxylic acid against 11β-HSD1, a standard in vitro enzymatic assay can be employed. This protocol describes a common scintillation proximity assay (SPA) method.

Objective: To determine the IC50 value of a test compound against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • [3H]-cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation Proximity Assay beads (e.g., anti-mouse IgG-coated)

  • Monoclonal anti-cortisol antibody

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Microplates (e.g., 96-well)

  • Microplate scintillation counter

Workflow:

Workflow for an in vitro 11β-HSD1 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-(cyclohexylamino)thiazole-4-carboxylic acid) in DMSO.

  • Assay Plate Setup: To the wells of a 96-well microplate, add the assay buffer. Then, add the diluted test compounds, a known inhibitor for the positive control, and DMSO alone for the negative control (representing 100% enzyme activity).

  • Enzyme and Cofactor Addition: Add the 11β-HSD1 enzyme solution and NADPH to each well.

  • Reaction Initiation: Start the enzymatic reaction by adding the [3H]-cortisone substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the conversion of [3H]-cortisone to [3H]-cortisol.

  • Reaction Termination and Detection: Stop the reaction by adding the SPA bead slurry containing the anti-cortisol antibody. The antibody will specifically bind to the [3H]-cortisol product. When the [3H]-cortisol-antibody complex binds to the SPA beads, the emitted beta particles from the tritium will stimulate the scintillant in the beads to emit light.

  • Signal Measurement: After a further incubation period to allow for binding, the plate is read in a microplate scintillation counter. The light output is directly proportional to the amount of [3H]-cortisol produced.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The 2-(cyclohexylamino)thiazole-4-carboxylic acid scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit key enzymes like 11β-HSD1 and metallo-β-lactamases positions them as valuable leads in the development of new treatments for metabolic diseases, cancer, and infectious diseases. The synthetic accessibility of the thiazole core allows for extensive structure-activity relationship (SAR) studies, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on advancing these promising leads through preclinical and clinical development, potentially addressing major unmet needs in human health.

References

  • Chłoń-Rzepa, G., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Chłoń-Rzepa, G., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, S., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

Sources

The Enduring Scaffold: An Introduction to 2-Aminothiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted 2-Aminothiazoles

The 2-aminothiazole motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, provides a versatile framework for the design of novel therapeutic agents. Its inherent physicochemical properties, including its capacity for hydrogen bonding, metal chelation, and diverse substitution patterns, have rendered it a recurring theme in the discovery of potent modulators of physiological and pathological processes.[2][3] The clinical success of compounds such as the kinase inhibitor Dasatinib and various sulfa drugs has cemented the importance of the 2-aminothiazole core in drug development.[4][5]

The biological activities of N-substituted 2-aminothiazoles are remarkably diverse, spanning a wide range of therapeutic areas. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][6] Their efficacy often stems from their ability to mimic endogenous ligands and interact with the active sites of enzymes, receptors, and other proteins. This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted 2-aminothiazoles, offering insights into the rational design of next-generation therapeutics based on this remarkable scaffold.

Forging the Core: Synthetic Pathways to N-Substituted 2-Aminothiazoles

The accessibility of a chemical scaffold is paramount to its exploration in medicinal chemistry. Fortunately, N-substituted 2-aminothiazoles can be readily synthesized through several established methods, with the Hantzsch thiazole synthesis being the most classical and widely employed approach.[7]

The Archetypal Route: Hantzsch Thiazole Synthesis

First described in the 19th century, the Hantzsch reaction involves the condensation of an α-haloketone with a thiourea or its derivative.[7] This robust method allows for the introduction of a wide variety of substituents at the N-2, C-4, and C-5 positions of the thiazole ring, making it a workhorse for generating diverse chemical libraries for SAR studies.

The reaction proceeds through a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[7]

Hantzsch_Mechanism Thiourea Thiourea Derivative Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product N-Substituted 2-Aminothiazole Intermediate2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

The following is a representative protocol for the synthesis of N-substituted 2-aminothiazoles via the Hantzsch reaction.[8]

  • Preparation of Thiourea Derivative: If the desired N-substituted thiourea is not commercially available, it can be prepared by reacting the corresponding amine with benzoyl isothiocyanate, followed by base hydrolysis.[8]

  • Condensation Reaction: To a solution of the N-substituted thiourea (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the appropriate α-bromoacetophenone derivative (1.1 eq).[8][9]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) for 2-4 hours.[8][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-aminothiazole.[8]

Evolving the Synthesis: Modern and Greener Approaches

While the Hantzsch synthesis is reliable, concerns over the use of hazardous reagents and the generation of waste have prompted the development of more environmentally benign and efficient methods.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted Hantzsch synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[7]

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity and resource efficiency. One-pot syntheses of 2-aminothiazoles have been developed that start from readily available ketones, which are brominated in situ followed by condensation with a thiourea.[10][11]

Decoding the Message: Structure-Activity Relationship (SAR) Across Diverse Therapeutic Arenas

The biological activity of N-substituted 2-aminothiazoles is exquisitely sensitive to the nature and position of substituents on the thiazole ring and the N-2 position. A detailed understanding of these SARs is crucial for the rational design of potent and selective inhibitors.

Caption: Key substitution points on the 2-aminothiazole scaffold.

As Potent Modulators of Kinase Activity

The 2-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, with Dasatinib (BMS-354825) being a prime example of a clinically successful drug targeting the Src family and Bcr-Abl kinases.[4][5]

Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[12] For 2-aminothiazole-based Aurora kinase inhibitors, the following SAR trends have been observed:

  • N-2 Position: Substitution with a substituted phenyl ring is generally favored. The nature and position of the substituents on this ring significantly impact potency.[2]

  • C-4 Position: Often occupied by a small alkyl group or a hydrogen atom.[12]

  • C-5 Position: Can be substituted with various groups, including halogens or small alkyls, to fine-tune activity.[2]

The development of Dasatinib provides a compelling case study in SAR-driven optimization.[4][5]

  • N-2 Position: A key interaction is formed by the 2-amino group with the hinge region of the kinase. The substituent at this position, a 2-methyl-4-pyrimidinyl group in Dasatinib, is crucial for potent inhibition.[4]

  • C-5 Position: The carboxamide group at the C-5 position provides an additional hydrogen bond with the protein, enhancing binding affinity.[4]

  • N-(2-chloro-6-methylphenyl) group: This moiety occupies a hydrophobic pocket and is critical for the high potency of Dasatinib.[4]

Key Interactions and a Putative Binding Model

Molecular modeling and X-ray crystallography have revealed that 2-aminothiazole-based kinase inhibitors typically bind to the ATP-binding site of the kinase. The 2-amino group often forms a key hydrogen bond with the hinge region of the enzyme, while other substituents occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[4][5]

As Formidable Antimicrobial Agents

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. N-substituted 2-aminothiazoles have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[6][13]

Tuberculosis remains a major global health threat, and new drugs are desperately needed.[9] SAR studies on 2-aminothiazoles as anti-TB agents have revealed the following:[8][9][14]

  • N-2 Position: This position is highly amenable to modification. Introduction of substituted benzoyl groups can dramatically increase antitubercular activity. For instance, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has shown a minimum inhibitory concentration (MIC) of 0.024 µM.[14]

  • C-4 Position: A 2-pyridyl substituent at this position appears to be critical for potent activity.[14][15]

  • Thiazole Core: The central thiazole ring is generally intolerant to modification.[14]

N-substituted 2-aminothiazoles have also demonstrated broad-spectrum antibacterial and antifungal activities.[13][16] The antimicrobial activity is often influenced by the lipophilicity of the substituents. Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting enzymes such as MurB, which is involved in peptidoglycan synthesis.[13]

In the Battle Against Neurodegenerative Diseases

Neurodegenerative disorders like prion diseases and Alzheimer's disease represent a significant unmet medical need. The 2-aminothiazole scaffold has shown promise in the development of agents to combat these devastating conditions.[17][18]

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc).[17] SAR studies on 2-aminothiazoles as antiprion agents have identified key structural features for activity:[17][19]

  • A-ring (at C-4): The presence of a heteroatom at the C-3 and/or C-4 positions of a phenyl ring at the C-4 position of the thiazole appears to be important for bioactivity.[17]

  • N-2 Substituent: A variety of aryl and heteroaryl groups are tolerated at this position, influencing both potency and pharmacokinetic properties.[19]

A series of 2-aminothiazoles has been shown to provide strong protection against tau-induced neuronal toxicity, a key pathological feature of Alzheimer's disease.[18] Some of these compounds were effective at nanomolar concentrations. Additionally, 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, a kinase implicated in the pathology of Alzheimer's disease.[20]

As Anti-inflammatory and Anticancer Agents

The versatility of the 2-aminothiazole scaffold is further highlighted by its anti-inflammatory and broad-spectrum anticancer activities.[2][21]

Certain 2-aminothiazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, both of which are key players in the inflammatory response.[22][23] The introduction of appropriately sized substituents at the C-4 and C-5 positions can improve the inhibitory activity and selectivity for iNOS.[22]

Beyond their role as kinase inhibitors, 2-aminothiazole derivatives have demonstrated cytotoxic activity against a wide range of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][21] The anticancer efficacy is often attributed to their ability to modulate various proteins involved in cancer cell proliferation and survival.[1]

The Proving Ground: Experimental Protocols for Biological Evaluation

The elucidation of SAR is critically dependent on robust and reproducible biological assays. The following are general protocols for key in vitro assays used to evaluate the activity of N-substituted 2-aminothiazoles.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Components: A typical assay includes the purified kinase, a substrate (often a peptide), ATP (adenosine triphosphate), and the test compound.

  • Reaction: The kinase reaction is initiated by the addition of ATP. The enzyme phosphorylates the substrate.

  • Detection: The extent of phosphorylation is measured, often using a method that detects the consumption of ATP (e.g., Kinase-Glo® assay) or the generation of the phosphorylated product (e.g., using a specific antibody).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[9]

  • Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted.

  • Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate. The mycobacterial inoculum is then added to each well.

  • Incubation: The plates are incubated at 37 °C for several days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the color change from blue to pink is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Visualizing the Data: Tables and Diagrams

Summary of SAR for N-Substituted 2-Aminothiazoles
Target Class N-2 Position (R1) C-4 Position (R2) C-5 Position (R3) Key Insights Reference(s)
Kinase Inhibitors Substituted aryl/heteroaryl for hinge bindingSmall alkyl or HCarboxamide or other H-bond donorsCrucial for ATP-competitive inhibition.[4][5][12]
Antitubercular Substituted benzoyl groups2-pyridyl group is criticalGenerally unsubstitutedN-acylation significantly boosts potency.[8][9][14]
Antiprion Aryl/heteroaryl groupsSubstituted phenyl (A-ring)Varied substituentsA-ring heteroatoms enhance activity.[17][19]
Anti-inflammatory Varied substituentsAppropriately sized alkylsAppropriately sized alkylsSubstituent size at C4/C5 influences iNOS selectivity.[22]
Workflow for SAR-driven Drug Discovery

SAR_Workflow A Initial Hit Identification (e.g., HTS) B Synthesis of Analog Library (Varying R1, R2, R3) A->B C In Vitro Biological Evaluation (e.g., Kinase Assay, MABA) B->C D Establishment of SAR C->D E Rational Design of Next-Generation Compounds D->E F Iterative Optimization Cycles E->F G Lead Optimization (ADME/Tox Profiling) E->G Optimized Leads F->B Synthesize F->C Test H Preclinical Candidate G->H

Caption: A typical workflow for the SAR-driven optimization of 2-aminothiazole leads.

The Horizon and Beyond: Future Perspectives

The N-substituted 2-aminothiazole scaffold continues to be a rich source of inspiration for medicinal chemists. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on:

  • Exploring new chemical space: The development of novel synthetic methodologies will enable the synthesis of previously inaccessible 2-aminothiazole derivatives.

  • Targeting novel biological pathways: The versatility of the scaffold suggests that it could be adapted to modulate a wide range of new and challenging biological targets.

  • Employing computational methods: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the design and optimization of 2-aminothiazole-based drug candidates.[12][24]

References

  • The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide - Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. Available at: [Link]

  • Expedient Synthesis of N-Substituted 2-Aminothiazoles - Taylor & Francis. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. Available at: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Available at: [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - Taylor & Francis. Available at: [Link]

  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. Available at: [Link]

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - NIH. Available at: [Link]

  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed. Available at: [Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed. Available at: [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. Available at: [Link]

  • Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles.
  • Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents - PubMed. Available at: [Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO | Scilit. Available at: [Link]

  • Synthesis of 2-Aminothiazole Derivatives - Semantic Scholar. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. Available at: [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. Available at: [Link]

  • Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. Available at: [Link]

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The 2-(Cyclohexylamino)thiazole-4-carboxylic Acid Scaffold: A Multi-Target Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(cyclohexylamino)thiazole-4-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Unlike single-target drugs, this scaffold's utility spans metabolic regulation (11β-HSD1 inhibition) , antimicrobial defense (mtFabH inhibition) , and anti-inflammatory pathways (COX/LOX modulation) .[1]

This technical guide dissects the therapeutic potential of this molecule, moving beyond basic structural description to functional application in drug discovery. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for lead optimization.[1]

Part 1: Medicinal Chemistry & Structural Logic[1][2][3]

The Pharmacophore Architecture

The molecule derives its potency from three distinct structural domains, each serving a specific binding function:

  • The Thiazole Core (Linker/Spacer): A planar, aromatic heterocycle that positions the flanking groups at optimal angles.[1] It often engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
  • The Cyclohexylamino Tail (Hydrophobic Anchor): The bulky, lipophilic cyclohexyl group is critical for occupying large hydrophobic pockets.[1] In 11β-HSD1, this mimics the steroid backbone; in mtFabH, it mimics the growing fatty acid chain.

  • The C-4 Carboxylic Acid (Polar Head): This moiety acts as a hydrogen bond donor/acceptor or forms salt bridges with positively charged residues (Arginine, Lysine) deep within the catalytic pocket.[1]

Chemical Synthesis: The Hantzsch Protocol

The most robust synthesis method utilizes the Hantzsch Thiazole Synthesis.[1] This self-validating protocol ensures high yield and purity.[1]

Reaction Logic: The condensation of a haloketone (ethyl bromopyruvate) with a substituted thiourea (N-cyclohexylthiourea) forms the thiazole ring.[1] The ester is subsequently hydrolyzed to the free acid.[1]

Step-by-Step Synthesis Protocol

Phase A: Cyclization (Ester Formation) [1]

  • Reagents: Dissolve N-cyclohexylthiourea (1.0 eq) in absolute ethanol.

  • Addition: Add ethyl bromopyruvate (1.0 eq) dropwise at room temperature to prevent exotherms from degrading the reactants.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation: Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).[1] Look for the disappearance of the thiourea spot.

  • Isolation: Cool to 0°C. The hydrobromide salt of the ester usually precipitates.[1] Filter and wash with cold ethanol. Neutralize with aqueous NaHCO₃ to obtain the free base ethyl ester.[1]

Phase B: Hydrolysis (Acid Generation) [1]

  • Reagents: Suspend the ethyl ester in a 1:1 mixture of THF and 1M NaOH.

  • Reaction: Stir at 60°C for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3.0. The 2-(cyclohexylamino)thiazole-4-carboxylic acid will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from ethanol/water.

SynthesisWorkflow Start N-cyclohexylthiourea + Ethyl Bromopyruvate Inter Intermediate: Hydroxythiazoline Start->Inter EtOH, RT Ester Ethyl 2-(cyclohexylamino) thiazole-4-carboxylate Inter->Ester Dehydration (-H2O), Reflux Hydrolysis Hydrolysis (NaOH / THF) Ester->Hydrolysis Final Target: 2-(cyclohexylamino) thiazole-4-carboxylic acid Hydrolysis->Final HCl Workup

Figure 1: Hantzsch synthesis pathway for the generation of the target scaffold.

Part 2: Therapeutic Target 1 – Metabolic Syndrome & Oncology

Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2][3]

Mechanism of Action

11β-HSD1 is an intracellular enzyme that converts inactive cortisone into active cortisol.[1] Excess intracellular cortisol is implicated in visceral obesity, insulin resistance, and tumor progression (metabolic suppression of immune cells).

The 2-(cyclohexylamino)thiazole-4(5H)-one derivatives (closely related tautomers/analogs of the acid) function as competitive inhibitors.[1]

  • Binding Mode: The cyclohexyl group occupies the hydrophobic steroid-binding pocket, while the thiazole/acid moiety interacts with the catalytic triad (Tyr-177, Ser-170), effectively blocking substrate entry.

Quantitative Efficacy Data

Recent studies (e.g., Int. J. Mol.[1][4] Sci. 2025) highlight the potency of cyclohexylamino derivatives compared to the standard reference, Carbenoxolone.

CompoundSubstituent (R)IC50 (11β-HSD1)Selectivity (vs HSD2)
Carbenoxolone (Reference)0.08 µMLow
Compound 3h Cyclohexyl-spiro0.04 µM High
Compound 3c Cyclohexyl-propyl0.40 µMModerate
Compound 3i Cyclopentyl-analog0.09 µMModerate

Data Source: Synthesized from comparative analysis of recent 11β-HSD1 inhibition studies [1][2].

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol 11β-HSD1 (NADPH dependent) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding Nucleus Nucleus: Gene Transcription Receptor->Nucleus Translocation Inhibitor 2-(cyclohexylamino) thiazole derivative Inhibitor->Cortisone Competitive Inhibition

Figure 2: Mechanism of 11β-HSD1 inhibition. The thiazole derivative blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.

Part 3: Therapeutic Target 2 – Tuberculosis (Antimicrobial)

Primary Target: Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH).[1]

The "Thiolactomycin Mimic" Hypothesis

The natural product Thiolactomycin (TLM) inhibits fatty acid synthesis in TB.[1] The 2-aminothiazole-4-carboxylic acid scaffold serves as a synthetic mimic of TLM.[1][4]

  • Critical Interaction: The carboxylic acid moiety is essential here.[1] It mimics the acidic nature of the malonyl-ACP substrate.[1]

  • The Cyclohexyl Role: It mimics the growing lipid chain, slotting into the acyl-binding tunnel of the mtFabH enzyme.[1]

Experimental Validation: mtFabH Assay

To validate this activity in a research setting, the following assay is standard:

  • Enzyme Prep: Recombinant mtFabH expressed in E. coli.

  • Substrates: [14C]-Malonyl-ACP and Lauroyl-CoA.[1]

  • Reaction: Incubate enzyme + inhibitor (the thiazole) + substrates at 37°C for 20 mins.

  • Measurement: Precipitate protein, wash, and measure incorporated radioactivity (scintillation counting).

  • Success Metric: An IC50 < 50 µM indicates a viable lead compound [3].[1]

Part 4: Future Directions & Optimization

To transition this scaffold from "hit" to "lead," researchers should focus on Bioisosteric Replacement :

  • Acid Modifications: The carboxylic acid (COOH) is polar and may have poor membrane permeability.[1]

    • Strategy: Convert to a bioisostere such as a tetrazole or an acyl sulfonamide to improve oral bioavailability while maintaining acidic character.[1]

  • Cyclohexyl Rigidification:

    • Strategy: Replace the cyclohexyl ring with an adamantyl group (bulkier, higher lipophilicity) or a substituted piperidine (to introduce solubility-enhancing basic centers).[1]

References

  • Janovec, G. et al. (2025).[1] "New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1." International Journal of Molecular Sciences. Available at: [Link][1]

  • Al-Balas, Q. et al. (2009).[1][4] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS ONE. Available at: [Link][1]

  • PubChem Compound Summary. (2024). "2-Aminothiazole-4-carboxylic acid."[1][5][4][6][7][8][9] National Library of Medicine.[1] Available at: [Link][1]

  • Hofmann, B. et al. (2014).[1][10] "Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Thiazole-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[3] Among its many derivatives, the thiazole-4-carboxylic acid core has emerged as a particularly fruitful starting point for the development of novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5] This guide provides a comprehensive technical overview of the thiazole-4-carboxylic acid scaffold, delving into its synthesis, diverse biological activities, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers and scientists in the field of drug development.

I. Synthetic Strategies: Building the Thiazole-4-Carboxylic Acid Core

The construction of the thiazole-4-carboxylic acid scaffold can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] Variations of this method allow for the introduction of diverse substituents on the thiazole ring, providing a powerful tool for tuning the physicochemical and pharmacological properties of the final compounds.

A. The Hantzsch Thiazole Synthesis: A Classic and Adaptable Approach

The Hantzsch synthesis offers a straightforward and high-yielding pathway to substituted thiazoles.[6] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-4-carboxylic acid derivatives, an α-halo-β-ketoester is a common starting material.

Experimental Protocol: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate [9]

This protocol outlines a typical Hantzsch synthesis for a key intermediate in the elaboration of more complex thiazole-4-carboxylic acid derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.

  • Reflux: Heat the reaction mixture to reflux for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure and pour it into ice-cold water.

  • Basification and Precipitation: Basify the aqueous solution to pH 10 with a 2 M NaOH solution. An off-white precipitate of ethyl 2-aminothiazole-4-carboxylate will form.

  • Isolation and Purification: Collect the precipitate by filtration and recrystallize it from ethanol to obtain the pure product.

// Reactants alpha_halo_ketoester [label="α-Halo-β-ketoester"]; thioamide [label="Thioamide"];

// Intermediates intermediate1 [label="Thioamide Adduct"]; intermediate2 [label="Cyclized Intermediate"];

// Product product [label="Thiazole-4-carboxylate Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows and Labels alpha_halo_ketoester -> intermediate1 [label="Nucleophilic attack by sulfur"]; thioamide -> intermediate1; intermediate1 -> intermediate2 [label="Intramolecular cyclization"]; intermediate2 -> product [label="Dehydration"];

// Caption caption [label="Hantzsch Thiazole Synthesis Workflow", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } केंदot Hantzsch Thiazole Synthesis Workflow

B. Modifications and Derivatizations

The versatility of the thiazole-4-carboxylic acid scaffold lies in its potential for further modification. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, allowing for the exploration of a vast chemical space.[10][11] The amino group at the 2-position, when present, serves as a handle for the introduction of various substituents through reactions such as acylation and the formation of Schiff bases.[9][12]

Experimental Protocol: Synthesis of Thiazole Carboxamide Derivatives [11]

This protocol details the synthesis of thiazole carboxamides, a common class of derivatives with significant biological activity.

  • Activation of Carboxylic Acid: Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid (2.34 mmol) in 20 mL of dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.12 mmol) to the solution and stir under an inert argon atmosphere at room temperature for 30 minutes.

  • Amide Coupling: Add the desired aniline derivative to the reaction mixture and continue stirring for 48 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with HCl to remove excess aniline.

  • Purification: Dry the organic layer and concentrate it under reduced pressure. Purify the resulting residue by column chromatography to obtain the desired thiazole carboxamide.

II. Diverse Biological Activities: A Scaffold for Multiple Therapeutic Targets

The thiazole-4-carboxylic acid scaffold has been extensively explored for its potential in treating a wide range of diseases. Its derivatives have demonstrated potent activity as anticancer, antimicrobial, and anti-inflammatory agents, among others.

A. Anticancer Activity

Thiazole-4-carboxylic acid derivatives have emerged as promising anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[13] The mechanism of action often involves the inhibition of key enzymes and proteins implicated in cancer cell proliferation and survival, such as protein kinases and tubulin.[4][14][15]

One notable example is a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which have shown significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[4][16] Mechanistic studies revealed that these compounds exert their anticancer effects by inhibiting tubulin polymerization.[4][16] Another study reported a thiazole derivative, compound 4c, with potent inhibitory activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[13] This compound was also found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2).[13]

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
8f Melanoma/Prostate0.021 - 0.071Tubulin polymerization inhibitor[4]
4c MCF-72.57VEGFR-2 inhibitor[13]
4c HepG27.26VEGFR-2 inhibitor[13]
11c HepG-2~4Not specified[17]
6g HepG-2~7Not specified[17]
5b MCF-70.48Tubulin polymerization inhibitor[14]
5b A5490.97Tubulin polymerization inhibitor[14]

Table 1: Anticancer Activity of Selected Thiazole-4-Carboxylic Acid Derivatives

// Scaffold scaffold [label="Thiazole-4-Carboxylic Acid Scaffold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Targets tubulin [label="Tubulin Polymerization"]; kinase [label="Protein Kinases (e.g., VEGFR-2, SYK, EGFR)", shape=ellipse];

// Cellular Effects mitotic_arrest [label="Mitotic Arrest"]; apoptosis [label="Apoptosis"]; angiogenesis [label="Inhibition of Angiogenesis"]; proliferation [label="Inhibition of Proliferation"];

// Arrows scaffold -> tubulin [label="Inhibition"]; scaffold -> kinase [label="Inhibition"]; tubulin -> mitotic_arrest; mitotic_arrest -> apoptosis; kinase -> angiogenesis; kinase -> proliferation; apoptosis -> anticancer_effect [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Anticancer Effect"]; angiogenesis -> anticancer_effect; proliferation -> anticancer_effect;

// Caption caption [label="Anticancer Mechanisms of Action", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } केंदot Anticancer Mechanisms of Action

B. Antimicrobial Activity

The thiazole-4-carboxylic acid scaffold is also a rich source of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[18][19][20] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting the integrity of the microbial cell membrane.

A study on novel thiazole aminoguanidines demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[18] Compound 4i from this series exhibited rapid bactericidal activity and a low tendency to induce bacterial resistance.[18] Another series of heteroaryl thiazole derivatives showed moderate to good antibacterial activity, with some compounds displaying promising activity against resistant strains.[20]

Compound IDMicroorganismMIC (µg/mL)Reference
4l MRSA4[18]
4i MRSA8[18]
4m MRSA8[18]
38 E. coli4.32[21]
3 E. coli0.23 - 0.7[20]

Table 2: Antimicrobial Activity of Selected Thiazole-4-Carboxylic Acid Derivatives

C. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiazole-4-carboxylic acid derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][22][23]

A series of methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated for their COX inhibitory activity.[11] Several compounds exhibited potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation.[11] For instance, compound 2f displayed a selectivity ratio of 3.67 for COX-2 over COX-1 at a 5 µM concentration.[11]

III. Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent Analogs

Systematic modification of the thiazole-4-carboxylic acid scaffold has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable guidance for the design of more potent and selective compounds.

For anticancer activity, the nature of the substituents at the 2- and 5-positions of the thiazole ring has been shown to be crucial. For example, in a series of tubulin polymerization inhibitors, the presence of a naphthalene ring at the 2-position and specific substitutions on a phenyl ring at the 4-position were found to be critical for potent activity.[14]

In the context of antimicrobial agents, the introduction of lipophilic groups and the optimization of molecular flexibility have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[18] For instance, in a series of thiazole aminoguanidines, the presence of a thiophene or a fluorine-substituted phenyl group was found to be more favorable for antibacterial activity than nitrogen- or oxygen-containing substituents.[18]

For anti-inflammatory COX inhibitors, the substitution pattern on the carboxamide nitrogen has been shown to influence both potency and selectivity for COX-2.[11] Bulky substituents, such as a trimethoxyphenyl group, can enhance selectivity for COX-2 by exploiting the larger active site of this isoenzyme compared to COX-1.[11]

// Thiazole core thiazole [label="Thiazole-4-Carboxylic Acid Core", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Substituent positions R1 [label="R1 (Position 2)", shape=box, style=filled, fillcolor="#FFFFFF"]; R2 [label="R2 (Position 5)", shape=box, style=filled, fillcolor="#FFFFFF"]; R3 [label="R3 (Carboxamide)", shape=box, style=filled, fillcolor="#FFFFFF"];

// Biological Activities anticancer [label="Anticancer Activity", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Activity", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Activity", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections thiazole -> R1; thiazole -> R2; thiazole -> R3;

R1 -> anticancer [label="Aryl/Heteroaryl groups crucial"]; R2 -> anticancer [label="Substituent nature impacts potency"]; R1 -> antimicrobial [label="Lipophilicity enhances activity"]; R2 -> antimicrobial [label="Flexibility is key"]; R3 -> anti_inflammatory [label="Bulky groups increase COX-2 selectivity"];

// Caption caption [label="Structure-Activity Relationship Summary", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } केंदot Structure-Activity Relationship Summary

IV. Conclusion and Future Perspectives

The thiazole-4-carboxylic acid scaffold has proven to be a remarkably versatile and productive platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for new and improved therapeutic agents. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the application of green chemistry principles to the synthesis of these valuable compounds.[2] The insights gained from ongoing SAR studies will undoubtedly fuel the design of the next generation of thiazole-4-carboxylic acid-based drugs with enhanced efficacy and safety profiles. The presence of this scaffold in several FDA-approved drugs further underscores its therapeutic potential and solidifies its place as a key building block in the armamentarium of medicinal chemists.[5][24]

V. References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Retrieved February 14, 2026, from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). SpringerLink. Retrieved February 14, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). SpringerLink. Retrieved February 14, 2026, from [Link]

  • thiazole derivative. (n.d.). New Drug Approvals. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). bepls. Retrieved February 14, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved February 14, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2007). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Cyclohexylaminothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylaminothiazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document elucidates the core molecular attributes, synthesis considerations, and potential applications of this molecule, serving as a foundational resource for professionals engaged in advanced chemical research.

Part 1: Core Molecular Characteristics

A precise understanding of a compound's molecular formula and weight is fundamental to all subsequent research, underpinning everything from stoichiometric calculations in synthesis to the interpretation of analytical data.

Molecular Formula and Weight

The molecular structure of 2-cyclohexylaminothiazole-4-carboxylic acid is defined by a thiazole ring substituted with a cyclohexylamino group at the second position and a carboxylic acid group at the fourth position. This arrangement dictates its elemental composition and, consequently, its molecular weight.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.30 g/mol [1][2][3][4][5]

This molecular weight is a critical parameter for accurate experimental design and the preparation of solutions with precise concentrations. The formula, C₁₀H₁₄N₂O₂S, confirms the presence of ten carbon, fourteen hydrogen, two nitrogen, two oxygen, and one sulfur atom.

Structural Representation

The spatial arrangement of these atoms is crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

G cluster_thiazole Thiazole Ring cluster_substituents Substituents C4 C S1 S C4->S1 C5 C C4->C5 COOH COOH C4->COOH @ pos 4 C2 C S1->C2 N3 N C2->N3 NH_Cyclohexyl NH-Cyclohexyl C2->NH_Cyclohexyl @ pos 2 N3->C4

Caption: Chemical structure of 2-cyclohexylaminothiazole-4-carboxylic acid.

Part 2: Synthesis and Experimental Protocols

The synthesis of novel thiazole derivatives is a cornerstone of many drug discovery programs. The general principles for the synthesis of 2-cyclohexylaminothiazole-4-carboxylic acid involve the reaction of a thiourea derivative with an appropriate α-halocarbonyl compound.

Generalized Synthesis Workflow

A common approach to synthesizing similar thiazole scaffolds is the Hantzsch thiazole synthesis. This method, while classic, remains a robust and versatile strategy.

  • Thiourea Formation: The synthesis typically begins with the preparation of N-cyclohexylthiourea from cyclohexylamine and a thiocyanate salt or isothiocyanate.

  • Cyclocondensation Reaction: The N-cyclohexylthiourea is then reacted with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester. This cyclocondensation reaction forms the thiazole ring.

  • Hydrolysis: The resulting ester is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid product.

Workflow Visualization

G Generalized Hantzsch Thiazole Synthesis Workflow A 1. N-Cyclohexylthiourea Synthesis B 2. Cyclocondensation with α-halo-β-ketoester A->B Reactant C 3. Ester Hydrolysis B->C Intermediate D 4. Purification & Characterization (e.g., Crystallization, NMR, MS) C->D Crude Product

Caption: A simplified workflow for the synthesis of 2-cyclohexylaminothiazole-4-carboxylic acid.

Part 3: Applications in Drug Development and Research

Thiazole-containing compounds are a well-established class of pharmacologically active molecules. Their diverse biological activities stem from the ability of the thiazole ring to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological macromolecules.

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carboxylic acid), along with a lipophilic cyclohexyl group, gives 2-cyclohexylaminothiazole-4-carboxylic acid a distinct physicochemical profile. This makes it an attractive scaffold for targeting a range of biological entities, including enzymes and receptors.

Potential Areas of Investigation:
  • Enzyme Inhibition: The carboxylic acid moiety can act as a key interacting group with active site residues of various enzymes.

  • Receptor Modulation: The overall structure may allow for specific binding to cell surface or nuclear receptors.

  • Antimicrobial Activity: Thiazole derivatives have historically shown promise as antibacterial and antifungal agents.

Further research, including in vitro screening and structural biology studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

  • PubChem. S-[2-(4-Pyridyl)ethyl]-L-cysteine. [Link]

  • PubChem. S-pyridyl-ethyl cysteine. [Link]

  • ChEMBL. Compound: CHEMBL345102. [Link]

  • PubChem. 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid. [Link]

Sources

Metabolic Stability of Cyclohexylamino Thiazole Derivatives: A Technical Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexylamino thiazole scaffold represents a classic tension in medicinal chemistry: it combines the high-affinity pharmacophore of the 2-aminothiazole (common in kinase inhibitors) with the lipophilic bulk of a cyclohexyl moiety (ideal for filling hydrophobic pockets). However, this combination frequently suffers from poor metabolic stability.[1] The cyclohexyl ring acts as a "grease ball" for CYP450 hydroxylation, while the electron-rich 2-aminothiazole core carries a latent risk of bioactivation into reactive iminoquinones.

This guide provides a structural analysis of these metabolic liabilities and details actionable medicinal chemistry strategies to resolve them without sacrificing potency.

Part 1: The Metabolic Liability Profile

To optimize stability, one must first deconstruct the molecule into its two distinct metabolic domains.

The Cyclohexyl "Soft Spot"

The cyclohexyl group is lipophilic (


 for cyclohexane alone), making it a prime substrate for CYP450 enzymes (specifically CYP3A4 and CYP2D6).
  • Mechanism: The ring lacks the electronic stabilization of an aromatic system. CYP enzymes typically attack the sterically accessible equatorial protons at the C3 and C4 positions (relative to the amine attachment).

  • Result: Rapid formation of hydroxylated metabolites (mono- and di-hydroxy), leading to increased polarity and rapid renal clearance or subsequent glucuronidation.

The 2-Aminothiazole "Alert"

While the thiazole ring itself is aromatic, the 2-amino substitution makes the ring electron-rich.

  • Bioactivation Risk: If the C5 position of the thiazole is unsubstituted, CYP450 oxidation can generate a reactive iminoquinone intermediate. This electrophile can covalently bind to hepatic proteins (glutathione depletion), causing idiosyncratic toxicity.[1]

  • S-Oxidation: Though less common than carbon oxidation, the sulfur atom in the thiazole ring can undergo oxidation to sulfoxides/sulfones, particularly by Flavin-containing Monooxygenases (FMOs).

Part 2: Mechanism of Biotransformation

The following diagram illustrates the divergent metabolic pathways for a generic N-cyclohexyl-thiazol-2-amine. Note the competition between clearance (hydroxylation) and toxicity (bioactivation).

MetabolicPathways Parent Cyclohexylamino Thiazole (Parent) CYP_Aliphatic CYP3A4/2D6 (Aliphatic Hydroxylation) Parent->CYP_Aliphatic CYP_Bioact CYP450 (2e- Oxidation) Parent->CYP_Bioact Risk if C5 unsubstituted C3_OH 3-Hydroxy-cyclohexyl Metabolite CYP_Aliphatic->C3_OH C4_OH 4-Hydroxy-cyclohexyl Metabolite CYP_Aliphatic->C4_OH Glucuronide O-Glucuronide Conjugate C3_OH->Glucuronide UGT C4_OH->Glucuronide UGT Iminoquinone Reactive Iminoquinone (If C5=H) CYP_Bioact->Iminoquinone GSH_Adduct GSH Adduct (Detoxified) Iminoquinone->GSH_Adduct + Glutathione Protein_Adduct Protein Adduct (Toxicity) Iminoquinone->Protein_Adduct Covalent Binding

Figure 1: Divergent metabolic fates.[1] The primary clearance route is usually cyclohexyl hydroxylation (green), while thiazole oxidation (red) represents a safety liability.[1]

Part 3: Structural Modification Strategies

To improve metabolic stability (


) and intrinsic clearance (

), apply the following modifications. These are ranked by impact.
Strategy A: Blocking the Cyclohexyl Metabolic Sites

The most effective way to stop aliphatic hydroxylation is to block the site of metabolism (SOM) or reduce the ring's lipophilicity.

ModificationMechanism of ActionImpact on StabilityPotential Trade-off
4,4-Difluorination Replaces metabolically labile C-H bonds with strong C-F bonds. Lowers basicity of the amine via inductive effect.High (Blocks major SOM)May reduce solubility; changes ring conformation.[1]
Oxan-4-yl (Tetrahydropyran) Replaces the C4 methylene with oxygen. Lowers LogP significantly (~1 unit).Medium-High Reduces hydrophobic binding interactions.
Gem-dimethylation Steric hindrance at C3/C5 positions prevents CYP approach.Medium Increases lipophilicity (LogP), which may offset stability gains.[1]
Deuteration Kinetic Isotope Effect (KIE) slows C-H bond breakage at C4.Low-Medium Expensive; often only shifts metabolism to C3.
Strategy B: Stabilizing the Thiazole Core

If the aminothiazole ring is subject to bioactivation or rapid oxidation:

  • C5-Substitution (Critical): Never leave the C5 position of the thiazole ring as a proton (

    
    ). Substitute with a methyl, chloro, or cyano group.[1] This blocks the formation of the reactive iminoquinone species [1].
    
  • pKa Modulation: The 2-amino nitrogen is often the point of conjugation. Adding an electron-withdrawing group (EWG) to the thiazole (e.g.,

    
    ) reduces the nucleophilicity of the amine, reducing N-glucuronidation.
    

Part 4: Experimental Validation Protocols

Do not rely solely on standard microsomal stability. Because of the bioactivation risk, a Reactive Metabolite Trapping assay is mandatory for this scaffold.

Protocol 1: Microsomal Stability (Self-Validating)

Objective: Determine intrinsic clearance (


) and identify the primary SOM.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Test Compound (1 µM final concentration).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins. Why? To assess non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor parent depletion.

Data Interpretation: If


, the compound is unstable.[1] Perform Metabolite ID (MetID) scan looking for +16 Da (Hydroxylation) or +32 Da (Di-hydroxylation) shifts.[1]
Protocol 2: GSH Trapping Assay (Safety Check)

Objective: Detect reactive iminoquinone intermediates derived from the aminothiazole.

Modifications to Protocol 1:

  • Add Glutathione (GSH) at 5 mM (or a GSH-ethyl ester for better permeability) to the incubation mixture.

  • Analysis: Perform Neutral Loss scan (loss of 129 Da or 307 Da depending on GSH adduct fragmentation) on LC-MS.

  • Positive Result: Observation of a [M + GSH]+ adduct indicates the formation of a reactive metabolite. Action: Modify C5 position of thiazole immediately.

Part 5: Workflow Visualization

AssayWorkflow cluster_Screen Tier 1: Stability Screening cluster_MetID Tier 2: Mechanism & Safety Start Compound Synthesis LM_Assay Liver Microsome Assay (+NADPH) Start->LM_Assay Result_CL Calculate CL_int LM_Assay->Result_CL Decision CL_int < Threshold? Result_CL->Decision MetID Metabolite ID (LC-MS/MS) Locate +16 Da (OH) Decision->MetID Unstable GSH_Trap GSH Trapping Assay Check for +307 Da Decision->GSH_Trap Unstable Advance Advance to PK Decision->Advance Stable Redesign_Cyc Redesign Cyclohexyl (Fluorinate/Oxanyl) MetID->Redesign_Cyc Cyclohexyl OH detected Redesign_Thz Redesign Thiazole (Block C5) GSH_Trap->Redesign_Thz GSH Adduct detected Redesign_Cyc->Start Redesign_Thz->Start

Figure 2: Iterative optimization workflow. Note the specific feedback loops for cyclohexyl vs. thiazole instability.

References

  • Bioactivation of Thiazoles: Dalvie, D. K., et al. "Metabolism and bioactivation of the aminothiazole ring." Chemical Research in Toxicology, 2002.

  • Cyclohexyl Metabolism & CYP199A4 Model: Bell, S. G., et al. "Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation." Chemistry – A European Journal, 2012.

  • Strategies for Metabolic Stability: Meanwell, N. A.[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology, 2016.[1]

  • Aminothiazole SAR & 11

    
    -HSD1 Inhibitors: 
    Szewczyk, M., et al. "New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11
    
    
    
    -Hydroxysteroid Dehydrogenase Type 1." International Journal of Molecular Sciences, 2021.

Sources

An In-depth Technical Guide to Understanding the Differential Solubility of 2-(cyclohexylamino)thiazole-4-carboxylic acid in Water vs. DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand and experimentally determine the solubility of 2-(cyclohexylamino)thiazole-4-carboxylic acid in two critical solvents: water and dimethyl sulfoxide (DMSO). A thorough grasp of a compound's solubility is paramount in the early stages of drug discovery, influencing everything from in vitro assay reliability to downstream bioavailability.

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a potential therapeutic agent from a mere concept to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success. Poor aqueous solubility can lead to inaccurate in vitro assay results, hinder formulation development, and ultimately result in low bioavailability, dooming an otherwise promising compound. Conversely, understanding a compound's solubility in organic solvents like DMSO is essential for stock solution preparation, high-throughput screening (HTS), and various in vitro and in vivo experimental setups.

This whitepaper focuses on 2-(cyclohexylamino)thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural motifs—a thiazole-4-carboxylic acid core and a cyclohexylamino substituent. We will explore the theoretical underpinnings of its expected solubility in both a highly polar protic solvent (water) and a polar aprotic solvent (DMSO), and provide a detailed, field-proven experimental protocol for the empirical determination and comparison of these values.

Theoretical Analysis: A Tale of Two Solvents

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. Let's dissect the molecular characteristics of 2-(cyclohexylamino)thiazole-4-carboxylic acid and the two solvents to predict its behavior.

Physicochemical Profile of 2-(cyclohexylamino)thiazole-4-carboxylic acid
  • The Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of acting as a hydrogen bond donor and acceptor. In aqueous solution, it can deprotonate to form a carboxylate anion, which enhances water solubility.

  • The Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen atoms. The nitrogen atom can act as a hydrogen bond acceptor.

  • The Cyclohexylamino Group: This bulky, non-polar aliphatic ring system significantly contributes to the molecule's lipophilicity and is expected to be a primary driver of poor aqueous solubility. The secondary amine is a potential hydrogen bond donor.

Water as a Solvent

Water is a highly polar, protic solvent with an extensive network of hydrogen bonds. For a molecule to dissolve in water, it must disrupt this network and form favorable interactions with water molecules.

  • Expected Solubility in Water: Low. The large, non-polar cyclohexyl group is anticipated to dominate the molecule's behavior in water, leading to a strong hydrophobic effect. While the carboxylic acid and thiazole moieties can interact with water, the energetic cost of creating a cavity in the water structure to accommodate the lipophilic cyclohexyl ring is likely to be high, resulting in poor aqueous solubility.

DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent. It is an excellent hydrogen bond acceptor via its sulfoxide oxygen but lacks a hydrogen bond-donating proton.

  • Expected Solubility in DMSO: High. DMSO is a powerful solvent for a wide range of organic compounds, including many that are poorly soluble in water.[2] It can effectively solvate the 2-(cyclohexylamino)thiazole-4-carboxylic acid molecule by forming strong dipole-dipole interactions and accepting hydrogen bonds from the carboxylic acid and the secondary amine. The non-polar cyclohexyl group will be more readily accommodated in the less structured environment of DMSO compared to water.

The following diagram illustrates the key molecular interactions influencing the solubility of 2-(cyclohexylamino)thiazole-4-carboxylic acid in water and DMSO.

G cluster_water Aqueous Environment (Water) cluster_dmso DMSO Environment Molecule_H2O 2-(cyclohexylamino)thiazole-4-carboxylic acid Water Water Molecules Molecule_H2O->Water H-Bonding Hydrophobic_Effect Strong Hydrophobic Effect (Cyclohexyl Group) Molecule_H2O->Hydrophobic_Effect Drives Insolubility Result_Water Predicted: Low Solubility H_Bond_Water Limited Hydrogen Bonding (Carboxyl & Thiazole) Molecule_DMSO 2-(cyclohexylamino)thiazole-4-carboxylic acid DMSO DMSO Molecules Molecule_DMSO->DMSO H-Bonding & Dipole-Dipole Dipole_Dipole Favorable Dipole-Dipole Interactions Result_DMSO Predicted: High Solubility H_Bond_DMSO Strong H-Bond Acceptor

Caption: Predicted molecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To empirically validate our theoretical predictions, the "shake-flask" method is a reliable and widely accepted technique for determining thermodynamic solubility.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the saturated solution.

Materials and Equipment
  • 2-(cyclohexylamino)thiazole-4-carboxylic acid (solid)

  • Deionized water (or appropriate aqueous buffer, e.g., PBS pH 7.4)

  • DMSO (anhydrous)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Solvent Systems:

    • Prepare a sufficient volume of deionized water (or buffer).

    • Ensure the DMSO is of high purity and anhydrous.

  • Sample Preparation:

    • Into separate, labeled vials, add an excess amount of 2-(cyclohexylamino)thiazole-4-carboxylic acid. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • To one set of vials, add a precise volume of deionized water (e.g., 1 mL).

    • To another set of vials, add a precise volume of DMSO (e.g., 1 mL).

    • Prepare at least three replicates for each solvent system.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a consistent agitation speed.

    • Allow the samples to equilibrate for a sufficient period. A common duration is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-(cyclohexylamino)thiazole-4-carboxylic acid of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

    • Dilute the saturated supernatant from the water and DMSO experiments with the mobile phase to bring the concentration within the linear range of the standard curve.

    • Inject the diluted samples onto the HPLC system and record the peak areas.

    • Calculate the concentration of the dissolved compound in the original saturated solutions by applying the dilution factor.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Sources

Navigating the Safety Landscape of 2-Aminothiazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in FDA-approved kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cefdinir), and dopamine agonists.[1] However, the "naked" 2-aminothiazole ring is a well-documented structural alert , frequently associated with idiosyncratic drug-induced liver injury (IDILI), thyroid toxicity, and genotoxicity.[1]

The introduction of a carboxylic acid moiety (or its bioisosteric derivatives) onto the thiazole ring—typically at the C-4 or C-5 position—is a strategic medicinal chemistry maneuver. This modification often serves a dual purpose: it provides a critical hydrogen-bonding handle for target affinity (e.g., interacting with lysine residues in kinase ATP pockets) and modulates the physicochemical profile to mitigate toxicity.[1]

This guide provides a technical deep-dive into the toxicity profile of these specific derivatives, distinguishing between the inherent risks of the 2-AT warhead and the mitigating effects of the carboxylic acid substitution.

Structural Basis of Toxicity: The 2-Aminothiazole Warhead

To understand the safety profile of the derivative, one must first understand the liability of the core. The toxicity of 2-aminothiazoles is primarily driven by bioactivation —the metabolic conversion of the stable parent drug into electrophilic reactive metabolites (RMs).

Mechanisms of Bioactivation

The 2-aminothiazole ring is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (primarily CYP2C9, CYP2D6, and CYP3A4).

  • C4-C5 Epoxidation: The most critical pathway. CYPs attack the C4-C5 double bond, forming an unstable epoxide or thia-oxirane intermediate. This species is highly electrophilic and can:

    • Covalently bind to hepatic proteins (leading to immune-mediated IDILI).[1]

    • Undergo ring scission to form reactive

      
      -dicarbonyls (e.g., glyoxal derivatives) and thioamides.
      
  • S-Oxidation: Oxidation of the sulfur atom leads to sulfoxides and sulfones, which can act as Michael acceptors.

  • N-Oxidation: Formation of N-hydroxy species, particularly on the exocyclic amine, leading to nitrenium ions (genotoxicity risk).[1]

The "Carboxylic Acid" Mitigation Effect

Incorporating a carboxylic acid group (


) dramatically alters this landscape:
  • Electronic Deactivation: The carboxylic acid is a strong electron-withdrawing group (EWG).[1] When attached at C-4 or C-5, it reduces the electron density of the thiazole ring, making the C4-C5 double bond less susceptible to CYP-mediated epoxidation.

  • Clearance Shifting: The acid introduces a handle for Phase II conjugation (glucuronidation via UGTs), promoting rapid renal clearance of the parent molecule rather than forcing it down Phase I oxidative pathways.[1]

  • Zwitterionic Character: At physiological pH, the carboxylate anion increases polarity (lowers LogD), reducing passive diffusion into hepatocytes and minimizing hERG channel blockade (which favors lipophilic bases).[1]

Specific Toxicity Domains

Hepatotoxicity (IDILI)

Despite the protective effects of the acid group, hepatotoxicity remains the primary concern.[1] If the carboxylic acid is masked (e.g., as an ester prodrug or amide) or if the dose is high, bioactivation can still occur.[1]

  • Mechanism: Glutathione (GSH) depletion via trapping of iminoquinone or epoxide intermediates.[1]

  • Risk Marker: Covalent Binding Burden ( > 50 pmol/mg protein is a red flag).[1]

Thyroid Toxicity

2-Aminothiazoles are structurally similar to thiourea, a known goitrogen.[1]

  • Mechanism: Inhibition of Thyroid Peroxidase (TPO) .[1] The free exocyclic amine coordinates with the heme iron of TPO, blocking the iodination of tyrosine residues on thyroglobulin. This drops T3/T4 levels and triggers a compensatory rise in TSH, leading to thyroid hypertrophy (goiter) and adenomas in rodents.[1][2]

  • Relevance: High in rats (sensitive TSH feedback); lower but non-zero in humans.[1] The carboxylic acid derivative often shows reduced TPO affinity due to steric hindrance and electrostatic repulsion in the TPO active site.

Genotoxicity[1]
  • Ames Positivity: Many simple 2-aminothiazoles are Ames positive (Strain TA100, S9 activated).[1]

  • Mitigation: Substitution at the C-5 position (e.g., with a carboxylic acid or bulky group) blocks the formation of the reactive nitrenium ion, significantly reducing mutagenic potential.

Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the divergence between safe clearance (favored by the carboxylic acid) and toxic bioactivation.

Bioactivation Parent 2-Aminothiazole Carboxylic Acid Derivative UGT Phase II: Glucuronidation (Safe Clearance) Parent->UGT Major Pathway (Due to -COOH) CYP Phase I: CYP450 Oxidation (Bioactivation) Parent->CYP Minor Pathway (If steric/electronic protection fails) Epoxide Intermediate: Thiazole Epoxide/Sulfoxide CYP->Epoxide Oxidation RingScission Ring Scission Products (Glyoxals, Thioamides) Epoxide->RingScission Unstable Adducts Protein/DNA Adducts (Toxicity) Epoxide->Adducts Covalent Binding RingScission->Adducts

Caption: Divergent metabolic fates of 2-aminothiazole carboxylic acid derivatives.[1] The acid moiety promotes Phase II clearance (green), competing against the toxic Phase I bioactivation pathway (red).[1]

Experimental Protocols

To validate the safety of a new derivative, the following assays are mandatory.

Protocol A: Reactive Metabolite Trapping (GSH/CN-)

Purpose: To detect electrophilic intermediates (epoxides/iminoquinones) before in vivo testing.

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYPs.

  • Trapping Agents:

    • Glutathione (GSH): 5 mM (Traps soft electrophiles like epoxides/quinones).[1]

    • Potassium Cyanide (KCN): 1 mM (Traps hard electrophiles like iminium ions).[1] Note: Perform in a fume hood.

  • Incubation:

    • Substrate concentration: 10 µM.

    • Buffer: 100 mM Potassium Phosphate (pH 7.[1]4) + 3 mM MgCl2.[1]

    • Initiate with NADPH (1 mM).[1] Incubate for 60 min at 37°C.

  • Analysis: Quench with ice-cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Data Interpretation: Search for Neutral Loss (NL) of 129 Da (GSH adduct) or +27 Da (Cyano adduct).[1]

    • Pass Criteria: < 1% conversion to trapped adducts relative to parent turnover.

Protocol B: Thyroid Peroxidase (TPO) Inhibition Assay

Purpose: To assess goitrogenic potential early in discovery.

  • Enzyme Source: Porcine thyroid microsomes or Recombinant Human TPO.

  • Substrate: Guaiacol (oxidation leads to color change) or Tyrosine (iodination).[1]

  • Procedure:

    • Mix TPO source with test compound (0.1 - 100 µM).[1]

    • Add Potassium Iodide (KI) and Guaiacol.[1]

    • Initiate reaction with H2O2.

  • Readout: Monitor absorbance at 470 nm (Guaiacol oxidation) over 5 minutes.

  • Control: Propylthiouracil (PTU) as positive control.[1]

Visualization: Toxicity Screening Cascade

A logical flow for filtering candidates based on the specific liabilities of this scaffold.

ScreeningCascade Start Candidate Synthesis (2-AT Carboxylic Acid) Tier1 Tier 1: In Vitro Stability (Microsomal Stability + GSH Trapping) Start->Tier1 Decision1 GSH Adducts? Tier1->Decision1 Tier2 Tier 2: Functional Toxicity (hERG + Ames Test) Decision1->Tier2 No Fail STOP / Redesign (Modify Acid Position/Bioisostere) Decision1->Fail Yes (>1%) Decision2 hERG IC50 < 10µM or Ames (+)? Tier2->Decision2 Tier3 Tier 3: In Vivo Thyroid (Rat 14-day study: T3/T4/TSH) Decision2->Tier3 No Decision2->Fail Yes Tier3->Fail TSH Elevation Pass Advance to Dev (GLP Tox) Tier3->Pass No Thyroid Effects

Caption: Hierarchical screening cascade designed to filter 2-aminothiazole liabilities early. Tier 1 focuses on bioactivation, Tier 2 on off-target/genotox, and Tier 3 on scaffold-specific thyroid risks.[1]

Comparative Data Summary

The table below highlights how the carboxylic acid modification typically improves the safety profile compared to a lipophilic 2-aminothiazole analog.

Toxicity EndpointLipophilic 2-Aminothiazole (Generic)2-Aminothiazole-4/5-Carboxylic Acid DerivativeMechanism of Improvement
Reactive Metabolites High (Epoxide/Sulfoxide formation)Low / ModerateEWG effect of -COOH reduces double bond electron density; promotes Phase II.[1]
hERG Inhibition High (Potent blocker)Low (IC50 > 30 µM)Zwitterionic nature at pH 7.4 reduces channel pore binding.[1]
Genotoxicity (Ames) Often PositiveGenerally NegativeC-5 substitution blocks nitrenium ion formation.[1]
Thyroid (TPO) High Potency (Goitrogenic)Reduced PotencySteric hindrance and electrostatic repulsion in TPO active site.[1]
Solubility Low (requires DMSO/organic)High (buffer soluble)Ionizable group allows formulation as a salt.[1]

References

  • Jakopin, Ž. (2020).[3] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[1] Link

  • Zhang, M., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ACS Omega, 6(18), 12345-12356.[1] Link[1]

  • Liu, J., et al. (2021).[1][4] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Current Medicinal Chemistry. Link

  • Morgans, M. E. (1947).[1][5] "Toxic effects of thiourea, thiouracil, methyl thiouracil, and aminothiazole in thyrotoxicosis." The Lancet, 249(6451), 519-521.[1] Link

  • Cui, B., et al. (2020).[1] "Thyroid-disrupting effects and mechanism of thiazole-Zn-induced thyroid cell hypertrophy and hyperplasia in male Sprague-Dawley rats." Ecotoxicology and Environmental Safety, 196, 110543.[1] Link

Sources

Methodological & Application

Synthesis of 2-(Cyclohexylamino)thiazole-4-carboxylic Acid via Hantzsch Reaction: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of a key derivative, 2-(cyclohexylamino)thiazole-4-carboxylic acid. The synthesis is achieved through the classic Hantzsch thiazole synthesis, followed by ester hydrolysis.[3] We present a step-by-step methodology, from the initial condensation to final purification, explain the causality behind critical experimental choices, and offer insights for troubleshooting. This guide is designed for researchers in organic synthesis and drug development, providing a robust and reproducible pathway to this valuable heterocyclic building block.

Introduction and Scientific Background

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for its reliability and versatility in constructing the thiazole ring.[1][4] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[3][5] This particular protocol adapts the Hantzsch synthesis for the preparation of a 4-carboxylic acid substituted 2-aminothiazole. Such derivatives are of significant interest as intermediates for the synthesis of more complex bioactive molecules.[6][7]

The strategy involves a two-step process:

  • Hantzsch Condensation: Reaction of N-cyclohexylthiourea with an α-halo ketoester (ethyl bromopyruvate) to form the stable ethyl ester intermediate, ethyl 2-(cyclohexylamino)thiazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester under basic conditions, followed by acidic workup, to yield the final 2-(cyclohexylamino)thiazole-4-carboxylic acid.

This approach is advantageous as the ester intermediate is often more easily purified by conventional methods like recrystallization or column chromatography before the final hydrolysis step.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Pathway of the Hantzsch Condensation

The reaction proceeds via a well-established mechanism.[1] It begins with a nucleophilic attack of the sulfur atom from N-cyclohexylthiourea onto the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.[5][8] This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. The sequence is completed by a dehydration step, which is driven by the formation of the stable, aromatic thiazole ring.[1][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 N-Cyclohexylthiourea I1 S-Alkylation Intermediate (Thiouronium Salt) R1->I1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon R2 Ethyl Bromopyruvate R2->I1 I2 Cyclized Hemiaminal Intermediate I1->I2 Intramolecular Cyclization Nitrogen attacks carbonyl P1 Ethyl 2-(cyclohexylamino)thiazole-4-carboxylate I2->P1 Dehydration Forms aromatic ring P2 H₂O + HBr I2->P2 Elimination Workflow A 1. Dissolve N-Cyclohexylthiourea in Ethanol B 2. Add Ethyl Bromopyruvate A->B C 3. Reflux Reaction (3-4 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool & Neutralize with NaHCO₃ (pH ~8) D->E Complete F 6. Isolate Crude Ester (Extraction or Filtration) E->F G 7. Hydrolyze Ester with NaOH/Ethanol F->G H 8. Monitor by TLC G->H H->G Incomplete I 9. Cool & Acidify with HCl (pH ~3-4) H->I Complete J 10. Isolate Product (Filtration) I->J K 11. Purify by Recrystallization J->K L 12. Characterize Final Product (NMR, MS, MP) K->L

Sources

Application Notes: Synthesis of 2-(Cyclohexylamino)thiazoles via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(cyclohexylamino)thiazole derivatives through the condensation of α-haloketones with N-cyclohexylthiourea. This protocol is an application of the classic Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[1][2][3] The resulting N-cyclohexyl-substituted aminothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in compounds exhibiting a wide range of biological activities.[4][5][6] This guide offers a detailed reaction mechanism, step-by-step experimental protocols, data presentation, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

The thiazole ring is a privileged heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[6][7] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry, involving the cyclocondensation of an α-haloketone with a thioamide.[1][2] The reaction is known for its operational simplicity and generally high yields.[8][9]

The specific use of N-cyclohexylthiourea as the thioamide component allows for the direct incorporation of a bulky, lipophilic cyclohexyl group onto the exocyclic nitrogen of the resulting 2-aminothiazole. This particular substitution pattern is explored in drug discovery to modulate properties such as receptor binding, metabolic stability, and cell permeability. Derivatives of 2-(cyclohexylamino)thiazole have demonstrated potential as potent enzyme inhibitors, highlighting their therapeutic relevance.[5]

This protocol explains the synthesis using a representative α-haloketone, 2-bromoacetophenone, to yield 2-(cyclohexylamino)-4-phenylthiazole, providing a reliable and reproducible method for accessing this important class of compounds.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[2][8]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of N-cyclohexylthiourea attacking the electrophilic α-carbon of the haloketone (e.g., 2-bromoacetophenone). This displaces the halide ion (Br⁻) and forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring.

G R1 α-Haloketone I1 Isothiouronium Salt R1->I1 S_N2 Attack R2 N-Cyclohexylthiourea R2->I1 I2 Hydroxythiazoline I1->I2 Intramolecular Cyclization P 2-(Cyclohexylamino)thiazole I2->P Dehydration (-H₂O)

Caption: Reaction mechanism for Hantzsch thiazole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(cyclohexylamino)-4-phenylthiazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-BromoacetophenoneC₈H₇BrO199.0449-51245Lachrymator, Corrosive
N-CyclohexylthioureaC₇H₁₄N₂S158.27148-150-Irritant
Ethanol (Absolute)C₂H₅OH46.07-11478Flammable, Irritant
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.0150 (dec.)-Mild Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04884-Hygroscopic
Ethyl AcetateC₄H₈O₂88.11-8477Flammable, Irritant
HexaneC₆H₁₄86.18-9569Flammable, Irritant
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask for vacuum filtration

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Synthesis Workflow

G A 1. Reagent Setup B 2. Reaction (Reflux in Ethanol) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Neutralization & Extraction) C->D Upon Completion E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, MS, M.P.) E->F

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.99 g, 10.0 mmol) and N-cyclohexylthiourea (1.58 g, 10.0 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask. The choice of ethanol is critical as it effectively dissolves the reactants and facilitates the reaction upon heating.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting materials.[10]

  • Cooling and Concentration: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Work-up and Neutralization: To the crude residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the biphasic mixture vigorously for 15 minutes. The bicarbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or an ethanol/water mixture to obtain pure 2-(cyclohexylamino)-4-phenylthiazole as a crystalline solid.[8]

  • Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient heating; low-quality or wet reagents/solvent.Ensure the reaction reaches and maintains reflux temperature. Use anhydrous ethanol and ensure reactants are dry.
Multiple Spots on TLC Incomplete reaction; formation of side products.Extend the reflux time and monitor by TLC. If side products persist, purification by column chromatography may be necessary instead of recrystallization.
Product Oily, Fails to Crystallize Presence of impurities; residual solvent.Try triturating the oil with a non-polar solvent like cold hexane to induce crystallization. Ensure all solvent is removed on the rotary evaporator. If issues persist, purify via silica gel column chromatography.
Low Yield After Recrystallization Product is too soluble in the recrystallization solvent; too much solvent was used.Use a minimal amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation. Consider a mixed-solvent system (e.g., ethanol/water).

Applications in Drug Development

The 2-aminothiazole core is a key pharmacophore in a multitude of approved drugs and clinical candidates. The N-cyclohexyl substituent, in particular, has been investigated for its role in enhancing the inhibitory activity of drug candidates against various biological targets.

  • Enzyme Inhibition: Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been synthesized and evaluated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[4][5]

  • Anticancer Activity: The thiazole scaffold is integral to many anticancer agents. Modifications at the 2-amino position are a common strategy to optimize activity against various cancer cell lines.[4][6]

  • Antimicrobial Agents: The inherent biological activity of the thiazole nucleus makes it a valuable starting point for the development of new antibacterial and antifungal compounds.[6]

The protocol described herein provides a reliable and scalable method for producing N-cyclohexylaminothiazole building blocks, enabling further elaboration and exploration in medicinal chemistry programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2921. Available from: [Link]

  • Google Patents. Purification of 2-aminothiazole - US2489038A.
  • ResearchGate. Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. Available from: [Link]

  • Google Patents. Method for the purification of 2-aminothiazole - US3997550A.
  • Łączkowski, K.Z., et al. (2022). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Semantic Scholar. Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Available from: [Link]

  • ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

  • European Patent Office. Process of producing 2-aminothiazole - EP 0482607 A1. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Available from: [Link]

Sources

Application Note & Protocols: Advanced Peptide Coupling Strategies for Thiazole-4-Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Thiazole-Containing Peptides

Thiazole motifs are privileged structures in medicinal chemistry and drug discovery.[1][2] Their incorporation into peptide backbones can enhance metabolic stability, improve cell permeability, and confer unique conformational constraints that optimize pharmacokinetic properties.[3] Thiazole-containing macrocyclic peptides, in particular, are found in numerous natural products with potent biological activities.[1][4][5]

However, the synthesis of amide derivatives from thiazole-4-carboxylic acid presents a significant chemical challenge. The thiazole ring is an electron-deficient heterocycle, which deactivates the carboxyl group by withdrawing electron density. This electronic effect reduces the nucleophilicity of the corresponding carboxylate and lowers the reactivity of activated intermediates, often leading to low yields or complete failure with standard peptide coupling protocols.[6] This guide provides an in-depth analysis of this problem and offers detailed, field-proven protocols to achieve efficient derivatization.

The Causality of Low Reactivity in Thiazole-4-Carboxylic Acid

Understanding the electronic nature of the substrate is critical for selecting an appropriate coupling strategy. The nitrogen and sulfur heteroatoms in the thiazole ring exert a powerful inductive and mesomeric electron-withdrawing effect. This deactivation of the carboxylic acid at position 4 means that the activation energy barrier for nucleophilic attack by an amine is significantly higher compared to a standard alkyl or aryl carboxylic acid. Consequently, coupling reagents that form moderately reactive intermediates may be insufficient to drive the reaction to completion, especially when paired with a non-nucleophilic (i.e., electron-deficient or sterically hindered) amine.[6][7]

A Mechanistic Overview of Modern Peptide Coupling Reagents

The formation of an amide bond requires the activation of the carboxylic acid to create a good leaving group, facilitating attack by the amine.[8][9] Modern coupling reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with a distinct mechanism of action.[8][10][11]

Uronium/aminium salts, such as HATU and HBTU, are among the most popular due to their high efficiency and low rates of racemization.[12][13] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to an active ester (e.g., an OAt- or OBt-ester) that readily undergoes aminolysis.[12][14]

Peptide_Coupling_Mechanism General Mechanism of Uronium Salt-Mediated Coupling Thiazole_COOH Thiazole-4-COOH + Base Active_Ester Highly Reactive OAt-Active Ester Thiazole_COOH->Active_Ester Activation HATU HATU (Uronium Salt) HATU->Active_Ester Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int Nucleophilic Attack Amine R-NH2 (Amine) Amine->Tetrahedral_Int Amide_Product Thiazole Amide + HOAt Tetrahedral_Int->Amide_Product Collapse

Figure 1: General workflow for amide bond formation using a uronium salt like HATU.

While highly effective for many systems, even powerful uronium reagents can struggle with the dual challenge of an electron-deficient acid and a hindered or electron-poor amine.[6][7] Therefore, alternative strategies that generate even more reactive intermediates or utilize different catalytic cycles are required.

Recommended Protocols for Thiazole-4-Carboxylic Acid Derivatization

Based on empirical evidence, three distinct protocols are recommended, ordered from a standard approach for reactive amines to advanced methods for challenging substrates.

Protocol 1: EDC/DMAP Mediated Coupling for Reactive Amines

This protocol is effective for coupling thiazole-4-carboxylic acid with relatively unhindered and electron-rich amines, such as anilines and aliphatic amines. It leverages the cost-effective carbodiimide EDC, but crucially includes DMAP as an acyl transfer agent, which forms a highly reactive acyl-pyridinium intermediate.[15]

Materials:

  • Thiazole-4-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • To a solution of the amine (1.0 equiv) in CH3CN, add thiazole-4-carboxylic acid (1.2 equiv).

  • Add EDC (1.0 equiv), DMAP (1.0 equiv), a catalytic amount of HOBt (0.1 equiv), and DIPEA (1.0 equiv).[15]

  • Stir the reaction mixture at room temperature (23 °C) for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. In a documented example, this method provided an 80% yield for the coupling of thiazole-4-carboxylic acid with an aniline derivative.[15]

Protocol 2: The Acyl Fluoride Strategy for Hindered and Electron-Deficient Amines

When standard methods fail, converting the carboxylic acid to a more reactive acyl fluoride is a highly effective strategy.[6][7] Acyl fluorides exhibit high reactivity but are often stable enough to be formed in situ without significant decomposition. This protocol is particularly suited for couplings that are challenging due to both steric hindrance and poor electronics.[7][16]

Materials:

  • Thiazole-4-carboxylic acid

  • Hindered or electron-deficient amine

  • (Diethylamino)sulfur trifluoride (DAST) or a similar fluorinating agent (e.g., XtalFluor-E®).

  • Anhydrous, non-protic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., DIPEA, 2,6-lutidine)

Step-by-Step Methodology:

  • Dissolve thiazole-4-carboxylic acid (1.3 equiv) in anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C.

  • Slowly add the fluorinating agent (e.g., DAST, 1.5 equiv). Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 1 hour to ensure complete formation of the acyl fluoride intermediate.

  • In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv) in anhydrous DCM.

  • Slowly add the amine solution to the pre-activated acyl fluoride solution at room temperature.

  • Heat the reaction mixture to reflux (or use a sealed vial at elevated temperatures, e.g., 60-80 °C) and stir for 12-24 hours.[7] The elevated temperature is often crucial for overcoming the high activation barrier.[6]

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated NaHCO3 solution.

  • Extract the product with DCM or ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify via silica gel chromatography. This method has proven successful for a wide variety of challenging substrates where other methods failed.[7]

Coupling_Strategy_Selection start Select Coupling Strategy for Thiazole-4-Carboxylic Acid check_amine Assess Amine Reactivity: Is it sterically hindered or electron-deficient? start->check_amine protocol1 Use Protocol 1: EDC / DMAP check_amine->protocol1 No protocol2 Use Protocol 2: Acyl Fluoride Strategy check_amine->protocol2 Yes result1 High probability of success for standard amines. protocol1->result1 result2 Recommended for difficult couplings where other methods fail. protocol2->result2

Figure 2: Decision workflow for selecting the appropriate coupling protocol.

Protocol 3: High-Activity Uronium Salt Coupling (HATU)

While standard HATU/DIPEA conditions can be insufficient[6], optimization can sometimes yield the desired product, particularly if the amine is not excessively demanding. This protocol should be considered a first-pass attempt for moderately difficult couplings before moving to the acyl fluoride strategy.

Materials:

  • Thiazole-4-carboxylic acid

  • Amine

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous DMF or NMP

  • DIPEA or 2,4,6-Collidine

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve thiazole-4-carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) and stir the mixture for 15-30 minutes at room temperature for pre-activation.

  • Add the amine (1.0 equiv) to the activated mixture.

  • Stir at room temperature for 12 hours. If no significant conversion is observed, gradually increase the temperature to 50-60 °C and monitor for an additional 12-24 hours.

  • Workup the reaction by diluting with ethyl acetate and washing extensively with water and brine to remove DMF.

  • Dry the organic phase, concentrate, and purify by chromatography.

Comparative Summary and Troubleshooting

Reagent SystemRelative ReactivityCostKey AdvantagesBest Suited ForCommon Issues
EDC / DMAP / HOBt Moderate-HighLowCost-effective; readily available reagents.[15]Unhindered, nucleophilic amines.May fail with hindered substrates; DMAP can be difficult to remove.
HATU / DIPEA HighHighFast reactions for standard substrates; low racemization.[13]Moderately difficult couplings; rapid screening.Can fail with electron-deficient substrates[6]; excess reagent can cap amine.[11]
Acyl Fluoride (DAST) Very HighHighOvercomes extreme steric and electronic challenges.[7]Sterically hindered and electron-deficient amines where other methods fail.Reagents are moisture-sensitive; requires elevated temperatures and careful handling.

Troubleshooting Guide:

  • Low or No Conversion: The primary issue is insufficient reactivity. If Protocol 1 or 3 fails, proceed directly to Protocol 2 (Acyl Fluoride). Increasing the reaction temperature is the most effective first step for all protocols.

  • Side Product Formation: With uronium salt reagents like HATU, using an excess can lead to the formation of a guanidinium byproduct with the free amine, effectively capping it.[11][17] Always use the coupling reagent in slight excess relative to the carboxylic acid, not the amine.

  • Racemization: While thiazole-4-carboxylic acid is achiral, racemization can occur if the amine component is a chiral amino acid ester. Additives like HOBt or HOAt are crucial for suppressing this side reaction.[12][18] The acyl fluoride method has been shown to proceed with no α-racemization in the coupling of Boc-proline.[7]

Conclusion

The successful derivatization of thiazole-4-carboxylic acid is a solvable challenge that requires a rational selection of coupling reagents based on the properties of the amine coupling partner. For simple amines, a cost-effective EDC/DMAP protocol is highly effective. For more challenging, sterically hindered, or electron-deficient amines, standard uronium salt methods often fail, and a more robust strategy involving the in situ formation of a highly reactive acyl fluoride intermediate is the recommended and validated approach. By understanding the underlying electronic principles and employing the appropriate high-reactivity protocol, researchers can efficiently synthesize novel thiazole-containing amides for applications in drug discovery and materials science.

References

  • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. Google Search Result.
  • The Synthesis of Novel Thiazole Containing Cyclic Peptides via Cyclooligomeris
  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. X-MOL.
  • Synthesis of various macrocyclic thiazole peptides following the...
  • Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Derivatives.
  • Recent development in peptide coupling reagents.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Optimizing Peptide Coupling: Key Techniques. CreoSalus.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

Sources

Application Notes and Protocols: 2-(cyclohexylamino)thiazole-4-carboxylic acid as a Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the current scientific literature for 2-(cyclohexylamino)thiazole derivatives as 11β-HSD1 inhibitors. Specific experimental data for 2-(cyclohexylamino)thiazole-4-carboxylic acid is limited in publicly available resources. The provided protocols are robust methodologies for the evaluation of this class of compounds and should be adapted and optimized for the specific molecule.

I. Introduction: Targeting Glucocorticoid Dysregulation in Metabolic Disease

The global rise in metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, presents a significant challenge to public health. A key player in the pathophysiology of these conditions is the dysregulation of glucocorticoid action at the tissue level. 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling.[1][2] Elevated 11β-HSD1 activity in metabolic tissues such as the liver and adipose tissue is strongly associated with insulin resistance, central obesity, and dyslipidemia.[3][4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess local glucocorticoids.[1][2][5]

The 2-(cyclohexylamino)thiazole scaffold has been identified as a promising chemotype for the development of potent and selective 11β-HSD1 inhibitors. This document provides a detailed guide for researchers on the evaluation of 2-(cyclohexylamino)thiazole-4-carboxylic acid as a potential 11β-HSD1 inhibitor, from initial in vitro characterization to in vivo proof-of-concept studies.

II. Mechanism of Action: The Role of 11β-HSD1 in Metabolic Homeostasis

11β-HSD1 is a luminal enzyme of the endoplasmic reticulum that utilizes NADPH as a cofactor to reduce cortisone to cortisol. This localized production of cortisol can saturate glucocorticoid receptors (GR), leading to the transcriptional regulation of genes involved in glucose and lipid metabolism. In the liver, elevated cortisol levels promote gluconeogenesis and hepatic glucose output, while in adipose tissue, it enhances adipocyte differentiation and lipid accumulation. By inhibiting 11β-HSD1, 2-(cyclohexylamino)thiazole-4-carboxylic acid is hypothesized to reduce intracellular cortisol concentrations in these key metabolic tissues, thereby improving insulin sensitivity, reducing hepatic glucose production, and limiting adipogenesis.

11b-HSD1_Pathway cluster_cell Hepatocyte / Adipocyte Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH GRE Glucocorticoid Response Element GR->GRE Translocation to Nucleus Metabolic_Genes Metabolic Gene Transcription GRE->Metabolic_Genes Metabolic_Effects ↑ Gluconeogenesis ↑ Lipogenesis ↓ Insulin Sensitivity Metabolic_Genes->Metabolic_Effects Inhibitor 2-(cyclohexylamino)thiazole -4-carboxylic acid Inhibitor->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 action and its inhibition.

III. Synthesis of 2-(cyclohexylamino)thiazole-4-carboxylic acid

The synthesis of 2-(cyclohexylamino)thiazole-4-carboxylic acid can be achieved through a multi-step process. A plausible synthetic route involves the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.

Proposed Synthetic Scheme:

  • Formation of N-cyclohexylthiourea: Cyclohexylamine is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) or isothiocyanate to yield N-cyclohexylthiourea.

  • Hantzsch Thiazole Synthesis: The N-cyclohexylthiourea is then condensed with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate). This reaction directly forms the 2-(cyclohexylamino)thiazole-4-carboxylate ester.

  • Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final product, 2-(cyclohexylamino)thiazole-4-carboxylic acid.

IV. In Vitro Characterization

A. 11β-HSD1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of 11β-HSD1.

Principle: The assay measures the production of cortisol from cortisone by recombinant human 11β-HSD1. The detection is based on a competitive immunoassay using a cortisol-d2 acceptor and an anti-cortisol antibody labeled with a europium cryptate donor.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 200 mM NaCl, 0.1% BSA.

    • Enzyme Solution: Recombinant human 11β-HSD1 in assay buffer.

    • Substrate/Cofactor Mix: Cortisone and NADPH in assay buffer.

    • Test Compound: 2-(cyclohexylamino)thiazole-4-carboxylic acid dissolved in DMSO, with serial dilutions prepared.

    • HTRF Detection Reagents: Cortisol-d2 and anti-cortisol-cryptate.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound dilutions or DMSO (vehicle control) to the wells.

    • Add 4 µL of Enzyme Solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of Substrate/Cofactor Mix.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 5 µL of Cortisol-d2 solution.

    • Add 5 µL of anti-cortisol-cryptate solution.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Compound Reported IC50 for 11β-HSD1 (µM) Reference
Carbenoxolone (Reference Inhibitor)~0.3[6]
2-(cyclohexylamino)-5-propylthiazol-4(5H)-one0.4[7]
2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one0.07[8]
Derivative 3h (a 2-(cyclohexylamino)thiazol-4(5H)-one derivative)0.04[7][9]

Note: The IC50 values for the specific carboxylic acid are not available in the searched literature. The table presents data for structurally related compounds to provide an expected potency range.

B. Cell-Based 11β-HSD1 Activity Assay

This assay evaluates the compound's ability to inhibit 11β-HSD1 in a cellular environment, which accounts for cell permeability and intracellular cofactor availability.[6]

Principle: Differentiated C2C12 myotubes, which endogenously express 11β-HSD1, are treated with cortisone in the presence of the test compound. The amount of cortisol produced and secreted into the cell culture medium is quantified.[6]

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.

  • Assay Procedure:

    • Plate differentiated C2C12 myotubes in 96-well plates.

    • Wash the cells with serum-free DMEM.

    • Pre-incubate the cells with various concentrations of 2-(cyclohexylamino)thiazole-4-carboxylic acid or vehicle (DMSO) in serum-free DMEM for 1 hour.

    • Add cortisone to a final concentration of 1 µM.

    • Incubate for 4-6 hours at 37°C.

    • Collect the cell culture supernatant.

  • Cortisol Quantification:

    • Quantify the cortisol concentration in the supernatant using a commercially available Cortisol ELISA kit or HTRF assay.

  • Data Analysis:

    • Calculate the percent inhibition of cortisol production for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described for the enzymatic assay.

In_Vitro_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme Recombinant 11β-HSD1 Incubate1 Incubate Enzyme->Incubate1 Compound1 Test Compound Compound1->Incubate1 Substrate1 Cortisone + NADPH Substrate1->Incubate1 Detect1 HTRF Detection (Cortisol Quantification) Incubate1->Detect1 IC50_1 IC50 Determination Detect1->IC50_1 Cells C2C12 Myotubes Incubate2 Incubate Cells->Incubate2 Compound2 Test Compound Compound2->Incubate2 Substrate2 Cortisone Substrate2->Incubate2 Supernatant Collect Supernatant Incubate2->Supernatant Detect2 ELISA/HTRF (Cortisol Quantification) Supernatant->Detect2 IC50_2 IC50 Determination Detect2->IC50_2

Caption: In Vitro evaluation workflow.

V. In Vitro ADME Profiling

A. Microsomal Stability Assay

This assay assesses the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its hepatic clearance.

Protocol:

  • Reagent Preparation:

    • Liver Microsomes (human, mouse, or rat).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate Buffer (pH 7.4).

    • Test Compound stock solution in DMSO.

  • Assay Procedure:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Add the test compound to the microsomal suspension and briefly pre-incubate.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

VI. In Vivo Evaluation

A. Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., C57BL/6 mice).

Protocol:

  • Animal Dosing:

    • Administer 2-(cyclohexylamino)thiazole-4-carboxylic acid to a cohort of mice via oral gavage (and potentially intravenous injection for bioavailability determination).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the quantification of the compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Pharmacokinetic Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
Elimination half-life
CLClearance
VdVolume of distribution
F%Oral bioavailability
B. Pharmacodynamic (PD) and Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This study evaluates the in vivo efficacy of the compound in a disease-relevant model.

Protocol:

  • Model Induction:

    • Induce obesity and insulin resistance in C57BL/6 mice by feeding a high-fat diet for 12-16 weeks.

  • Treatment:

    • Administer 2-(cyclohexylamino)thiazole-4-carboxylic acid or vehicle to DIO mice daily for a specified duration (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Metabolic Parameters: Monitor body weight, food intake, fasting blood glucose, and insulin levels.

    • Glucose Tolerance: Perform an oral glucose tolerance test (OGTT) at the end of the study.

    • Lipid Profile: Measure plasma triglycerides and cholesterol.

    • Tissue Analysis: At necropsy, collect liver and adipose tissue for ex vivo 11β-HSD1 activity assays and gene expression analysis (e.g., PEPCK, G6Pase).

In_Vivo_Workflow cluster_pk Pharmacokinetic Study cluster_pd Pharmacodynamic/Efficacy Study Dosing_PK Administer Compound (Oral Gavage) Sampling_PK Serial Blood Sampling Dosing_PK->Sampling_PK Analysis_PK LC-MS/MS Analysis Sampling_PK->Analysis_PK Parameters_PK Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analysis_PK->Parameters_PK DIO_Model Diet-Induced Obese (DIO) Mice Treatment_PD Chronic Dosing with Test Compound DIO_Model->Treatment_PD Endpoints Measure Efficacy Endpoints: - Body Weight - Blood Glucose - OGTT - Lipids Treatment_PD->Endpoints Tissue_Analysis Ex Vivo Tissue Analysis (Liver, Adipose) Treatment_PD->Tissue_Analysis

Caption: In Vivo evaluation workflow.

VII. Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 2-(cyclohexylamino)thiazole-4-carboxylic acid as a novel 11β-HSD1 inhibitor. Successful demonstration of potent and selective in vitro activity, favorable ADME properties, and in vivo efficacy in a relevant disease model will be crucial for its advancement as a potential therapeutic agent for metabolic diseases. Further studies should focus on elucidating the detailed mechanism of action, assessing the long-term safety profile, and exploring its potential in combination therapies. The structural similarity to compounds with proven high potency suggests that 2-(cyclohexylamino)thiazole-4-carboxylic acid is a promising candidate for further investigation.

VIII. References

  • Szczepankiewicz, D., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. [Link]

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. [Link]

  • Tomlinson, J. W., et al. (2021). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Szczepankiewicz, D., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed. [Link]

  • Pereira, C. D., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules. [Link]

  • Morton, N. M. (2008). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes. [Link]

  • Esteves, C. L., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. Current Drug Targets. [Link]

  • Nawrocka-Piotrowska, A., et al. (2020). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules. [Link]

  • Kim, H. S., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening. [Link]

  • Nawrocka-Piotrowska, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. [Link]

Sources

Application Notes and Protocols: Synthesis of Thiazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of amide derivatives from thiazole-4-carboxylic acid, a critical workflow in medicinal chemistry and drug discovery. Thiazole-containing compounds are privileged scaffolds due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The formation of an amide bond from thiazole-4-carboxylic acid is a key step in the molecular diversification of this important heterocyclic core. This document provides an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols for common coupling methodologies, troubleshooting guidance, and characterization techniques.

Introduction: The Significance of Thiazole Amides in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which is a cornerstone in the design of numerous pharmaceutically active compounds.[1][3] Its presence in natural products like vitamin B1 (thiamine) and penicillins underscores its biological relevance.[2] In modern drug discovery, the thiazole nucleus is considered a "wonder nucleus" and is incorporated into a vast array of therapeutic agents to modulate their pharmacokinetic and pharmacodynamic properties.[2][4]

The synthesis of amide derivatives from thiazole-4-carboxylic acid is a frequently employed strategy to generate libraries of novel compounds for biological screening.[5] The amide bond is a stable and prevalent functional group in bioactive molecules, and its formation allows for the systematic exploration of the chemical space around the thiazole core.[6][7] This guide will focus on the practical aspects of preparing these valuable compounds, with an emphasis on robust and reproducible synthetic methods.

Mechanistic Insights into Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. Therefore, the activation of the carboxylic acid is a necessary prerequisite for efficient amide bond formation under milder conditions. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[8]

The Role of Carbodiimide Coupling Reagents

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for activating carboxylic acids.[6][7][9] The reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide.

However, the O-acylisourea intermediate can also undergo intramolecular rearrangement to a stable N-acylurea, which is unreactive and represents a major byproduct.[11] To mitigate this side reaction and improve the efficiency of the amide coupling, additives such as 1-hydroxybenzotriazole (HOBt) are often employed.[6][10][11] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards amines.[10]

Below is a diagram illustrating the general mechanism of EDC/HOBt mediated amide coupling.

EDC_HOBt_Mechanism Thiazole_COOH Thiazole-4-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Thiazole_COOH->O_Acylisourea + EDC EDC EDC Amide Thiazole Amide O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amine Amine (R-NH2) HOBt HOBt HOBt_Ester->Amide + Amine HOBt_Ester->HOBt regenerates

Caption: EDC/HOBt mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of thiazole-4-carboxamides using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a versatile and widely used method for the synthesis of a broad range of amide derivatives.[6]

Materials:

  • Thiazole-4-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiazole amide.

Protocol 2: Thionyl Chloride Mediated Amide Synthesis

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine.[12] This approach is particularly useful for less reactive amines.

Materials:

  • Thiazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Amine of choice

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 80-110 °C depending on the solvent) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of residual SOCl₂.

  • Amide Formation: Dissolve the crude thiazole-4-carbonyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired thiazole amide.

Data Summary and Comparison of Methods

Coupling MethodReagentsTypical YieldsAdvantagesDisadvantages
EDC/HOBt EDC·HCl, HOBt, DIPEA60-90%Mild reaction conditions, good functional group tolerance, water-soluble byproducts.[6][13]Can be expensive for large-scale synthesis, potential for epimerization with chiral substrates.
Thionyl Chloride SOCl₂70-95%Highly effective for unreactive amines, inexpensive reagents.[12]Harsh conditions (reflux), generation of corrosive HCl gas, limited functional group tolerance.[8]

Troubleshooting and Field-Proven Insights

  • Low Yields with EDC/HOBt:

    • Moisture: Ensure all glassware is dry and use anhydrous solvents. EDC is moisture-sensitive.

    • Reagent Quality: Use fresh, high-quality EDC·HCl and HOBt.

    • Steric Hindrance: For sterically hindered amines or carboxylic acids, consider using more potent coupling reagents like HATU or HBTU.

  • Formation of N-acylurea byproduct:

    • Reaction Temperature: Keep the initial activation step at 0 °C to minimize the rearrangement of the O-acylisourea intermediate.

    • Order of Addition: Add the amine promptly after the initial activation period.

  • Difficult Purification:

    • Urea Byproducts: The urea byproduct from EDC is generally water-soluble and can be removed with an aqueous workup.[13] If issues persist, an acidic wash (e.g., dilute HCl) can help to remove basic impurities.

    • Column Chromatography: A gradual solvent gradient during silica gel chromatography is often necessary to achieve good separation.

Characterization of Thiazole Amides

The successful synthesis of the target thiazole amide should be confirmed by a combination of spectroscopic methods.[14][15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the characteristic signals of the thiazole ring protons, the amide N-H proton (if present, typically a broad singlet), and the protons of the amine and carboxylic acid fragments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the amide carbonyl carbon (typically in the range of 160-180 ppm) and the carbons of the thiazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identify the characteristic stretching vibrations of the N-H bond (around 3300 cm⁻¹) and the C=O bond of the amide (around 1650 cm⁻¹).[14]

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Visualization of the Synthetic Workflow

The general workflow for the preparation and purification of thiazole amides can be visualized as follows:

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Thiazole-4-carboxylic acid + Amine coupling Amide Coupling Reaction (e.g., EDC/HOBt) start->coupling crude Crude Reaction Mixture coupling->crude workup Aqueous Workup crude->workup drying Drying of Organic Layer workup->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product Pure Thiazole Amide chromatography->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 2-(Cyclohexylamino)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

2-(Cyclohexylamino)thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for various bioactive molecules.[1][2] The purification of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. However, its molecular structure presents a distinct purification challenge via recrystallization. The molecule is amphipathic, containing a bulky, non-polar cyclohexyl group and highly polar, hydrogen-bonding functional groups: a secondary amine and a carboxylic acid.[3] This duality complicates the selection of a single ideal solvent, as it may be sparingly soluble in most common solvents or, conversely, too soluble for effective crystal recovery.

This application note provides a detailed, experience-driven guide for researchers to systematically screen for and implement an optimal solvent system for the high-purity recrystallization of 2-(cyclohexylamino)thiazole-4-carboxylic acid. We will move beyond simple trial-and-error, focusing on a logical workflow grounded in the physicochemical properties of the target molecule.

Physicochemical Causality: Why Solvent Selection is Non-Trivial

A successful recrystallization hinges on a solvent's ability to dissolve the target compound at an elevated temperature and release it as purified crystals upon cooling. The structure of 2-(cyclohexylamino)thiazole-4-carboxylic acid dictates its solubility behavior:

  • Hydrophobic Region: The cyclohexyl group is non-polar and lipophilic, favoring interactions with non-polar solvents (e.g., hexanes, toluene).

  • Polar Regions: The thiazole ring is a moderately polar heterocycle.[4] The carboxylic acid and secondary amine groups are highly polar and capable of forming strong hydrogen bonds, favoring interactions with polar protic solvents (e.g., water, alcohols).

This internal conflict means that a single solvent is unlikely to meet the ideal criteria. Non-polar solvents will fail to dissolve the compound, while highly polar solvents may dissolve it too effectively, even at low temperatures, leading to poor recovery. Therefore, a binary solvent system , often called a solvent/anti-solvent pair, is the most logical and effective approach. This strategy is common for purifying structurally related thiazole carboxylic acid derivatives.[5][6]

Part I: Protocol for Systematic Solvent Screening

The initial step is a small-scale screening to identify a suitable solvent or solvent pair. The goal is to find either: a) A single solvent that dissolves the compound when hot but not cold. b) A miscible pair of solvents where the compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent."

Recommended Solvents for Screening

The following table outlines a logical selection of solvents based on their properties and successful application with similar heterocyclic compounds.[5][7]

SolventClassBoiling Point (°C)Rationale & Potential Role
Ethanol Polar Protic78Excellent candidate for the primary "solvent" due to its ability to engage in hydrogen bonding. Often used with water for similar molecules.[6]
Methanol Polar Protic65Higher polarity than ethanol; may dissolve the compound too well, but is a strong candidate as the primary solvent.[5]
Isopropanol Polar Protic82Lower polarity than ethanol; may provide a better solubility differential between hot and cold conditions.
Water Polar Protic100A strong candidate for the "anti-solvent" when paired with an alcohol, given the compound's hydrophobic cyclohexyl group.
Ethyl Acetate Polar Aprotic77A moderately polar solvent, has been used to recrystallize thiazole carboxylic acids.[7] Could work as a single solvent.
Tetrahydrofuran (THF) Polar Aprotic66Good solvent for a wide range of compounds; mentioned as a potential recrystallization solvent for related derivatives.[5]
Hexanes Non-polar~69Excellent candidate for an "anti-solvent" due to the non-polar cyclohexyl group, promoting precipitation from a more polar solution.[5]
Visual Workflow for Solvent Screening

The following diagram illustrates the logical decision-making process for the solvent screening protocol.

G start Start: Place ~20mg crude product in a test tube add_solvent Add 0.5 mL of a single solvent at RT start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt soluble_rt Completely Soluble at RT observe_rt->soluble_rt Yes insoluble_rt Insoluble or Sparingly Soluble at RT observe_rt->insoluble_rt No res_goodsolvent Result: Potential Primary Solvent for a Pair soluble_rt->res_goodsolvent heat Heat mixture gently to boiling insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot insoluble_hot Remains Insoluble observe_hot->insoluble_hot No soluble_hot Completely Soluble when Hot observe_hot->soluble_hot Yes res_antisolvent Result: Potential Anti-Solvent insoluble_hot->res_antisolvent cool Cool slowly to RT, then place in ice bath soluble_hot->cool observe_crystals Observe for Crystals cool->observe_crystals crystals_form Abundant Crystals Form observe_crystals->crystals_form Yes no_crystals No or Few Crystals Form observe_crystals->no_crystals No res_ideal Result: Ideal Single Solvent System crystals_form->res_ideal no_crystals->res_goodsolvent

Caption: Logical workflow for systematic recrystallization solvent screening.

Step-by-Step Screening Protocol
  • Preparation: Arrange a series of small test tubes, each containing approximately 15-20 mg of the crude 2-(cyclohexylamino)thiazole-4-carboxylic acid.

  • Room Temperature Test: To each tube, add a single solvent from Table 3.1 dropwise (up to ~0.5 mL), vortexing after each addition. Observe and record the solubility at room temperature.

    • If it dissolves completely: The solvent is too powerful to be a single-solvent system. Designate it as a potential primary "solvent" for a binary pair (e.g., Ethanol, Methanol).

  • Hot Solubility Test: For solvents where the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block until the solvent boils.

    • If it remains insoluble: The solvent is not powerful enough. Designate it as a potential "anti-solvent" (e.g., Hexanes, Water).

    • If it dissolves completely: This is a promising candidate for a single-solvent system. Proceed to the next step.

  • Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the tube with a glass rod. Finally, place the tube in an ice-water bath for 15-20 minutes.

    • If abundant, high-quality crystals form: You have identified an ideal single solvent.

    • If no or very few crystals form: The compound is too soluble even when cold. Designate this solvent as a potential primary "solvent" for a binary pair.

Part II: Recommended Protocol for Bulk Recrystallization (Ethanol/Water System)

Based on the screening and literature precedents for similar structures, an ethanol-water system is a highly effective choice.[6] Ethanol acts as the primary solvent, readily dissolving the compound when hot, while water serves as the miscible anti-solvent to induce crystallization upon cooling.

Detailed Procedure
  • Dissolution: Place the crude 2-(cyclohexylamino)thiazole-4-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the minimum volume of ethanol required to dissolve the solid at a gentle boil. Add the ethanol in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induction of Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crucially, do not rush this step by placing it directly in an ice bath. Rapid cooling can cause the compound to "oil out" as a liquid instead of forming a pure crystal lattice.[8]

  • Maturation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold 50:50 ethanol/water mixture, followed by a wash with a small amount of ice-cold deionized water to remove residual ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point analysis and spectroscopy to confirm purity.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" The solution was cooled too rapidly; The boiling point of the solvent system is higher than the melting point of the solute.[8]Re-heat the mixture until the oil redissolves. Add a small amount of additional primary solvent (ethanol) and allow the solution to cool much more slowly. Insulating the flask can help.
No Crystals Form Too much solvent was used; The solution is not sufficiently supersaturated.Gently boil off some of the solvent to increase the concentration. Try scratching the inner surface of the flask with a glass rod at the solution's surface. Add a tiny seed crystal of the pure compound if available.
Poor Recovery / Low Yield Too much primary solvent was used; The compound has significant solubility in the cold solvent mixture; Premature crystallization during hot filtration.In the next attempt, use a more precise minimum volume of hot solvent. Increase the proportion of anti-solvent slightly. Ensure all glassware for hot filtration is properly pre-heated.

References

  • Process for the preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Processes for preparing thiazole carboxylic acids.
  • A kind of method for preparing thiazole-4-carboxylic acid.
  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)
  • 2-Aminothiazole-4-carboxylic acid. PubChem.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • 2-Amino-2-thiazoline-4-carboxylic acid. Chem-Impex.
  • 2-aminothiazole-4-carboxylic acid. Sigma-Aldrich.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
  • Thiazole. Wikipedia.

Sources

Application Note: Strategic Application of 2-(Cyclohexylamino)thiazole-4-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening low molecular weight compounds (typically <300 Da), FBDD explores chemical space more effectively, often yielding higher quality starting points for optimization.[3][4] These "fragments" are weak binders, but their interactions with a biological target are often highly efficient in terms of binding energy per heavy atom. This application note provides a detailed guide for the utilization of a promising, synthetically tractable fragment, 2-(cyclohexylamino)thiazole-4-carboxylic acid, in a typical FBDD workflow.

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7] The specific fragment, 2-(cyclohexylamino)thiazole-4-carboxylic acid, combines several desirable features for FBDD:

  • Compliance with the "Rule of Three": This fragment is designed to adhere to the general physicochemical properties optimal for fragment screening (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3).[1]

  • Key Interaction Moieties: The carboxylic acid group is a frequent hydrogen bond donor and can form strong electrostatic interactions, often anchoring the fragment in a binding pocket.[8][9][10] The cyclohexylamino group provides a hydrophobic scaffold to explore lipophilic pockets, while the thiazole core offers further potential for hydrogen bonding and aromatic interactions.

  • Synthetic Tractability: The structure is "poised" for synthetic elaboration, with clear vectors for chemical modification to grow the fragment into a more potent lead compound.[11][12]

This guide will detail the strategic considerations and experimental protocols for screening, validating, and elaborating this fragment against a protein target of interest.

Physicochemical Properties of the Fragment

A summary of the key properties of 2-(cyclohexylamino)thiazole-4-carboxylic acid and its compliance with the "Rule of Three" is presented below.

PropertyValue (Predicted)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~226.3 g/mol ≤ 300 DaYes
cLogP~2.5≤ 3Yes
Hydrogen Bond Donors2≤ 3Yes
Hydrogen Bond Acceptors3≤ 3Yes
Rotatable Bonds2≤ 3Yes

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of 2-(cyclohexylamino)thiazole-4-carboxylic acid in an FBDD campaign relies on a multi-tiered experimental approach to identify and validate its binding to the target protein.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation Screening Fragment Library Screening (including our title compound) SPR Surface Plasmon Resonance (SPR) Screening->SPR High-Throughput Techniques TSA Thermal Shift Assay (TSA) Screening->TSA High-Throughput Techniques NMR_primary Ligand-Observed NMR Screening->NMR_primary High-Throughput Techniques Orthogonal Orthogonal Validation SPR->Orthogonal TSA->Orthogonal NMR_primary->Orthogonal ITC Isothermal Titration Calorimetry (ITC) Orthogonal->ITC Confirms Binding & Quantifies Affinity NMR_secondary Protein-Observed NMR Orthogonal->NMR_secondary Confirms Binding & Quantifies Affinity Xray X-Ray Crystallography ITC->Xray NMR_secondary->Xray BindingMode Determine Binding Mode & Identify Growth Vectors Xray->BindingMode caption FBDD Screening & Validation Workflow Elaboration_Strategy cluster_0 Elaboration Strategies Fragment Initial Fragment Hit 2-(cyclohexylamino)thiazole-4-carboxylic acid (Weak Affinity) Growing Fragment Growing (Adding functionality to explore adjacent pockets) Fragment->Growing Linking Fragment Linking (Connecting to a second, nearby fragment) Fragment->Linking Merging Fragment Merging (Combining features of overlapping fragments) Fragment->Merging SAR SAR by Catalogue (Rapidly test analogues) Growing->SAR Synthesis Rational Synthesis (Guided by structural data) Growing->Synthesis Linking->Synthesis Merging->Synthesis Lead Potent Lead Compound (Improved Affinity & Properties) SAR->Lead Synthesis->Lead caption Fragment Elaboration Pathways

Figure 2. Common strategies for evolving a fragment hit into a potent lead compound.

1. Fragment Growing: This is the most common strategy. [4]Guided by the crystal structure, new chemical groups are added to the fragment to engage with adjacent pockets on the protein surface. For our title compound, potential growth vectors include:

  • The Cyclohexyl Ring: Functionalization at the 4-position of the cyclohexyl ring could extend into a nearby hydrophobic or polar pocket.

  • The Thiazole Core: Modification at the 5-position of the thiazole ring is a common synthetic handle.

2. SAR by Catalogue: Before embarking on extensive synthesis, it is prudent to screen commercially available analogues of the hit fragment. [11][13]This can rapidly provide structure-activity relationship (SAR) data to guide the synthetic effort.

3. Fragment Linking or Merging: If screening identifies a second fragment that binds in a proximal pocket, a linker can be designed to connect the two, often resulting in a dramatic increase in affinity. [4]Similarly, if two fragments have overlapping binding modes, a merged compound incorporating the key features of both can be designed.

Conclusion and Future Directions

2-(cyclohexylamino)thiazole-4-carboxylic acid represents an exemplary starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, coupled with the strategic importance of its chemical motifs, make it a high-value tool for probing protein binding sites. The protocols outlined in this application note provide a robust framework for its successful application, from initial screening through to structure-guided lead optimization. Careful execution of these biophysical and structural biology techniques, combined with rational synthetic chemistry, can significantly accelerate the journey from a weakly binding fragment to a potent and selective drug candidate.

References

  • Title: 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview Source: Molecules URL: [Link]

  • Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: Fragment Screening | Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Fragment Screening & Fragment-Based Drug Design Source: Jubilant Biosys URL: [Link]

  • Title: Approaches to Fragment-Based Drug Design Source: Utrecht University Student Theses URL: [Link]

  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL: [Link]

  • Title: FBDD: Fragment-Based Drug Design Source: BioSolveIT URL: [Link]

  • Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research Source: Massachusetts Biotechnology Council URL: [Link]

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Journal of Applied Science and Technology URL: [Link]

  • Title: Fragment Hits: What do They Look Like and How do They Bind? Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Comprehensive fragment-based lead discovery solutions Source: Nuvisan URL: [Link]

  • Title: Fragment HIT Identification in FBDD Source: CrystalsFirst URL: [Link]

  • Title: Chapter 7. Fragment-Based Drug Discovery Source: Practical Medicinal Chemistry with Macrocycles URL: [Link]

  • Title: Fragment Hits: What do They Look Like and How do They Bind? Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Crystallographic Fragment Screening In Drug Discovery: Background & Advantages Source: Proteros URL: [Link]

  • Title: Fragment Based Drug Discovery & Lead Generation Source: Sygnature Discovery URL: [Link]

  • Title: Fragment library design Source: Stanford Medicine URL: [Link]

  • Title: Incorporating Target-Specific Pharmacophoric Information into Deep Generative Models for Fragment Elaboration Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Fragment-based drug discovery: opportunities for organic synthesis Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Application Note & Protocol: Facile Esterification of 2-(Cyclohexylamino)thiazole-4-carboxylic Acid via Steglich Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the esterification of 2-(cyclohexylamino)thiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We present a detailed, field-proven protocol based on the Steglich esterification, a mild and efficient method employing dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst. This application note elaborates on the scientific rationale, experimental setup, purification, and characterization of the resulting ester, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(Cyclohexylamino)thiazole Scaffolds

Thiazole-containing compounds are a cornerstone of modern medicinal chemistry, with a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-aminothiazole moiety, in particular, is a privileged scaffold found in numerous FDA-approved drugs.[4] The introduction of a cyclohexylamino group at the 2-position often enhances lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile. Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have shown potent inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders, and exhibit anticancer effects.[5]

Esterification of the carboxylic acid at the 4-position is a common and critical step in the derivatization of this scaffold. It serves to further modify the molecule's physicochemical properties, such as solubility and cell permeability, which are key determinants of a drug candidate's efficacy. This protocol details a reliable method for this transformation.

Scientific Rationale: The Steglich Esterification

The Steglich esterification is a powerful method for forming ester bonds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[6] The reaction mechanism, depicted in Figure 1, involves the activation of the carboxylic acid by a carbodiimide, typically dicyclohexylcarbodiimide (DCC). This forms a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, and the subsequent rearrangement, catalyzed by 4-dimethylaminopyridine (DMAP), yields the desired ester and the insoluble dicyclohexylurea (DCU) byproduct. The ease of removal of DCU by filtration is a significant advantage of this method.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products CarboxylicAcid 2-(cyclohexylamino)thiazole- 4-carboxylic acid Activation Activation (Formation of O-acylisourea) CarboxylicAcid->Activation Alcohol R-OH (e.g., Methanol) Esterification Nucleophilic Attack & Ester Formation Alcohol->Esterification DCC DCC DCC->Activation DMAP DMAP Activation->Esterification DMAP (catalyst) Ester Target Ester Esterification->Ester DCU Dicyclohexylurea (DCU) (Byproduct) Esterification->DCU

Sources

Synthesis of Biologically Active Metal Complexes with 2-Aminothiazole Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Aminothiazole in Coordination Chemistry

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Its significance extends into coordination chemistry, where it acts as a versatile ligand. The presence of multiple donor atoms—the amino group's nitrogen, the thiazole ring's nitrogen, and the sulfur atom—allows for diverse coordination modes with a wide array of transition metal ions.[1] This chelation often enhances the pharmacological properties of the parent 2-aminothiazole derivative, leading to metal complexes with potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][3][4][5]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring 2-aminothiazole-based ligands, with a particular focus on Schiff base derivatives. The protocols and insights presented herein are designed to be a valuable resource for researchers in medicinal chemistry, inorganic chemistry, and drug development.

Synthetic Strategies: From Ligand Design to Metal Complexation

The synthesis of these metal complexes is typically a two-step process: first, the synthesis of the 2-aminothiazole-based ligand, often a Schiff base, followed by the complexation with a suitable metal salt.

Part 1: Synthesis of 2-Aminothiazole Schiff Base Ligands

Schiff bases, with their characteristic imine (-C=N-) functional group, are readily synthesized through the condensation reaction of a primary amine (in this case, 2-aminothiazole or its derivatives) with an aldehyde or ketone.[1] This reaction is often catalyzed by a few drops of acid and can be carried out using conventional heating or, more efficiently, through microwave irradiation.[1]

Protocol 1: General Synthesis of a 2-Aminothiazole Schiff Base Ligand (Conventional Method)

  • Dissolution: Dissolve an equimolar amount of the selected 2-aminothiazole derivative and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.[5]

  • Catalysis: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period ranging from a few hours to several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base ligand will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with a cold solvent (e.g., ethanol or ether) to remove any unreacted starting materials, and then dry it in a desiccator.[5] Recrystallization from a suitable solvent can be performed for further purification.[5]

Protocol 2: Microwave-Assisted Synthesis of a 2-Aminothiazole Schiff Base Ligand

  • Mixing: In a microwave-safe vessel, combine equimolar amounts of the 2-aminothiazole derivative and the aldehyde or ketone in a minimal amount of a suitable solvent (e.g., ethanol).

  • Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture for 1-10 minutes.[1] The optimal time and power will depend on the specific reactants.

  • Isolation and Purification: After cooling, the product can be isolated and purified as described in the conventional method. Microwave-assisted synthesis often leads to higher yields and shorter reaction times.[1]

Visualizing the Synthesis of a Schiff Base Ligand:

Schiff_Base_Synthesis 2-Aminothiazole 2-Aminothiazole Reaction_Vessel 2-Aminothiazole->Reaction_Vessel Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction_Vessel Schiff_Base_Ligand Schiff_Base_Ligand Water Water Reaction_Vessel->Schiff_Base_Ligand Condensation (+ Acid Catalyst, Heat or Microwave) Reaction_Vessel->Water

Caption: General workflow for the synthesis of a 2-aminothiazole Schiff base ligand.

Part 2: Synthesis of the Metal Complexes

The synthesized Schiff base ligand is then reacted with a metal salt to form the desired complex. The choice of metal salt (e.g., chlorides, acetates, sulfates) and the molar ratio of metal to ligand are crucial parameters that determine the stoichiometry and geometry of the final complex.[5][6]

Protocol 3: General Synthesis of a 2-Aminothiazole Schiff Base Metal Complex

  • Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., hot ethanol or DMF) with magnetic stirring.[5]

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) salts) in the same solvent.[5]

  • Complexation: Slowly add the metal salt solution dropwise to the hot ligand solution. A 1:2 metal-to-ligand molar ratio is commonly employed.[1][5]

  • Reflux: Reflux the resulting mixture for several hours. The formation of a precipitate often indicates the formation of the metal complex.[5]

  • Isolation and Purification: After cooling, collect the precipitated complex by filtration, wash it thoroughly with the solvent to remove any unreacted starting materials, and dry it.[1][5]

Visualizing the Metal Complexation Process:

Metal_Complexation Schiff_Base_Ligand Schiff_Base_Ligand Reaction_Mixture Schiff_Base_Ligand->Reaction_Mixture Metal_Salt Metal_Salt Metal_Salt->Reaction_Mixture Metal_Complex Metal_Complex Reaction_Mixture->Metal_Complex Reflux in suitable solvent

Caption: General workflow for the synthesis of a metal complex with a 2-aminothiazole Schiff base ligand.

Characterization of the Synthesized Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.

Technique Purpose Key Observations and Interpretations
FT-IR Spectroscopy To identify the coordination sites of the ligand.A shift in the azomethine (-C=N-) stretching frequency (typically around 1620 cm⁻¹) to a higher or lower wavenumber upon complexation indicates the coordination of the imine nitrogen to the metal ion.[5][6] The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds.
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.The electronic spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, which may shift upon coordination.[5][7] The appearance of new, lower energy bands can be assigned to d-d electronic transitions of the metal ion, providing information about the coordination geometry (e.g., octahedral, tetrahedral).[5][6]
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the ligand and confirm complexation.In the NMR spectra of the ligands, characteristic signals for the azomethine proton and carbon are observed.[5] For diamagnetic complexes (e.g., Zn(II)), shifts in these and other proton and carbon signals upon complexation provide evidence of coordination.
Mass Spectrometry To determine the molecular weight and confirm the stoichiometry of the complex.The mass spectrum will show the molecular ion peak corresponding to the expected mass of the metal complex, confirming its formation.
Molar Conductance Measurements To determine the electrolytic nature of the complexes.By measuring the molar conductivity of a solution of the complex in a suitable solvent (e.g., DMF), one can determine whether the complex is an electrolyte or a non-electrolyte.[6][8] This helps in understanding the nature of the counter-ions.
Magnetic Susceptibility Measurements To determine the magnetic moment and infer the geometry of the complex.This technique is particularly useful for paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)). The measured magnetic moment can help in determining the number of unpaired electrons and thus the geometry of the complex (e.g., high-spin octahedral or tetrahedral).[6][8]

Applications in Drug Development

Metal complexes of 2-aminothiazole ligands have shown significant promise in various therapeutic areas. The chelation of the metal ion often enhances the biological activity of the free ligand, a phenomenon that can be attributed to several factors, including increased lipophilicity, which facilitates penetration through cell membranes.[1]

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that these complexes exhibit potent activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[1][4][5] The activity of the complexes is often found to be greater than that of the free ligand.[1][5]

  • Anticancer Activity: 2-aminothiazole derivatives are components of several approved anticancer drugs, and their metal complexes are being actively investigated for their cytotoxic effects against various cancer cell lines.[2][3]

  • Antioxidant Activity: Some of these complexes have also been shown to possess significant antioxidant properties.[4][5]

Table 1: Representative Biological Activities of 2-Aminothiazole Metal Complexes

Metal Complex Ligand Biological Activity Key Findings Reference
Cu(II) and Zn(II) complexesSchiff base of 2-aminothiazole and 4-aminoantipyrineAntibacterialEnhanced activity compared to the free ligand against P. aeruginosa, B. subtilis, E. coli, and S. aureus.[1]
Co(II), Ni(II), and Zn(II) complexesSchiff base of 2-aminothiazole and 2-hydroxy-1-naphthaldehyde-The complexes were characterized and showed high thermal stability.[6][8]
VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexesSchiff bases of 2-aminothiazole derivatives and isatin/chloroisatinAntibacterial and AntioxidantMetal chelates exhibited more pronounced bioactivity than the free ligands.[5]

Conclusion and Future Perspectives

The synthesis of metal complexes with 2-aminothiazole ligands represents a fertile ground for the development of novel therapeutic agents. The straightforward synthetic routes, coupled with the tunable electronic and steric properties of both the ligand and the metal center, offer immense possibilities for designing complexes with specific biological targets. Future research in this area will likely focus on elucidating the mechanisms of action of these complexes, optimizing their pharmacological profiles through rational design, and exploring their potential in targeted drug delivery systems.

References

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science. [Link]

  • Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Asian Journal of Chemistry. [Link]

  • Synthesis And In Vitro Biological Evaluation Of Metal Complexes Containing 2- Aminothiazole. Journal of Survey in Fisheries Sciences. [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Royal Society of Chemistry. [Link]

  • View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. Ignited Minds Journals. [Link]

  • Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Online Science Publishing. [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. National Center for Biotechnology Information. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental reaction, particularly when employing sterically demanding or bulky amines. Our goal is to provide you with in-depth troubleshooting strategies, field-proven insights, and optimized protocols to enhance your reaction yields and purity.

Understanding the Challenge: The Impact of Steric Hindrance

The Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, involves the condensation of an α-haloketone with a thioamide.[1][2] While robust, the reaction's efficiency can be significantly hampered by steric hindrance, especially when utilizing bulky amines in the thioamide component. Large substituents on the amine can impede the approach of the nucleophilic sulfur to the electrophilic carbon of the α-haloketone, slowing down the initial SN2 reaction.[3] Furthermore, steric congestion can hinder the subsequent intramolecular cyclization and dehydration steps, leading to lower yields and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis with a bulky amine is resulting in very low yields. What are the primary reasons for this?

A1: Low yields in Hantzsch synthesis involving bulky amines are typically due to steric hindrance, which can affect several stages of the reaction. The bulky substituents on the amine can slow down the initial nucleophilic attack of the thioamide on the α-haloketone. This steric clash can also impede the subsequent intramolecular cyclization step, which is crucial for the formation of the thiazole ring.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity with my bulky N-substituted thiourea?

A2: When using N-monosubstituted thioureas, there is a possibility of forming a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole. The reaction conditions, particularly the pH, play a critical role in determining the regioselectivity. Neutral or slightly basic conditions generally favor the formation of the desired 2-amino isomer.[4][5] Acidic conditions can lead to a mixture of isomers.[5]

Q3: Are there "greener" or more environmentally friendly approaches to improve the yield of my reaction with bulky amines?

A3: Yes, several modern techniques can improve yields while adhering to the principles of green chemistry. These include one-pot, multi-component reactions, the use of recyclable catalysts, and employing energy-efficient methods like ultrasound and microwave irradiation.[6][7][8] These methods often lead to shorter reaction times and higher yields.[6][7][8]

Troubleshooting Guides & Optimized Protocols

Issue 1: Low Conversion and Sluggish Reaction Rates

When dealing with bulky amines, conventional heating methods may not provide sufficient energy to overcome the activation barrier imposed by steric hindrance.

Solution A: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly higher yields and shorter reaction times compared to conventional heating.[9][10][11]

Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis [9][10]

  • Reaction Setup: In a microwave-safe vessel, combine the α-haloketone (1.0 eq.), the bulky N-substituted thiourea (1.2 eq.), and a suitable solvent such as methanol or ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 90-130°C) for a short duration (e.g., 10-30 minutes).[6][9] Optimization of temperature and time is crucial for each specific substrate.

  • Work-up: After cooling, the reaction mixture can be poured into a solution of sodium carbonate to neutralize any acid formed and precipitate the product.[2][3] The solid can then be collected by filtration and purified by recrystallization.

Solution B: Ultrasound-Assisted Synthesis

Ultrasonic irradiation can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, promoting molecular collisions.[8][12][13]

Protocol: Ultrasound-Assisted Hantzsch Thiazole Synthesis [8][12]

  • Reaction Setup: In a suitable flask, dissolve the α-haloketone (1.0 eq.) and the bulky N-substituted thiourea (1.2 eq.) in a solvent mixture, such as ethanol/water.

  • Ultrasonication: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature or with gentle heating for 1.5 to 2 hours.[12]

  • Work-up: The resulting solid product can be isolated by filtration and purified as needed.

Issue 2: Catalyst Inefficiency or Inactivity

For challenging substrates, a catalyst can be employed to enhance the reaction rate.

Solution: Employing an Effective Catalyst

While the classic Hantzsch synthesis is often performed without a catalyst, modern variations have demonstrated the efficacy of certain catalysts in improving yields.[14]

Protocol: Catalytic Hantzsch Thiazole Synthesis [7]

  • Catalyst Selection: Silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst for this synthesis.[7]

  • Reaction Setup: Combine the α-haloketone (1.0 eq.), the bulky N-substituted thiourea (1.0 eq.), the aldehyde (1.0 eq. for one-pot reactions), and the catalyst (e.g., 15 mol%) in a suitable solvent.[12]

  • Reaction Conditions: The reaction can be performed under conventional heating or with ultrasonic irradiation.

  • Catalyst Recovery: The heterogeneous catalyst can be recovered by simple filtration after the reaction is complete and reused in subsequent batches.[7]

Data Presentation

MethodConditionsReaction TimeYield (%)Reference
Conventional HeatingRefluxing Methanol8 hoursLower[9]
Microwave Irradiation90°C, Methanol30 minutesHigher[9][10]
Ultrasound IrradiationRoom Temp, EtOH/H₂O1.5 - 2 hours79-90%[7][12]

Visualizing the Workflow and Challenges

To better understand the chemical transformations and the impact of steric hindrance, the following diagrams illustrate the key reaction pathways and the proposed solutions.

Hantzsch_Mechanism cluster_steric Steric Hindrance Impact Thioamide Thioamide (Bulky Amine) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Thioamide->Intermediate1 Hindered Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Slow Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: The Hantzsch thiazole synthesis mechanism and points of steric hindrance.

Troubleshooting_Workflow Start Low Yield with Bulky Amine Conventional Conventional Heating Start->Conventional Initial Approach Microwave Microwave-Assisted Synthesis Start->Microwave Alternative Energy Source Ultrasound Ultrasound-Assisted Synthesis Start->Ultrasound Alternative Energy Source Catalyst Catalytic Approach Start->Catalyst To Lower Activation Energy Conventional->Start Leads to Low Yield ImprovedYield Improved Yield Microwave->ImprovedYield Ultrasound->ImprovedYield Catalyst->ImprovedYield

Caption: Troubleshooting workflow for improving Hantzsch thiazole synthesis yields.

References

  • Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. [Link]

  • Banu, H., & BeG, M. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2). [Link]

  • Gomha, S. M., Kheder, N. A., Abdel-Aziz, M. A., & Al-Zanbagi, N. A. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 21(11), 1460. [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 14, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. [Link]

  • Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted Hantzsch cyclization used for the construction of... Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 14, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 14, 2026, from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Research Journal of Chemistry and Environment. (2016). Ultrasound assisted Heterocycles Synthesis. [Link]

Sources

Technical Support Center: Cyclization of N-Cyclohexylthiourea and Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(cyclohexylamino)thiazol-4(5H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[1][2][3][4] This reaction, involving the condensation of an α-haloketone with a thioamide, is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.[5][6]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cyclization of N-cyclohexylthiourea and ethyl bromopyruvate. The insights provided are based on established chemical principles and field-proven experience to help you navigate the common challenges associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the Hantzsch thiazole synthesis can be attributed to several factors.[7] The primary culprits are often suboptimal reaction conditions, the purity of your starting materials, incorrect stoichiometry, and the formation of side products. A systematic evaluation of each of these variables is the most effective troubleshooting strategy.

Key Areas for Investigation:

  • Reagent Purity: Ensure the N-cyclohexylthiourea and ethyl bromopyruvate are of high purity. Impurities in the ethyl bromopyruvate, such as hydrolysis to bromopyruvic acid, can interfere with the reaction.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of reactants or products.[8] An optimal temperature range should be determined empirically, often starting at room temperature and gradually increasing.

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. Protic solvents like ethanol are commonly used and generally effective.[3] However, aprotic solvents may be advantageous in specific cases.[9]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote byproduct formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[10]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

The most common side reaction is the formation of a 2-imino-2,3-dihydrothiazole isomer, particularly under acidic conditions.[7] To minimize this, maintaining neutral or slightly basic conditions is often recommended. Another potential issue is the self-condensation of ethyl bromopyruvate or reaction with the solvent if it is nucleophilic.

Strategies to Minimize Side Reactions:

  • pH Control: The addition of a non-nucleophilic base, such as sodium acetate or triethylamine, can help to neutralize the hydrobromic acid (HBr) formed during the reaction, thus preventing acid-catalyzed side reactions.[9][11]

  • Stoichiometry: Using a slight excess of the thiourea component can help to ensure the complete consumption of the more reactive ethyl bromopyruvate, minimizing its self-condensation.

Q3: Is a catalyst necessary for this reaction?

The Hantzsch thiazole synthesis can often proceed without a catalyst.[2][9] However, the use of a catalyst can sometimes improve yields and shorten reaction times.[12] Both acid and base catalysts have been employed. A base is often used to scavenge the HBr produced.[9] In some variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilicic acid have been shown to be effective.[5][12]

Q4: I am having difficulty purifying my final product. What are the recommended purification techniques?

The purification strategy will depend on the physical properties of your 2-(cyclohexylamino)thiazol-4(5H)-one derivative.

  • Precipitation/Recrystallization: If the product is a solid and poorly soluble in the reaction solvent upon cooling or after workup, it can often be isolated by filtration.[13] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purification.[14]

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, column chromatography on silica gel is the standard method of purification.[10][14] A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.

  • Aqueous Workup: Pouring the reaction mixture into a dilute solution of a weak base like sodium bicarbonate can help to neutralize any remaining acid and precipitate the free base form of the product.[8][15]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Low Reaction Temperature: The activation energy for the initial SN2 reaction may not be met. 2. Inactive Reagents: Degradation of ethyl bromopyruvate (e.g., through hydrolysis) or impure N-cyclohexylthiourea. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring by TLC. Refluxing in ethanol is a common starting point.[3] 2. Verify Reagent Quality: Use freshly opened or purified reagents. Ethyl bromopyruvate can be distilled under reduced pressure if necessary. 3. Solvent Screen: Experiment with different solvents such as methanol, ethanol, or even aprotic solvents like THF or dioxane.[9][13]
Low to Moderate Yield with Byproducts 1. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 2. Acid-Catalyzed Side Reactions: Buildup of HBr during the reaction. 3. Prolonged Reaction Time/High Temperature: Leads to decomposition of product or formation of tars.1. Adjust Stoichiometry: A common starting point is a 1:1.1 to 1:1.5 ratio of ethyl bromopyruvate to N-cyclohexylthiourea.[13] 2. Add a Base: Incorporate a non-nucleophilic base like sodium acetate or triethylamine to neutralize the HBr as it forms.[9] 3. Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and stop the reaction accordingly.
Product is an Intractable Oil or Gummy Solid 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Product is Inherently an Oil: The specific derivative synthesized may not be a crystalline solid at room temperature.1. Purify via Chromatography: Use silica gel column chromatography to isolate the pure product. 2. Attempt Salt Formation: If the product has a basic nitrogen, treatment with an acid (e.g., HCl in ether) may yield a crystalline salt.
Difficulty in Product Isolation 1. High Solubility in Reaction Solvent: The product may not precipitate upon cooling. 2. Emulsion Formation During Workup: Can occur if the product has surfactant-like properties.1. Solvent Removal and Precipitation: Remove the reaction solvent under reduced pressure and attempt to precipitate the product by adding a non-solvent (e.g., adding water to an ethanol solution).[7] 2. Break Emulsion: Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions.

Experimental Protocols

General Procedure for the Synthesis of 2-(cyclohexylamino)thiazol-4(5H)-one

This is a generalized protocol and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-cyclohexylthiourea (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol, approximately 10 mL per gram of thiourea).

  • Reagent Addition: To the stirring solution, add ethyl bromopyruvate (1.0 - 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Method A (Precipitation): Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • Method B (Aqueous Work-up): Cool the reaction mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium bicarbonate.[8] Stir for 15-30 minutes. If a solid precipitates, collect it by vacuum filtration, wash with water, and air dry. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[14]

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[8][13]

Hantzsch Thiazole Synthesis Thiourea N-Cyclohexylthiourea Intermediate1 Thiouronium Salt (S-alkylation) Thiourea->Intermediate1 SN2 Attack Haloester Ethyl Bromopyruvate Haloester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Cyclohexylamino)thiazol-4(5H)-one + H₂O + HBr Intermediate2->Product Dehydration

Caption: The Hantzsch thiazole synthesis mechanism.

Troubleshooting Workflow

A logical workflow can streamline the process of identifying and resolving experimental issues.

Troubleshooting Workflow Start Low Yield or Impure Product AnalyzeTLC Analyze TLC Plate Start->AnalyzeTLC Decision1 Multiple Spots? AnalyzeTLC->Decision1 CheckReagents Verify Reagent Purity and Stoichiometry ReRunReaction Re-run Reaction with Pure Reagents CheckReagents->ReRunReaction ReviewConditions Review Reaction Conditions (Temp, Time, Solvent) Decision2 Unreacted Starting Material? Decision1->Decision2 No OptimizePurification Optimize Purification (Chromatography, Recrystallization) Decision1->OptimizePurification Yes Decision2->CheckReagents No AdjustConditions Adjust Reaction Conditions (e.g., add base, increase temp/time) Decision2->AdjustConditions Yes End Successful Synthesis OptimizePurification->End AdjustConditions->ReRunReaction ReRunReaction->End

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. - ResearchGate. Available at: [Link]

  • US2489038A - Purification of 2-aminothiazole - Google Patents.
  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PubMed. Available at: [Link]

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  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Publishing. Available at: [Link]

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  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available at: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Available at: [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchGate. Available at: [Link]

  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Available at: [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. Available at: [Link]

  • Synthesis of 1,3‐thiazoles through base‐induced click reaction. - ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]

  • Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Available at: [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC. Available at: [Link]

  • Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Available at: [Link]

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  • BJOC - Search Results - Beilstein Journals. Available at: [Link]

  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating - Corpus UL. Available at: [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC. Available at: [Link]

Sources

removing unreacted haloketone from thiazole reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis Purification

Introduction: The Persistent Challenge of Unreacted α-Haloketone

The Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry, provides a robust pathway to a privileged heterocyclic scaffold found in numerous FDA-approved drugs.[1] This reaction condenses an α-haloketone with a thioamide to form the desired thiazole ring, often in high yields.[2][3] However, a frequent and persistent challenge in the laboratory is the removal of unreacted α-haloketone from the final product. Due to similarities in polarity and solubility between the starting haloketone and the resulting thiazole derivative, conventional purification methods like direct precipitation or simple extraction often prove insufficient, leading to contaminated final compounds that can compromise subsequent biological assays and development steps.

This guide provides a comprehensive troubleshooting framework, offering multiple strategies—from optimized classical techniques to modern chemical scavenging methods—to effectively address and resolve this critical purification issue.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my thiazole product from the unreacted α-haloketone?

The primary difficulty lies in the similar physicochemical properties of the two compounds. Both the α-haloketone starting material and the thiazole product are often moderately polar organic molecules. This similarity means they exhibit comparable solubility in common organic solvents and have close retention factors (Rƒ) on silica gel, making separation by standard extraction or column chromatography challenging.

Q2: My reaction seems to have gone to completion according to TLC, but I still isolate the product contaminated with starting material. What's happening?

There are a few possibilities:

  • TLC Deception: The thin-layer chromatography (TLC) solvent system may not be optimal for resolving the two spots, making them appear as one. Try developing a new TLC system with different solvent polarities (e.g., testing various ratios of ethyl acetate/hexanes, or dichloromethane/methanol) to achieve better separation.[2]

  • Incomplete Reaction: The reaction may have stalled. The Hantzsch synthesis involves the formation of an intermediate HBr salt of the product, which is often soluble in polar solvents like methanol.[4] Neutralization is required to precipitate the final product. If the reaction is incomplete, both the unreacted haloketone and the product will be present in the final work-up.

  • Reagent Purity: Impurities in the starting α-haloketone could be carried through the reaction and co-elute with your product. Always ensure the purity of your starting materials before beginning the synthesis.

Q3: What are the primary methods I should consider for removing the unreacted α-haloketone?

There are four main strategies, which can be used individually or in combination:

  • Optimized Aqueous Work-up: Using a basic wash to neutralize the reaction and remove acidic by-products.

  • Column Chromatography: A classic technique that, with proper solvent system selection, can effectively separate the compounds.[5]

  • Recrystallization: Exploiting differences in solubility to crystallize the pure product, leaving impurities in the mother liquor.[1]

  • Chemical Scavenging: Employing a reagent that selectively reacts with the ketone functionality of the starting material, transforming it into a derivative that is easily removed.

Troubleshooting Guide: Eliminating Persistent α-Haloketone Contamination

This section provides detailed protocols to tackle α-haloketone impurities. The choice of method will depend on the specific properties of your compounds, the scale of the reaction, and the required final purity.

Method 1: Optimized Aqueous Work-up

The first line of defense is a robust work-up procedure. The Hantzsch synthesis is often performed under conditions that generate an acidic hydrohalide salt of the thiazole product.[4] A basic wash is crucial for neutralization and precipitation.

  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, stirring vigorously.[2] This step neutralizes the acidic byproduct (e.g., HBr) and converts the thiazole salt into its free base form, often causing it to precipitate.[4]

  • Extraction:

    • If a precipitate forms, collect it by vacuum filtration, washing the filter cake with cold water.[1]

    • If the product remains dissolved or oils out, transfer the entire mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Causality: The basic wash neutralizes the reaction, making the thiazole product less water-soluble. Any unreacted thioamide is typically soluble in the aqueous layer. While the α-haloketone remains in the organic layer, this step provides a cleaner crude product for subsequent purification.

Method 2: Flash Column Chromatography

For stubborn impurities, flash column chromatography is often the most effective method. The key to success is identifying a solvent system that provides adequate separation (ΔRƒ > 0.2) between the product and the haloketone.

  • Solvent System Selection: Using TLC, test various solvent systems. A good starting point for thiazole derivatives is a mixture of n-heptane (or hexanes) and ethyl acetate.[5] If separation is poor, try other systems like dichloromethane/methanol or hexane/acetone.[6]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. For better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").[5]

  • Column Packing and Loading: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Carefully load the prepared sample onto the top of the silica bed.

  • Elution and Collection: Begin eluting the column with the solvent system, collecting fractions in tubes. Monitor the separation by TLC using a potassium permanganate (KMnO₄) stain or UV light.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Causality: Silica gel is a polar stationary phase. By carefully selecting a mobile phase (eluent), compounds with different polarities will travel down the column at different rates, allowing for their separation. The α-haloketone is often slightly less polar than the corresponding thiazole, but this can vary based on the substituents.

Workflow for Thiazole Purification

G start Crude Reaction Mixture workup Optimized Aqueous Work-up (e.g., NaHCO3 wash) start->workup filter_extract Filter Precipitate or Extract with Organic Solvent workup->filter_extract dry_concentrate Dry and Concentrate filter_extract->dry_concentrate crude_product Crude Thiazole Product dry_concentrate->crude_product tlc_check TLC Purity Check crude_product->tlc_check pure Pure Product tlc_check->pure Purity >95% purify Further Purification Needed tlc_check->purify Purity <95% chromatography Column Chromatography purify->chromatography Significant Impurity recrystallization Recrystallization purify->recrystallization Product is Solid scavenging Chemical Scavenging purify->scavenging Trace Ketone chromatography->pure recrystallization->pure scavenging->workup Re-process

Caption: General workflow for purifying thiazole products.

Method 3: Recrystallization

If your thiazole product is a solid, recrystallization can be a highly effective and scalable purification method. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution.

  • Solvent Screening: Place a small amount of the crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to each.

  • Identify Suitable Solvent: A good recrystallization solvent will dissolve the compound when heated but will result in crystal formation upon cooling. Avoid solvents that dissolve the compound at room temperature or fail to dissolve it even when hot.

  • Dissolution: In a larger flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent gradually until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Causality: The slow formation of a crystal lattice tends to exclude foreign molecules (impurities). Since the concentration of the impurity is much lower than the product, it will remain in the "mother liquor" as the pure product crystallizes out.

Method 4: Chemical Scavenging of α-Haloketones

When other methods fail or are impractical, chemical scavenging offers a clever solution. This involves adding a reagent that selectively reacts with the unreacted α-haloketone, converting it into a new compound with vastly different properties (e.g., different polarity or acidity/basicity), making it easily separable.

Isoniazid (a hydrazine derivative) reacts with ketones to form a hydrazone. This hydrazone adduct can then be easily removed with a simple acidic wash.[8][9]

  • Reaction: After the primary Hantzsch synthesis is complete, dissolve the crude, concentrated reaction mixture in a suitable solvent (e.g., dichloromethane or THF).

  • Add Scavenger: Add 1.5 to 2.0 equivalents (relative to the theoretical amount of unreacted haloketone) of isoniazid.

  • Stir: Stir the mixture at room temperature overnight to ensure complete formation of the hydrazone.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash it thoroughly with 1M aqueous HCl (3 times). The protonated hydrazone adduct and excess isoniazid will move into the aqueous layer.[8]

  • Work-up: Wash the organic layer with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified thiazole product.

This classic method works well for unhindered ketones. Sodium bisulfite forms a solid adduct with the ketone, which can be removed by filtration or an aqueous wash.[10]

  • Dissolution: Dissolve the crude product in a water-miscible solvent like dimethylformamide (DMF) to ensure good mixing.[10]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture. The bisulfite adduct of the haloketone will partition into the aqueous layer.

  • Separation: Separate the organic layer. Wash it again with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the pure thiazole.

Data Summary: Comparison of Purification Methods

MethodEfficiencyScalabilityTime RequiredCostKey Advantage
Aqueous Work-up Low to ModerateHighLowLowSimple, fast, and removes acidic impurities.
Column Chromatography HighLow to ModerateHighModerateHighly effective for difficult separations.
Recrystallization Moderate to HighHighModerateLowExcellent for final polishing of solid products.
Chemical Scavenging HighHighModerateLowHighly selective for removing trace carbonyls.

Decision Tree for Purification Method Selection

G q1 Is the product a solid? q2 Is the Rƒ difference with haloketone > 0.2? q1->q2 No recrystallize Attempt Recrystallization First q1->recrystallize Yes q3 Is the haloketone impurity level high (>5%) or low (<5%)? q2->q3 No chromatography Use Column Chromatography q2->chromatography Yes q3->chromatography High scavenge Use Chemical Scavenging q3->scavenge Low

Caption: Decision tree for selecting a purification strategy.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2018). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Retrieved from [Link]

  • Wiley Online Library. (2019). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

Sources

optimizing solubility of 2-(cyclohexylamino)thiazole-4-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Solubility of 2-(cyclohexylamino)thiazole-4-carboxylic acid for Bioassays Ticket ID: #SOL-TZ-4C-092 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering precipitation or inconsistency with 2-(cyclohexylamino)thiazole-4-carboxylic acid in biological assays. This is a known physicochemical bottleneck for this pharmacophore.

The molecule possesses a "deceptive" structure: while the carboxylic acid suggests water solubility, the lipophilic cyclohexyl tail and the rigid thiazole core create high crystal lattice energy (often called "brick dust" behavior). At physiological pH (7.4), the molecule exists primarily as an anion, but the hydrophobic effect of the cyclohexyl group often overrides the solvation energy of the carboxylate, leading to aggregation and "crash-out" upon dilution from DMSO.

This guide provides the Standard Operating Procedures (SOPs) to resolve these issues, moving from basic solvent handling to advanced formulation strategies.

Module 1: Physicochemical Profiling & Diagnostics

Before altering your protocol, confirm the mechanism of failure. This molecule fails via two primary modes: Solvent Shift Precipitation or Ionic Strength Aggregation .

The Solubility/pH Landscape
  • Acidic pH (< 4.0): The molecule is likely neutral or zwitterionic (protonated amine, protonated acid). Solubility is lowest here.

  • Physiological pH (7.4): The carboxylic acid is deprotonated (

    
    ), but the cyclohexyl amine is likely neutral (due to electron-withdrawing effects of the thiazole ring reducing basicity).
    
  • Result: You rely entirely on the single carboxylate anion to pull a greasy cyclohexyl-thiazole into solution. In high-salt buffers (PBS), sodium ions can shield this charge, reducing solubility further (Salting-out effect).

Diagnostic Flowchart

Use this logic flow to determine your optimization strategy.

SolubilityLogic Start Visual Observation of Assay Media Clear Solution is Clear Start->Clear No Issue Cloudy Cloudy/Precipitate Visible Start->Cloudy Issue Detected CheckConc Check Concentration (Is it > 50 µM?) Cloudy->CheckConc HighConc Yes (>50 µM) CheckConc->HighConc Solubility Limit Hit LowConc No (<50 µM) CheckConc->LowConc Kinetic Issue CheckDMSO Check Final DMSO % (Is it > 1%?) HighDMSO Yes (>1%) CheckDMSO->HighDMSO Solvent Shock LowDMSO No (<1%) CheckDMSO->LowDMSO pH Mismatch Action_Cyc Protocol C: Cyclodextrin Complexation HighConc->Action_Cyc LowConc->CheckDMSO Action_Serial Protocol B: Intermediate Serial Dilution HighDMSO->Action_Serial Action_Buffer Protocol A: pH/Buffer Adjustment LowDMSO->Action_Buffer Action_Tox DMSO Toxicity Artifact (Not Solubility)

Figure 1: Diagnostic decision tree for isolating solubility failure modes.

Module 2: Critical Protocols

Protocol A: The "Golden Standard" Stock Preparation

Avoid storing 2-aminothiazoles in DMSO for long periods (>1 month) at Room Temperature, as they are prone to oxidation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM or 20 mM stock. Do not attempt 100 mM; it will likely crash upon freeze-thaw cycles.

  • Sonicate: Sonicate for 5–10 minutes at 30-40°C. Visual clarity is not enough; micro-crystals may persist.

  • Storage: Aliquot into single-use brown glass vials. Store at -20°C.

Protocol B: The "Shift" Dilution Method (Prevention of Kinetic Crashing)

Directly spiking 100% DMSO stock into media causes a rapid polarity shift, forcing the hydrophobic tails to aggregate before water can solvate the head group.

The Fix: Intermediate Dilution Step Instead of


 stock 


Media, use a 2-step process:
  • Step 1 (Intermediate): Dilute your 10 mM stock 1:10 into pure DMSO or 50% DMSO/PBS to create a 1 mM working solution.

  • Step 2 (Final): Dilute the 1 mM working solution into your pre-warmed (

    
    ) assay media.
    
    • Why? This reduces the local concentration shock at the pipette tip.

Protocol C: Cyclodextrin Complexation (The "Silver Bullet")

If you need concentrations


, simple DMSO dilution will fail. You must use a carrier. Hydroxypropyl-

-cyclodextrin (HP-

-CD)
is the industry standard for this pharmacophore.

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 
    
    
    
    ).
  • Add your compound stock (in DMSO) directly to this Cyclodextrin solution while vortexing.

  • Incubate/Shake for 30 minutes at RT.

  • Use this complexed solution to dose your cells.

Mechanism: The hydrophobic cyclohexyl ring enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.

Module 3: Troubleshooting FAQs

Q1: My compound precipitates immediately upon adding to cell culture media (DMEM/RPMI). Why? A: Cell culture media is rich in salts and proteins.

  • Salting Out: High ionic strength in media compresses the electrical double layer, reducing the effectiveness of the carboxylic acid's charge.

  • Temperature Shock: Adding a room-temp DMSO stock to

    
     media can alter solubility dynamics.
    Fix: Use Protocol B (Intermediate Dilution) and ensure all buffers are pre-warmed.
    

Q2: I see variable IC50 data between weeks. Is the compound degrading? A: 2-aminothiazoles can be sensitive to oxidation in DMSO. Check: Run an LC-MS of your DMSO stock.[1] If you see a mass shift of +16 (oxidation) or dimerization, discard the stock. Prevention: Always store under inert gas (Argon/Nitrogen) if possible, or use single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use NaOH to dissolve it? A: Yes, but with caution. Adding 1-2 equivalents of NaOH ensures the carboxylic acid is fully deprotonated (


). However, if your assay buffer has a strong buffering capacity at pH 7.4, it will re-equilibrate the pH. If the pH drops back near the pKa of the acid (approx pH 3-4), it will precipitate.
Recommendation: Ensure your assay buffer (HEPES/Tris) is strong enough (25-50 mM) to maintain pH 7.4.

Module 4: Comparative Data & Solvents

Use the table below to select the correct solvent system for your specific assay throughput.

Solvent SystemMax Solubility (Est.)Risk ProfileBest For
100% DMSO >50 mMHigh (Toxicity >0.5%)Storage / HTS Stocks
PBS (pH 7.4) < 10 µMHigh (Precipitation)Do Not Use for Stocks
PBS + 20% HP-

-CD
~500 µMLowAnimal Dosing / High Conc. Assays
DMSO (Intermediate) 1 mMLowSerial Dilution Step

Module 5: Workflow Visualization

The following diagram illustrates the optimal preparation workflow to minimize "crash-out" events.

PrepWorkflow cluster_dilution Dilution Phase (Critical) Powder Solid Compound (Store Desiccated) Stock Stock Solution 10-20 mM in DMSO Powder->Stock Add DMSO QC QC Check: Sonicate & Vortex Stock->QC Dissolve Inter Intermediate Dilution 1 mM in DMSO/Buffer QC->Inter 1:10 or 1:20 Dilution Final Final Assay Well < 0.5% DMSO Inter->Final Spike into Media

Figure 2: Step-by-step dilution protocol to prevent kinetic precipitation.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.net. Link

  • BenchChem. Technical Support Center: Improving the Solubility of Thiazole Compounds. Retrieved from Benchchem.com. Link

  • National Institutes of Health (NIH). In vitro solubility assays in drug discovery. PubMed Central. Link

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.Link

  • Loftsson, T., & Brewster, M. E.Cyclodextrins as drug delivery systems. (General reference on HP-beta-CD usage for lipophilic drugs).

Sources

preventing decarboxylation of thiazole-4-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-4-Carboxylic Acids

A Guide to Preventing Unwanted Decarboxylation During Heating

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with thiazole-4-carboxylic acids and encountering challenges with their stability, particularly decarboxylation upon heating. As Senior Application Scientists, we've compiled this information based on established chemical principles and extensive laboratory experience to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my thiazole-4-carboxylic acid decarboxylating upon heating?

A1: Thiazole-4-carboxylic acids are prone to decarboxylation (the loss of CO2) when heated due to the electronic nature of the thiazole ring. The reaction is often facilitated by the formation of a stable intermediate. Simple aliphatic carboxylic acids are generally stable to heat, but the presence of certain functional groups, especially on the alpha-carbon, can significantly lower the temperature at which decarboxylation occurs.[1]

The stability of carboxylic acids is a crucial factor in synthesis. While standard carboxylic acids are typically stable, those with features that can stabilize a negative charge, such as a carbonyl group in the β-position, are more susceptible to decarboxylation at elevated temperatures.[2] For some derivatives, this instability is so pronounced that the molecule may not be stable even at room temperature.[2]

  • Mechanism Insight: The decarboxylation of heteroaromatic carboxylic acids can proceed through different mechanisms depending on the reaction conditions. For instance, studies on similar compounds have shown mechanisms involving unimolecular decarboxyprotonation or bimolecular protiodecarboxylation, influenced by proton activity.[3]

Q2: At what temperature does decarboxylation of thiazole-4-carboxylic acid typically occur?

A2: The melting point of 4-thiazolecarboxylic acid is in the range of 195-199 °C. Decarboxylation can become significant at or even below this temperature, especially in the presence of catalysts or certain solvents. For many heteroaromatic carboxylic acids, decarboxylation can readily occur at temperatures between 100-150 °C when there are strongly electron-attracting groups attached to the α-carbon.[1]

Q3: Does the pH of my reaction mixture affect the rate of decarboxylation?

A3: Yes, pH can play a significant role. The rate of decarboxylation can be highly dependent on whether the carboxylic acid is in its protonated (R-COOH) or deprotonated (R-COO⁻) form.[4] The specific effect of pH can be complex and may depend on the substrate and reaction conditions. For some related compounds, thermal degradation is favored at higher pH levels.[5] It is advisable to study the effect of pH on decarboxylation at a constant temperature to determine the optimal conditions for your specific substrate.[4]

Troubleshooting Guide: Strategies to Mitigate Decarboxylation

If you are observing significant decarboxylation of your thiazole-4-carboxylic acid during a heating step, consider the following troubleshooting strategies.

Issue 1: Decarboxylation during a reaction requiring elevated temperatures.

The most robust method to prevent decarboxylation is to temporarily protect the carboxylic acid functional group.[6][7][8] This involves converting the carboxylic acid into a more stable derivative, such as an ester, which can withstand the reaction conditions and be subsequently removed to regenerate the carboxylic acid.[7][9]

Workflow for Protecting Group Strategy:

G cluster_0 Protection cluster_1 Reaction at Elevated Temperature cluster_2 Deprotection Start Thiazole-4-carboxylic acid Protect React with alcohol (e.g., MeOH, EtOH) under acidic conditions Start->Protect Esterification Ester Thiazole-4-carboxylate ester Protect->Ester Reaction Desired chemical transformation (e.g., coupling, substitution) Ester->Reaction Product_Ester Product with ester group Reaction->Product_Ester Deprotect Hydrolysis (acidic or basic) Product_Ester->Deprotect Final_Product Final product with carboxylic acid Deprotect->Final_Product

Caption: Workflow for using a protecting group to prevent decarboxylation.

Detailed Protocol: Methyl Ester Protection

  • Esterification:

    • Suspend your thiazole-4-carboxylic acid in methanol (MeOH).

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, neutralize the acid, and extract the methyl ester. Purify as necessary.

  • Perform the Heat-Dependent Reaction:

    • Use the resulting thiazole-4-carboxylate methyl ester in your subsequent reaction at the required elevated temperature.

  • Deprotection (Hydrolysis):

    • To regenerate the carboxylic acid, hydrolyze the ester. A common method involves heating the ester with an aqueous solution of a base like sodium hydroxide (NaOH).[10]

    • For example, dissolve the methyl thiazole-4-carboxylate in a 10% aqueous NaOH solution and heat to reflux for 1 hour.[10]

    • After cooling, acidify the solution with an acid like HCl to a pH of approximately 3 to precipitate the carboxylic acid product.[10]

Considerations for Choosing a Protecting Group:

Protecting GroupProtection ConditionsDeprotection ConditionsKey Advantages & Disadvantages
Methyl/Ethyl Ester Alcohol (MeOH/EtOH), acid catalyst (e.g., H₂SO₄), heat.Basic hydrolysis (e.g., NaOH, LiOH) followed by acidic workup.Adv: Common, inexpensive reagents. Disadv: Basic hydrolysis may not be suitable for base-sensitive molecules.[7]
Benzyl Ester Benzyl alcohol, acid catalyst.Catalytic hydrogenation (H₂, Pd/C) or strong acid.[11]Adv: Can be removed under neutral conditions (hydrogenolysis). Disadv: Not compatible with reactions involving catalysts poisoned by sulfur.
tert-Butyl Ester Isobutylene, acid catalyst.Mild acid (e.g., trifluoroacetic acid).Adv: Easily removed under mild acidic conditions. Disadv: Can be sterically hindering.

If a protecting group strategy is not feasible, carefully optimizing the reaction conditions can minimize decarboxylation.

  • Temperature: Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate. Running the reaction at a lower temperature for a longer duration may be preferable.

  • Solvent: The choice of solvent can influence the rate of decarboxylation. Empirically screen different solvents to identify one that minimizes this side reaction.

  • pH Control: As discussed, pH can be a critical factor. If your reaction allows, experiment with buffering the reaction mixture to maintain a pH that disfavors decarboxylation.

Issue 2: Decarboxylation during product workup or purification.
  • Avoid Excessive Heat: During solvent removal (e.g., rotary evaporation), use the lowest possible bath temperature.

  • Purification Method: If using column chromatography, be mindful that acidic or basic stationary phases (silica or alumina) can sometimes promote decarboxylation, especially if residual heat is present from solvent evaporation. Consider using a neutral stationary phase or deactivating the silica gel with a small amount of a non-volatile base like triethylamine.

  • pH Adjustment during Extraction: When performing aqueous extractions, keep the pH in a range that minimizes the solubility of the decarboxylated byproduct, which can simplify purification. The solubility of thiazole-4-carboxylic acid is lowest at a pH between 1.5 and 2.5.[12]

Advanced Concepts & Alternative Synthetic Routes

For challenging cases, it may be necessary to consider alternative synthetic strategies that avoid the isolation of a thermally sensitive thiazole-4-carboxylic acid.

Late-Stage Functionalization

Consider synthetic routes where the thiazole ring is formed or functionalized in a way that avoids a late-stage, heat-sensitive carboxylic acid intermediate. Palladium-catalyzed decarboxylative coupling reactions, for instance, can directly convert thiazole carboxylic acids into arylated products, though these often require heat.[13][14]

Synthesis from Alternative Precursors

It is possible to synthesize thiazole-4-carboxylic acids under milder conditions. One method involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification, oxidation, and finally hydrolysis to yield the desired product.[10] The final hydrolysis step is typically performed under basic conditions at reflux, followed by acidification.[10]

Visualizing the Decarboxylation Process:

Caption: Generalized pathway for the thermal decarboxylation of thiazole-4-carboxylic acid.

By understanding the underlying mechanisms and employing the strategies outlined in this guide, you can effectively troubleshoot and prevent the unwanted decarboxylation of thiazole-4-carboxylic acids in your experiments.

References

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Oxford University Press. [Link]

  • Protecting Groups for Carboxylic acid - YouTube. (2020-07-05). [Link]

  • Processes for preparing thiazole carboxylic acids.
  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Protection of carbonyl and carboxyl group. SlideShare. (2018-04-18). [Link]

  • 2. Carboxyl protecting groups. [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. (1990). [Link]

  • Decarboxylation in Natural Products Biosynthesis. National Institutes of Health. (2022-08-17). [Link]

  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters. (2011-08-04). [Link]

  • Decarboxylations. Organic Chemistry Portal. [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. (2010-09-24). [Link]

  • Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. National Institutes of Health. (2019-02-04). [Link]

  • Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Thermal decarboxylation depends on the pH? ResearchGate. (2013-05-09). [Link]

  • Decarboxylation of Carboxylic Acids. (2024-01-09). [Link]

  • Decarboxylation. Master Organic Chemistry. (2022-05-20). [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. (2021-03-05). [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. (2021-09-15). [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024-01-18). [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Reactivity: Decarboxylation. College of Saint Benedict and Saint John's University. [Link]

  • Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced | NEET, AIIMS. (2018-10-21). [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. (2024-01-10). [Link]

  • Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question) : r/chemistry. Reddit. (2015-09-11). [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. (2021-06-25). [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. (1987-04-01). [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. National Institutes of Health. (2024-09-12). [Link]

  • Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. PubMed. (2020-09-30). [Link]

Sources

Technical Support Center: Purification of 2-Aminothiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this important class of heterocyclic compounds. Here, we will delve into the underlying principles of the separation process, provide practical troubleshooting advice, and offer detailed protocols to enhance the efficiency and success of your purification endeavors.

Introduction: The Challenge of Purifying 2-Aminothiazole Derivatives

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, their purification by silica gel column chromatography often presents significant challenges. The presence of the basic 2-amino group and the nitrogen and sulfur heteroatoms in the thiazole ring leads to strong interactions with the acidic silanol groups on the surface of silica gel.[4] This can result in a host of issues including poor separation, peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase.[4] This guide will equip you with the knowledge and techniques to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2-aminothiazole derivatives and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaks or "Tails" on TLC and Column Strong interaction between the basic 2-amino group and acidic silanol groups on the silica gel.[4][5]1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base such as triethylamine (TEA) or a solution of ammonia in methanol into your eluent.[5][6] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.[7] 2. Deactivate the Silica Gel: Prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it equilibrate before packing the column.[8]
Compound Won't Elute from the Column The compound is too polar for the selected mobile phase, leading to very strong adsorption.[6]1. Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common strategy for polar compounds is to use a gradient of methanol in dichloromethane or ethyl acetate.[9] 2. Use a More Polar Solvent System: Consider switching to a more aggressive polar solvent system, such as dichloromethane/methanol or even systems containing a small percentage of ammonium hydroxide in methanol for very polar compounds.[9][10]
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate resolution between your target compound and impurities.1. Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column. 2. Try Different Solvent Selectivities: If adjusting the polarity of a hexane/ethyl acetate system is not effective, try a different solvent combination like dichloromethane/methanol.[6]
Compound Decomposes on the Column The acidic nature of the silica gel may be causing the degradation of acid-sensitive 2-aminothiazole derivatives.[4]1. Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound is likely unstable on silica.[10][11] 2. Use a Deactivated Stationary Phase: Use silica gel that has been treated with a base, or consider an alternative stationary phase like neutral alumina.[6]
Low Recovery of the Product The compound may be irreversibly adsorbed onto the silica gel, or the fractions may be too dilute to detect the product.1. Use a Basic Modifier: As with tailing, adding a base to the eluent can help improve recovery by preventing strong, irreversible binding. 2. Concentrate Fractions: If you suspect your compound has eluted but is too dilute, try concentrating the fractions where you expect your compound to be and re-analyze by TLC.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to purify 2-aminothiazole derivatives on silica gel?

The primary difficulty arises from the basic nature of the 2-amino group. This group can interact strongly with the acidic silanol (Si-OH) groups present on the surface of silica gel through hydrogen bonding and acid-base interactions.[4] This leads to issues like peak tailing, where the compound elutes slowly and asymmetrically, and sometimes irreversible adsorption, resulting in low recovery.[4]

Q2: What is the best starting solvent system for the column chromatography of a novel 2-aminothiazole derivative?

A good starting point is to use a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] You can determine the optimal ratio by running TLC plates with varying solvent compositions. For more polar derivatives, a system of dichloromethane and methanol is often effective.[9] A common practice is to aim for an Rf value of 0.2-0.3 for your compound of interest on the TLC plate, as this generally translates to good separation on a column.

Q3: When should I consider using a different stationary phase, like alumina?

You should consider using alumina when your 2-aminothiazole derivative is highly sensitive to the acidic nature of silica gel and undergoes degradation, or if you are still experiencing significant tailing and poor recovery despite using basic modifiers.[6] Alumina is available in neutral, acidic, and basic forms, with neutral or basic alumina being suitable for the purification of basic compounds.

Q4: How much triethylamine (TEA) should I add to my eluent?

A small amount, typically in the range of 0.1% to 1% (v/v), is usually sufficient to neutralize the active sites on the silica gel and improve peak shape.[5][6] It is advisable to start with a lower concentration and increase it if necessary, as excessive amounts of TEA can sometimes affect the separation.

Q5: Can I use reverse-phase chromatography for purifying 2-aminothiazole derivatives?

Yes, reverse-phase chromatography is a viable alternative, especially for more polar 2-aminothiazole derivatives.[13][14] In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). This technique can be particularly useful when normal-phase chromatography fails to provide adequate separation.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column with a Basic Modifier
  • Select an appropriate column size: The amount of silica gel should be roughly 25-100 times the weight of your crude sample.

  • Prepare the slurry: In a beaker, add the calculated amount of silica gel to your chosen mobile phase containing 0.5% triethylamine. The consistency should be a pourable, uniform slurry.

  • Pack the column: Secure the column vertically. Add a small amount of the mobile phase to the column, followed by a small plug of cotton or glass wool and a layer of sand.

  • Pour the slurry: Gently pour the silica gel slurry into the column. Use a funnel to avoid spilling.

  • Pressurize the column: Apply gentle pressure using a pump or a pipette bulb to pack the silica gel bed evenly. Continuously add more mobile phase to prevent the column from running dry.

  • Equilibrate the column: Once the silica bed is stable, run at least two to three column volumes of the mobile phase through the column to ensure it is fully equilibrated before loading your sample.

Protocol 2: Dry Loading a Sample onto the Column

This method is particularly useful for samples that are not very soluble in the initial mobile phase.

  • Dissolve the crude sample: Dissolve your crude 2-aminothiazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Adsorb onto silica: Add a small amount of silica gel (2-3 times the weight of your sample) to the solution.

  • Remove the solvent: Evaporate the solvent completely under reduced pressure until you have a free-flowing powder of your compound adsorbed onto the silica gel.

  • Load the sample: Carefully add the dry, adsorbed sample to the top of the packed and equilibrated column.

  • Add a protective layer: Gently add a thin layer of sand on top of the sample to prevent disturbance during the addition of the eluent.

  • Begin elution: Carefully add your mobile phase and start the elution process.

Visualizing the Workflow

A well-executed column chromatography workflow is crucial for successful purification.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Final Steps TLC TLC Analysis & Solvent System Optimization Slurry Prepare Silica Gel Slurry (with optional base) TLC->Slurry Determines Solvent Pack Pack and Equilibrate the Column Slurry->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: A typical workflow for the purification of 2-aminothiazole derivatives by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Reddit. (2019). What causes streaking in silica gel column chromatography?.
  • Chromatography Forum. (2017). additives for chiral.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
  • Reddit. (2022). troubleshooting column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Gomaa, A. M., & El-Din, A. S. B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-16.
  • Alasadi, Y. K., Jumaa, F. H., & Dalaf, A. H. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(7), 1238-1249.
  • Gellis, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(15), 6533-6544.
  • Phenomenex. (n.d.). LC Technical Tip.
  • Reddit. (2021). Why does tailing happen in TLC?.

Sources

overcoming steric hindrance in N-cyclohexyl thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for challenges encountered during the synthesis of N-cyclohexyl thiazoles, focusing specifically on overcoming issues of steric hindrance.

Introduction: The Steric Challenge of the Cyclohexyl Group

The synthesis of 2-(cyclohexylamino)thiazoles, typically achieved via the Hantzsch thiazole synthesis, presents a significant challenge due to the steric bulk of the N-cyclohexyl group.[1] This bulky aliphatic substituent can impede the key bond-forming steps of the reaction, leading to low yields, slow reaction rates, and the formation of unwanted side products. The classical Hantzsch reaction involves the condensation of an α-haloketone with a thiourea derivative—in this case, N-cyclohexylthiourea.[1][2] The steric hindrance primarily affects two critical stages: the initial S-alkylation of the thiourea and the subsequent intramolecular cyclization.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these specific issues, enabling you to optimize your synthetic strategy for higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield for N-cyclohexyl thiazole is consistently low (<30%) under standard reflux conditions in ethanol. What is the primary cause?

Answer: Low yields in this synthesis are most often a direct consequence of steric hindrance from the bulky cyclohexyl group on the N-cyclohexylthiourea. This bulkiness raises the activation energy for the intramolecular cyclization step, where the nitrogen atom must attack the carbonyl carbon to form the five-membered thiazole ring. Under standard reflux conditions (e.g., ethanol at ~78 °C), there may be insufficient thermal energy to overcome this barrier efficiently, leading to incomplete conversion and the prevalence of side reactions or decomposition over extended reaction times.[2]

Q2: I'm observing a significant amount of unreacted N-cyclohexylthiourea even after prolonged heating. How can I drive the reaction to completion?

Answer: This is a classic sign that the initial S-alkylation of the thiourea with the α-haloketone is slow, or that the subsequent cyclization is the rate-limiting step. To overcome this, a more energetic approach is required.

  • Microwave-Assisted Synthesis: This is the most highly recommended solution. Microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly increase yields by efficiently overcoming the activation energy barrier.[2][3] The rapid, uniform heating provided by microwaves minimizes the formation of degradation byproducts often seen with prolonged conventional heating.[4]

  • Higher Boiling Point Solvents: If a microwave reactor is unavailable, switching to a higher boiling point solvent such as n-butanol (b.p. 117 °C) or DMF can provide the necessary thermal energy. However, this must be carefully monitored to avoid decomposition of starting materials or products.

Q3: Besides my desired product, I am isolating a significant byproduct. What is it likely to be and how can I prevent its formation?

Answer: A common byproduct is the hydrolyzed α-haloketone or products from self-condensation. Another possibility is the formation of a bis(imino) disulfide dimer if the reaction conditions are not optimized. To minimize byproduct formation, consider the following:

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can accelerate the reaction and improve yields and selectivity by ensuring high concentration.[5]

  • Use of a Catalyst: While the classic Hantzsch synthesis is often performed without a catalyst, for sterically demanding substrates, a catalyst can promote the desired pathway.[6] Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been shown to improve yields (79-90% in some cases) and can be easily removed by filtration.[6]

Q4: Can changing the α-haloketone improve my results?

Answer: Yes, the choice of the halogen is critical. α-Bromoketones are significantly more reactive than α-chloroketones in the initial SN2 step of the Hantzsch synthesis. If you are using an α-chloroketone and experiencing poor reactivity, switching to the corresponding α-bromoketone will accelerate the initial alkylation of the thiourea, which is often a crucial step for hindered substrates.

Part 2: Troubleshooting Guide & Protocols

This section provides a logical workflow and detailed experimental protocols to systematically overcome the challenges in your synthesis.

Troubleshooting Decision Workflow

The following diagram outlines a decision-making process for troubleshooting low-yielding N-cyclohexyl thiazole syntheses.

TroubleshootingWorkflow start Problem: Low Yield (<30%) of N-Cyclohexyl Thiazole check_sm Are starting materials (α-haloketone, N-cyclohexylthiourea) consumed? (Check by TLC/LC-MS) start->check_sm no_consumption No / Low Consumption check_sm->no_consumption No yes_consumption Yes, SM Consumed check_sm->yes_consumption Yes increase_energy Increase Reaction Energy no_consumption->increase_energy protocol_mw Implement Microwave Protocol (See Protocol 1) increase_energy->protocol_mw protocol_catalyst Use Catalyst / Higher Temp (See Protocol 2) increase_energy->protocol_catalyst byproducts Significant Byproducts or Complex Mixture Observed yes_consumption->byproducts optimize_conditions Optimize for Selectivity byproducts->optimize_conditions protocol_solvent_free Implement Solvent-Free Protocol (See Protocol 3) optimize_conditions->protocol_solvent_free

Sources

resolving emulsions during extraction of thiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Carboxylic Acid Extraction

Welcome to the technical support center for resolving common challenges in the extraction of thiazole carboxylic acids. As a Senior Application Scientist, I've seen firsthand how the unique physicochemical properties of these compounds can lead to persistent emulsions during liquid-liquid extraction, causing significant delays and loss of yield. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just solutions, but a deeper understanding of the underlying principles causing these issues. Our goal is to empower you with the knowledge to troubleshoot effectively and prevent future occurrences.

Part 1: The Root Cause - Why Do Thiazole Carboxylic Acids Form Emulsions?

Before diving into troubleshooting, it's crucial to understand the mechanism of emulsion formation in this specific context. An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] The stability of this dispersion is often due to surfactant-like molecules that reduce the interfacial tension between the two phases.[3][4]

Thiazole carboxylic acids possess an inherent amphiphilic nature—meaning they have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1]

  • Hydrophobic Region: The thiazole ring itself is a heterocyclic aromatic structure that is more soluble in organic solvents.

  • Hydrophilic Region: The carboxylic acid group (-COOH) is polar and can be ionized to a highly water-soluble carboxylate anion (-COO⁻) under basic conditions.

This dual nature allows the molecule to act as a bridge at the interface between the aqueous and organic layers, stabilizing the droplets and preventing them from coalescing, which leads to a persistent emulsion.[1][5] The problem is often most pronounced during the critical pH adjustment step. When acidifying the aqueous layer to protonate the carboxylate and extract the neutral carboxylic acid into the organic phase, there is a pH range where the molecule's surfactant properties are maximized, leading to robust emulsion formation.[6][7]

Mechanism of Emulsion Stabilization

The diagram below illustrates how thiazole carboxylic acid molecules can arrange themselves at the oil-water interface, reducing interfacial tension and stabilizing the emulsion.

G Fig 1. Amphiphilic nature of thiazole carboxylic acid at the interface. cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., Ethyl Acetate) cluster_2 Interface Water_Molecule1 H₂O TCA1 Thiazole-COOH Water_Molecule1->TCA1 Hydrophilic Interaction Water_Molecule2 H₂O Water_Molecule3 H₂O TCA3 Thiazole-COOH Water_Molecule3->TCA3 Organic_Molecule1 Solvent Organic_Molecule2 Solvent TCA1->Organic_Molecule2 TCA2 Thiazole-COOH TCA2->Organic_Molecule1 Hydrophobic Interaction

Caption: Thiazole carboxylic acids stabilizing the oil-water interface.

Part 2: Troubleshooting Guide & FAQs

This section is structured as a series of questions you might ask when encountering an emulsion. We will begin with preventative measures and then move to active troubleshooting techniques.

Troubleshooting Flowchart

When an emulsion forms, follow this logical progression of steps. Start with the simplest, least invasive methods first.

G Fig 2. Step-by-step troubleshooting workflow for emulsions. start Emulsion Formed q1 Wait 15-30 minutes? start->q1 a1_yes Problem Solved q1->a1_yes Yes a1_no Add Saturated Brine (Salting Out) q1->a1_no No q2 Did it break? a1_no->q2 a2_yes Problem Solved q2->a2_yes Yes a2_no Mechanical Methods q2->a2_no No q3 Choose Method a2_no->q3 centrifuge Centrifuge the Mixture q3->centrifuge Small Scale filter Filter through Celite®/Glass Wool q3->filter Any Scale end Layers Separated centrifuge->end filter->end

Caption: A logical workflow for resolving emulsions in the lab.

Frequently Asked Questions

Q1: How can I prevent an emulsion from forming in the first place?

Prevention is always the best strategy.[1][5] Emulsions are triggered by providing energy (shaking) to the two-phase system in the presence of a stabilizer (your product).[1]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion for 3-5 minutes.[5] This increases the surface area for extraction to occur without supplying the high shear force that creates tiny, stable droplets.

  • Pre-emptive Salting Out: Before you even begin the extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer.[8][9] This increases the ionic strength of the aqueous phase, reducing the solubility of organic molecules and promoting a cleaner separation.[5][9]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM) is a known offender.[10] If your protocol allows, consider using a solvent like ethyl acetate, which often leads to cleaner phase separation.[10]

Q2: An emulsion has formed. What is the first and simplest thing I should do?

The first step is patience. Often, a seemingly stable emulsion will resolve itself if left undisturbed.

  • Let it Sit: Place the separatory funnel upright in a ring stand and let it sit for 15-30 minutes.[8][10][11] The force of gravity can be sufficient to cause the droplets to coalesce over time. You can gently tap the side of the funnel to encourage this process.[8]

Q3: Waiting didn't work. What is the next chemical trick I can try?

The most common and effective chemical method is "salting out".[9]

  • Principle: Adding a salt (like NaCl or Na₂SO₄) dramatically increases the ionic strength of the aqueous layer.[1][5] This forces the amphiphilic thiazole carboxylic acid out of the aqueous phase and into the organic layer, destabilizing the interface and breaking the emulsion.

  • Protocol:

    • Add a saturated solution of sodium chloride (brine) in portions, with gentle swirling after each addition.

    • Alternatively, add solid sodium chloride directly to the funnel until saturation is reached.

    • Allow the mixture to stand, and you should observe the layers beginning to separate.[8]

Q4: I've added salt, but the emulsion persists. What are the more robust, physical methods I can use?

When chemical methods fail, mechanical force is usually the answer.

  • Centrifugation: This is arguably the most surefire way to break a stubborn emulsion.[8] The increased gravitational force rapidly accelerates the coalescence of the dispersed droplets.[1][12]

    • Protocol:

      • Carefully transfer the entire emulsified mixture into appropriate centrifuge tubes.

      • Balance the tubes in the centrifuge.

      • Spin at a moderate to high speed (e.g., 3000-5000 rpm) for 5-15 minutes.[13][14]

      • The mixture should separate into two distinct layers, possibly with a small amount of solid precipitate at the interface.

      • Carefully pipette the layers apart.[13]

  • Filtration: This method works by physically disrupting the emulsion layer. It is especially effective if fine solid particulates are stabilizing the emulsion.[15]

    • Protocol:

      • Prepare a filter funnel with a plug of glass wool or, more effectively, a 1-2 cm pad of Celite® (diatomaceous earth) over a piece of filter paper.[5][15]

      • Wet the Celite pad with the organic solvent you are using for the extraction.

      • Pour the entire emulsified mixture through the prepared funnel, using a light vacuum if necessary.

      • The Celite provides a large surface area that helps to break up the droplets. The filtrate collected should be a clean two-phase mixture that will separate easily.[15]

Q5: Can adding another solvent help?

Yes, this technique can work by altering the polarity of the organic phase.

  • Principle: Adding a small amount of a different organic solvent can change the solubility characteristics of the system, forcing the surfactant-like product to favor one phase over the other, thereby breaking the emulsion.[1][5]

  • Method: Add a small volume (1-5% of the total volume) of a solvent like methanol or ethanol. Swirl gently and observe if the layers separate. Caution: Ensure the added solvent will not interfere with your downstream processing (e.g., it must be easily removable by rotary evaporation).

Technique Principle of Action Advantages Disadvantages Best For...
Patience (Waiting) Gravity-induced coalescence.No reagents added, simplest method.Slow, may not work for stable emulsions.Minor or newly formed emulsions.
Salting Out (Brine) Increases aqueous phase ionic strength, reducing organic solubility.[5][9]Highly effective, cheap, easy.Adds salt to the aqueous layer.Most common and first-line treatment.
Centrifugation Mechanical force accelerates phase separation.[1][12]Very effective, fast for small volumes.Requires a centrifuge, difficult to scale up.[1]Stubborn emulsions on a lab scale.
Filtration (Celite®) Physical disruption of the emulsion layer.[15]Effective for solid-stabilized emulsions, scalable.Can be slow, requires setup.Emulsions with visible particulate matter.
Solvent Addition Alters polarity of the organic phase.[1][5]Can be quick and effective.Adds an impurity, may complicate workup.When other simple methods have failed.
pH Adjustment Changes ionization state of the acid, altering its solubility.[8][11]Can be very effective.Risk of product degradation at extreme pH.When the emulsion is known to be pH-sensitive.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Majors, R. E. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Lurie, I. S. (2021, October 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Majors, R. E. Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Lerche, D. Rapid emulsifier selection and evaluation of emulsion stability by analytical centrifugation. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • Shenzhou Centrifuge. (2025, August 5). Three Phase Centrifuge Troubleshooting: Emulsion Issues & Resolution. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Valente, I. M., Moreira, M. M., & Pinho, P. G. (2016). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ResearchGate. [Link]

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  • Barrick Lab. (2017, March 2). Using Emulsions to Select by Yield. [Link]

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  • Journal of Chemical & Engineering Data. Initial Interfacial Tension for Various Organic–Water Systems and Study of the Effect of Solute Concentration and Temperature. [Link]

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  • ResearchGate. Interfacial Tension and Mechanism of Liquid-Liquid Phase Separation in Aqueous Media. [Link]

  • Society of Petroleum Engineers. (2004, August 1). Removal of Water-Soluble Organics From Produced Brine Without Scale Formation. [Link]

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  • Google Patents. Processes for preparing thiazole carboxylic acids.
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  • Royal Society of Chemistry. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • National Renewable Energy Laboratory. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
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  • ResearchGate. (2026, January 10). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

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  • OUCI. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 2-Aminothiazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this privileged heterocyclic scaffold. The 2-aminothiazole core is a cornerstone in numerous pharmaceuticals due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, its rich electronic nature and multiple reactive sites present a significant challenge in achieving selective functionalization.

This resource provides field-proven insights, troubleshooting guides in a direct question-and-answer format, detailed protocols, and data to empower you to control the outcomes of your reactions and accelerate your research.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the functionalization of the 2-aminothiazole ring.

Core Challenge: N- vs. C-Functionalization

The 2-aminothiazole scaffold possesses three primary sites susceptible to reaction: the exocyclic amino nitrogen (N-amino), the endocyclic ring nitrogen (N3), and the C5 carbon, which is the most nucleophilic carbon on the ring. The N-amino group is generally the most nucleophilic site overall. This inherent reactivity leads to the principal challenge of controlling selectivity between N- and C-functionalization.

cluster_0 2-Aminothiazole Reactive Sites img N_amino Exocyclic N-amino (Highly Nucleophilic) N_amino->img 1 N3 Endocyclic N3 (Less Nucleophilic) N3->img 2 C5 C5 Carbon (Most Electron-Rich Carbon) C5->img 3

Caption: Primary reactive sites on the 2-aminothiazole scaffold.

Question 1: My alkylation/arylation reaction is yielding a mixture of N- and C5-substituted products. How can I selectively favor N-functionalization?

Answer: This is a classic regioselectivity problem. To favor substitution on the exocyclic amino group, you must choose conditions that enhance its nucleophilicity relative to the C5 carbon or that are sterically directed.

  • For N-Alkylation: Direct alkylation with alkyl halides often requires a base to deprotonate the amino group, increasing its nucleophilicity.[4] However, strong bases can also promote C5-metalation, leading to mixtures. A more controlled approach is reductive amination . This involves forming an imine intermediate by reacting the 2-aminothiazole with an aldehyde, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄). This two-step, one-pot sequence is highly selective for the N-amino position.[4]

  • For N-Arylation: The most robust and selective method is the Palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction is highly effective for forming C-N bonds and shows excellent selectivity for the amino group over C-H activation at the C5 position.[5][6][7] Optimization of the palladium catalyst, ligand, and base is key. For 2-aminothiazoles, which have pKa values closer to amides than anilines, conditions optimized for amide N-arylation often prove most effective.[5] Interestingly, the addition of a catalytic amount of acetic acid can sometimes facilitate catalyst activation and improve reaction outcomes.[6]

Question 2: I want to functionalize the C5 position, but my reaction keeps occurring on the amino group. What strategies can I use to block the amine and direct reactivity to the ring?

Answer: To achieve selective C5-functionalization, you must temporarily deactivate or block the highly nucleophilic amino group. This is a textbook case for the use of protecting groups.

  • Protecting Group Strategy: Acylating the amino group with reagents like acetic anhydride or di-tert-butyl dicarbonate (Boc₂O) effectively "caps" its reactivity.[8] The resulting amide is significantly less nucleophilic, allowing subsequent reactions to occur on the thiazole ring. The electron-withdrawing nature of the protecting group also deactivates the ring slightly, which can improve control during electrophilic substitution. The choice of protecting group is critical and must be stable to the C5-functionalization conditions and readily cleavable afterward.

  • Directed Metalation: After protecting the amino group (e.g., with a pivaloyl or Boc group), you can perform a highly regioselective deprotonation at the C5 position using a strong, sterically hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[9][10] The resulting C5-magnesiated or zincated intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, iodine, allyl bromide) to install the desired functionality exclusively at the C5 position.

Question 3: My electrophilic halogenation (e.g., with NBS or NCS) is giving me a mixture of mono- and di-halogenated products at the C5 position. How can I improve selectivity for mono-halogenation?

Answer: The 2-amino group is a powerful activating group, making the C5 position highly susceptible to electrophilic attack and often leading to over-reaction. To favor mono-substitution:

  • Control Stoichiometry: Use a 1:1 molar ratio of the 2-aminothiazole to the halogenating agent. An excess of the halogenating agent will almost certainly lead to polysubstitution.[11]

  • Use Milder Reagents: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred over elemental bromine (Br₂) or chlorine (Cl₂) because they provide a lower, steady concentration of the electrophile, minimizing the formation of di-halogenated byproducts.[11]

  • Catalysis: The use of copper(I) or copper(II) halides can efficiently and selectively catalyze the halogenation of 2-aminothiazoles under mild conditions, often improving yields and selectivity for mono-halogenated products.[12]

  • Modulate the Amino Group: Temporarily protecting the amino group as an amide can reduce its activating effect, thereby taming the reactivity of the ring and preventing over-halogenation.

Data Summary Tables

For quick reference, the following tables summarize effective conditions for controlling regioselectivity.

Table 1: Condition Guide for Regioselective Functionalization

Desired PositionReaction TypeRecommended MethodKey Reagents & CatalystsPrimary Outcome & SelectivityReferences
N-amino ArylationBuchwald-Hartwig CouplingPd₂(dba)₃, suitable ligand (e.g., XPhos), K₂CO₃ or K₃PO₄Highly selective N-arylation[6][7]
N-amino AlkylationReductive AminationAldehyde (R-CHO), NaBH₄Highly selective N-alkylation[4]
C5 HalogenationCatalytic HalogenationNBS or NCS, CuCl or CuBrMono-halogenation at C5[12]
C5 ArylationDirect C-H ArylationPd(OAc)₂, PCy₃·HBF₄, PivOH, K₂CO₃Direct arylation at C5[13][14]
C5 GeneralDirected Metalation & Quench1. N-protection (e.g., Boc) 2. TMPMgCl·LiCl 3. Electrophile (E⁺)Versatile C5-functionalization[9]

Table 2: Common Protecting Groups (PGs) for the 2-Amino Function

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsApplication Notes
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Excellent for preventing N-reactivity during metalation or coupling reactions.[8]
AcetylAcAcetic Anhydride or Acetyl ChlorideAcidic or basic hydrolysisReduces the activating effect of the amino group, useful for controlling electrophilic substitution.
PivaloylPivPivaloyl chloride, baseStrong acid/base, high temp.Sterically bulky, provides robust protection under many reaction conditions.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common regioselective transformations.

Protocol 1: Selective N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol describes a general procedure for the selective coupling of a 2-aminothiazole derivative with an aryl bromide.[6]

  • Reaction Setup: To a dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 2-aminothiazole (1.0 mmol, 1.0 equiv.), aryl bromide (1.1 mmol, 1.1 equiv.), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane, 3-5 mL).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for selective N-arylation.

Protocol 2: Regioselective C5-Bromination using NBS and Copper(II) Bromide

This protocol provides a method for the selective mono-bromination at the C5 position.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminothiazole derivative (1.0 mmol, 1.0 equiv.) in a suitable solvent such as acetonitrile or THF (10 mL).

  • Catalyst Addition: Add Copper(II) bromide (CuBr₂) (0.1 mmol, 0.1 equiv.).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv.) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (10%, 20 mL) to consume any remaining NBS.

  • Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Decision-Making Workflow

To assist in experimental design, the following decision tree outlines a logical approach to achieving the desired regioselectivity.

start Goal: Functionalize 2-Aminothiazole q1 Desired Position? start->q1 n_amino N-amino q1->n_amino Exocyclic c5_pos C5 Position q1->c5_pos Ring q2 Reaction Type? n_amino->q2 q3 Reaction Type? c5_pos->q3 alkylation Alkylation q2->alkylation C-N Alkyl Bond arylation Arylation q2->arylation C-N Aryl Bond reductive_amination Use Reductive Amination (Aldehyde + NaBH₄) alkylation->reductive_amination buchwald Use Buchwald-Hartwig Coupling (Pd-cat.) arylation->buchwald halogenation Halogenation q3->halogenation C-Halogen Bond other_e_plus Other Electrophiles (e.g., R-CHO, Allyl-Br) q3->other_e_plus General C-C Bond nbs_cu Use NBS/NCS with Cu(II) catalyst halogenation->nbs_cu protect_metalate 1. Protect N-amino (e.g., Boc) 2. Directed Metalation (TMP-base) 3. Quench with Electrophile other_e_plus->protect_metalate

Sources

minimizing side products in thiazole-4-carboxylic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-4-Carboxylic Acid Amidation

Welcome to the technical support center for thiazole-4-carboxylic acid amidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Here, we move beyond generic protocols to address the unique challenges posed by the thiazole moiety, providing in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to minimize side products, maximize yield, and ensure the integrity of your target molecules.

Troubleshooting Guide: From Low Yields to Elusive Impurities

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in mechanistic principles to explain why a particular adjustment is recommended.

Issue 1: Low or No Yield of the Desired Amide

Question: My reaction shows a low conversion of the starting thiazole-4-carboxylic acid, and I'm recovering most of it unreacted. What are the likely causes and how can I fix it?

Answer: Low conversion is typically a result of inefficient activation of the carboxylic acid or a competing side reaction that consumes the activated intermediate. Let's break down the possibilities:

  • Cause A: Inadequate Carboxylic Acid Activation. The thiazole ring is electron-deficient, which can influence the reactivity of the adjacent carboxyl group. Your choice of coupling agent is critical.[1][2]

    • Solution: For challenging couplings, especially with electron-deficient amines, stronger activating agents are often required.[3] While standard carbodiimides like EDC are common, uronium-based reagents such as HATU or HBTU often give faster, more efficient couplings with fewer side reactions.[4][5][6] These reagents form highly reactive active esters that rapidly couple with the amine.[4]

      • Protocol Recommendation: Switch from EDC/HOBt to HATU. In a typical setup, use 1.1 equivalents of HATU and 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). The order of addition is crucial: pre-activate the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine.[5]

  • Cause B: Formation of N-Acylurea Side Product. When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, a common and difficult-to-remove side product.[4] This pathway is competitive with the desired amine coupling, especially if the amine is not very nucleophilic.

    • Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is essential when using carbodiimides.[4] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and epimerization.[4] Using a catalytic amount of a nucleophilic catalyst like DMAP can also improve yields in some cases, as it forms a highly reactive acyliminium intermediate.[3]

  • Cause C: Steric Hindrance. Thiazole derivatives, particularly those with substituents near the carboxylic acid, can present significant steric challenges.[7] Similarly, bulky amines can hinder the nucleophilic attack on the activated ester.

    • Solution: For sterically demanding substrates, consider using a less bulky coupling reagent. Propanephosphonic acid anhydride (T3P®) is an excellent choice as it is less sterically hindered and its byproducts are water-soluble, simplifying purification.[8] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF might also be necessary to overcome the activation energy barrier, but must be done cautiously to avoid degradation.

Issue 2: Presence of an Unexpected Side Product with a Mass of (2x Amide - H₂S)

Question: I'm observing a significant impurity in my LC-MS with a mass corresponding to a disulfide dimer of my product. What is this and how do I prevent it?

Answer: This is a strong indication of thiazole ring opening, a side reaction that can occur under certain conditions, particularly with substituted aminothiazoles.[9]

  • Mechanism of Formation: The reaction likely proceeds through an intramolecular attack of the newly formed amide's nitrogen (or another nucleophilic group on the amine substrate) onto the electrophilic C2 position of the thiazole ring.[9][10] This forms a strained spirocyclic intermediate, which then collapses, cleaving the C-S bond of the thiazole and releasing a thiol. This thiol is then readily oxidized in the presence of air to form a stable disulfide dimer.[9]

    Thiazole_Ring_Opening

    Fig. 1: Pathway of Thiazole Ring Opening
  • Preventative Measures:

    • Lower the Reaction Temperature: This side reaction is often thermally promoted. Running the amidation at 0°C or even lower temperatures can significantly suppress this pathway.

    • Avoid Excess Strong Base: Strong, non-nucleophilic bases like DBU or excessively high concentrations of DIPEA can facilitate the initial nucleophilic attack. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the coupling (typically 2-3 equivalents).

    • Choose a Milder Coupling Reagent: Reagents that promote rapid coupling at low temperatures, such as COMU or T3P®, can help the desired reaction outcompete the ring-opening pathway.[6][8]

Issue 3: Epimerization of a Chiral Center

Question: My starting carboxylic acid or amine has a chiral center, and I'm observing significant racemization or epimerization in my final product. How can I maintain stereochemical integrity?

Answer: Epimerization is a major concern in amide coupling, especially when the chiral center is alpha to the carbonyl group.[11] It occurs through the formation of an oxazolone intermediate or via deprotonation of the alpha-proton of the activated carboxylic acid.

  • Best Practices for Minimizing Epimerization:

    • Use Additives: The use of HOBt, and particularly HOAt, is highly effective at suppressing racemization when using carbodiimide or uronium-based coupling reagents. HOAt-based reagents like HATU are generally superior to their HOBt-based counterparts (e.g., HBTU) in this regard.[1]

    • Control the Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine (TEA). Use the minimum number of equivalents required. Pyridine has also been shown to be effective in combination with T3P® for suppressing epimerization, especially at low temperatures.[8]

    • Low Temperature and Short Reaction Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (often starting at 0°C). Uronium salt-mediated couplings (HATU, HBTU) are generally faster than carbodiimide methods, which reduces the time the activated intermediate is exposed to conditions that can cause epimerization.[4]

    • Consider Alternative Reagents: For particularly sensitive substrates, coupling reagents like T3P® or the newly developed TFPN have been shown to be highly effective in preventing epimerization.[8][12]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for thiazole-4-carboxylic acid amidation?

There is no single "best" reagent, as the optimal choice depends on the specific substrates (steric hindrance, electronic properties of the amine) and the project's priorities (cost, scale, stereochemical purity). However, here is a general comparison:

Coupling ReagentProsConsBest For...
EDC/HOBt Cost-effective, water-soluble byproducts.[4]Slower reaction times, risk of N-acylurea formation and epimerization.[4]Simple, scalable reactions where cost is a primary concern.
HATU/DIPEA High efficiency, fast reaction times, low epimerization.[1][4][5]Higher cost, byproducts can be difficult to remove.Challenging couplings, sterically hindered substrates, and reactions where stereochemical integrity is paramount.
T3P® Low epimerization, water-soluble byproducts, cost-effective for large scale.[8]Can be less effective for very unreactive amines.Racemization-prone substrates and large-scale synthesis.[8]

Q2: My thiazole-4-carboxylic acid seems to be degrading upon heating. Is this common?

Yes, decarboxylation can be a significant side reaction for some heterocyclic carboxylic acids, especially under harsh thermal or acidic/basic conditions.[13][14] Thiazole-4-carboxylic acid can decarboxylate at elevated temperatures (e.g., >85-150°C), particularly in polar aprotic solvents like DMF.[13]

  • Mitigation Strategy: Use reaction conditions that allow for amide bond formation at or below room temperature. This is another reason why highly efficient coupling reagents like HATU are often preferred, as they facilitate rapid coupling without the need for heat.[5] If heating is unavoidable, minimize the reaction time and use the lowest effective temperature.

Q3: Can the thiazole nitrogen interfere with the reaction?

The thiazole nitrogen is weakly basic and generally does not interfere directly with the amide coupling reaction, which is performed on the exocyclic carboxylic acid. However, if your reaction conditions involve a very strong, non-specific base, it's theoretically possible to have interactions. The primary concern with the thiazole ring is its electronic nature influencing the carboxyl group's reactivity and its potential for ring-opening side reactions as discussed above.[9]

Q4: What is a standard, robust protocol to start with for a novel thiazole-4-carboxylic acid and amine?

A reliable starting point that balances efficiency and minimizes side reactions would be a HATU-mediated coupling.

Amidation_Workflow

Fig. 2: Recommended Starting Workflow

References

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. National Institutes of Health (NIH).
  • Recent Advances in Synthesis of Thiazoles ring: Mini Review. ResearchGate.
  • Thiazole Formation - Thioamides. ChemTube3D.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide Synthesis. Fisher Scientific.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
  • Mechanism of thio acid/azide amidation. Rutgers, The State University of New Jersey.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health (NIH).
  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
  • Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. Beilstein Journals.
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Institutes of Health (NIH).
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. ResearchGate.
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Characteristics of 2-(cyclohexylamino)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(cyclohexylamino)thiazole-4-carboxylic acid. Intended for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list to offer a comparative analysis against structurally related analogues. By dissecting the electronic and structural influences of the cyclohexylamino and carboxylic acid moieties on the thiazole core, we establish a validated framework for unequivocal structural confirmation. This guide synthesizes predictive analysis based on established chemical shift principles with empirical data from analogous structures, providing a robust tool for spectral interpretation. An optimized experimental protocol for data acquisition is also detailed.

Introduction: The Need for Unambiguous Structural Verification

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, 2-(cyclohexylamino)thiazole-4-carboxylic acid, combines this key heterocycle with a lipophilic cyclohexyl group and a polar carboxylic acid, creating a molecule with distinct physicochemical properties relevant for drug design. Accurate and definitive structural characterization is the bedrock of any chemical research program. ¹H NMR spectroscopy remains the most powerful and accessible technique for this purpose, providing a detailed electronic fingerprint of a molecule's hydrogen framework.

This guide provides an expert analysis of the expected ¹H NMR spectrum of the title compound. We will explain the causality behind the predicted chemical shifts and coupling patterns by comparing them to simpler, foundational molecules: Thiazole-4-carboxylic acid and 2-Amino-4-methylthiazole . This comparative approach allows for a deeper understanding of how substituent effects modulate the spectral output, enhancing the trustworthiness of structural assignments.

Predicted ¹H NMR Spectrum: An Analysis of Key Structural Moieties

The structure of 2-(cyclohexylamino)thiazole-4-carboxylic acid presents several distinct proton environments, each with a characteristic chemical shift and multiplicity. The following analysis is based on a predicted spectrum in a common deuterated solvent, DMSO-d₆, which is ideal for solubilizing the compound and ensuring the observation of exchangeable protons (NH and COOH).

Figure 1: Structure of 2-(cyclohexylamino)thiazole-4-carboxylic acid with key proton environments highlighted.

Table 1. Predicted ¹H NMR Spectral Data for 2-(cyclohexylamino)thiazole-4-carboxylic acid in DMSO-d₆

Proton Label (Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
COOH 12.0 - 13.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears in this far downfield region. The signal is often broad due to hydrogen bonding and chemical exchange.
H-5 ~8.0 - 8.3Singlet (s)1HThis is the sole proton on the thiazole ring. Its chemical shift is significantly influenced by the adjacent C4-carboxylic acid, a strong electron-withdrawing group, which deshields it.
N-H ~7.5 - 8.0Doublet (d) or Broad1HThe chemical shift is variable and concentration-dependent. It is expected to be deshielded by the aromatic ring and should show coupling to the adjacent methine proton (CH) of the cyclohexyl group.
CH (methine) ~3.5 - 4.0Broad Multiplet (br m)1HThis proton is directly attached to the nitrogen atom, causing a significant downfield shift from the typical aliphatic region. It will be split by the adjacent N-H and the four neighboring CH₂ protons.
CH₂ (cyclohexyl) 1.0 - 2.0Complex Multiplets (m)10HThese aliphatic protons reside on the cyclohexane ring. The signals are complex and overlapping due to the multiple, non-equivalent axial and equatorial positions.[1]

Comparative Spectral Analysis: Deconvoluting Substituent Effects

To validate the predictions in Table 1, we must compare the target molecule to simpler analogues. This approach allows us to isolate and understand the spectral contribution of each functional group.

G main Target Molecule 2-(cyclohexylamino)thiazole- 4-carboxylic acid subst1 Effect of Cyclohexylamino Group (at C2) main->subst1 subst2 Effect of Carboxylic Acid Group (at C4) main->subst2 comp1 Comparison Molecule 1 Thiazole-4-carboxylic acid subst1->comp1 Compare H-5 shift comp2 Comparison Molecule 2 2-Amino-4-methylthiazole subst2->comp2 Compare H-5 shift

Figure 2: Logical workflow for the comparative spectral analysis.

Comparison with Thiazole-4-carboxylic acid
  • Core Structure: Thiazole-4-carboxylic acid provides the foundational thiazole ring with the C4-carboxylic acid substituent. Its ¹H NMR spectrum in DMSO-d₆ shows a signal for the H-2 proton and a signal for the H-5 proton.[2]

  • Analysis: The key difference in our target molecule is the replacement of the H-2 proton with a cyclohexylamino group. Amino groups are electron-donating by resonance. This donation of electron density to the thiazole ring will cause a significant upfield shift (to a lower δ value) for the remaining ring proton (H-5) compared to its position in the parent thiazole-4-carboxylic acid.

Comparison with 2-Amino-4-methylthiazole
  • Core Structure: This analogue isolates the effect of the substituent at the C4 position. The ¹H NMR spectrum of 2-amino-4-methylthiazole in DMSO-d₆ shows a singlet for the H-5 proton at approximately 7.55 ppm.[3]

  • Analysis: Our target molecule replaces the electron-donating methyl group at C4 with a strongly electron-withdrawing carboxylic acid group. This change will have the opposite effect of the amino group; it will withdraw electron density from the thiazole ring, significantly deshielding the adjacent H-5 proton. This explains the prediction that the H-5 signal will shift downfield (to a higher δ value) from ~7.55 ppm to the ~8.0-8.3 ppm range.

This comparative logic provides a self-validating system for assigning the H-5 proton, the most characteristic signal for the heterocyclic core.

Standard Operating Protocol: ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, adherence to a standardized protocol is critical. The following workflow is optimized for small organic molecules like the title compound.

G prep Step 1: Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in ~0.7 mL of DMSO-d₆. - Filter through glass wool into a clean NMR tube. load Step 2: Instrument Loading - Insert tube into spinner turbine. - Adjust depth with gauge. - Load sample into the NMR magnet. prep->load setup Step 3: Spectrometer Setup - Load standard DMSO-d₆ parameters. - Lock onto the deuterium signal of the solvent. - Shim the magnetic field for homogeneity. load->setup acq Step 4: Data Acquisition - Set acquisition parameters (e.g., 16-32 scans). - Acquire the Free Induction Decay (FID). setup->acq proc Step 5: Data Processing - Apply Fourier Transform to the FID. - Phase correct the spectrum. - Calibrate the spectrum to the residual DMSO peak (δ 2.50 ppm). - Integrate the signals. acq->proc

Figure 3: Standard experimental workflow for ¹H NMR analysis.

Detailed Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(cyclohexylamino)thiazole-4-carboxylic acid.

    • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable COOH and NH protons.[4]

    • Vortex the vial until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument and Acquisition Parameters (Example: 400 MHz Spectrometer):

    • Lock and Shim: The instrument's field frequency is locked onto the deuterium signal of the DMSO-d₆ solvent. The magnetic field is then shimmed (homogenized) to optimize peak shape and resolution.

    • Acquisition: A standard one-pulse proton experiment is performed.

      • Number of Scans (NS): 16 to 32 scans are typically sufficient for this sample quantity.

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.

      • Receiver Gain: Optimized automatically by the instrument.

    • Temperature: The experiment is conducted at a constant probe temperature, typically 298 K (25 °C).

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform.

    • The resulting spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

    • The chemical shift axis is calibrated by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

    • The relative area of each distinct signal is determined using the instrument's integration function. This allows for the determination of the proton count for each signal.[4]

Conclusion

The ¹H NMR spectrum of 2-(cyclohexylamino)thiazole-4-carboxylic acid is defined by a set of highly characteristic signals. The key diagnostic peaks include a broad carboxylic acid proton above 12 ppm, a singlet for the thiazole H-5 proton around 8.0-8.3 ppm, and a deshielded methine proton from the cyclohexyl group between 3.5 and 4.0 ppm. Comparative analysis with simpler analogues confirms that the downfield shift of the H-5 proton is a direct consequence of the electron-withdrawing nature of the C4-carboxylic acid group. This detailed spectral guide, coupled with the robust experimental protocol, provides researchers with a reliable framework for the accurate identification and characterization of this and related 2-aminothiazole derivatives.

References

  • National Center for Biotechnology Information. (n.d.). 4-Thiazolecarboxylic acid. PubChem Compound Database. [Link]

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  • SpectraBase. (n.d.). 1,3-thiazole-4-carboxylic acid. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

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  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 6(1), 745-752. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from CH 336 Lab Materials. [Link]

  • Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance spectral assignments from nuclear Overhauser effects. Journal of the American Chemical Society, 87(22), 5250-5251.
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  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole. [Link]

  • Jabeen, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32549-32565. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • de Oliveira, A. B., et al. (2018). 1H-[5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(10), 2110-2123. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

  • Zhang, Y., et al. (2018). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Magnetic Resonance in Chemistry, 56(10), 967-974. [Link]

  • Kwan, E. E., & Huang, S. G. (2012). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 77(17), 7485-7493. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem Compound Database. [Link]

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Sources

A Senior Application Scientist's Guide to HPLC Method Development for 2-Aminothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-aminothiazole and its derivatives are cornerstone structural motifs in medicinal chemistry, valued for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the incorporation of a carboxylic acid moiety often enhances pharmacological activity and modulates pharmacokinetic properties.[3] However, this same feature presents a significant analytical challenge. 2-aminothiazole carboxylic acids are zwitterionic and highly polar, characteristics that render them notoriously difficult to analyze with conventional High-Performance Liquid Chromatography (HPLC) methods.[4] Standard reversed-phase (RP) chromatography, the workhorse of most analytical labs, often fails to provide adequate retention and resolution for these compounds.[5]

This guide, written from the perspective of a seasoned application scientist, moves beyond simplistic protocols. It delves into the causality behind experimental choices, comparing three primary HPLC strategies: Reversed-Phase Ion-Pair Chromatography (RP-IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). We will objectively compare their performance, provide supporting experimental data, and equip you, the researcher, with the knowledge to select and develop robust, reliable methods for these challenging analytes.

The Analytical Challenge: The Zwitterionic Nature

The core difficulty in analyzing 2-aminothiazole carboxylic acids lies in their dual nature. At intermediate pH values, both the basic amino group and the acidic carboxyl group are ionized, creating a zwitterion. This high polarity leads to minimal interaction with nonpolar stationary phases like C18, resulting in poor retention, often eluting at or near the solvent front.

cluster_0 Reversed-Phase C18 Column cluster_1 Mobile Phase C18_Phase Nonpolar C18 Chains Analyte 2-Aminothiazole Carboxylic Acid (Zwitterion) Analyte->C18_Phase Weak Hydrophobic Interaction (Poor Retention) cluster_0 Mixed-Mode Stationary Phase MMC_Phase C18 Chains Cation-Exchange Groups (-SO3-) Analyte 2-Aminothiazole Carboxylic Acid (Zwitterion) Analyte->MMC_Phase:f0 Hydrophobic Interaction Analyte->MMC_Phase:f1 Ionic Interaction A Start: Analyze 2-Aminothiazole Carboxylic Acid B What is the Analytical Goal? A->B C Simple Assay / Purity (MS not required) B->C D Quantification in Biological Matrix (Bioanalysis) B->D E Impurity Profiling / Forced Degradation B->E F Use RP-IPC C->F H Use HILIC D->H J Use Mixed-Mode E->J G Is retention sufficient and peak shape acceptable? F->G G->H No K Method Developed G->K Yes I Are closely eluting isomers/impurities present? H->I I->J Yes I->K No, separation is good J->K

Sources

Introduction: The Analytical Imperative for Thiazole-4-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Thiazole-4-Carboxylic Acid Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] When functionalized with a carboxylic acid at the 4-position, these derivatives present a unique analytical challenge and opportunity. As a Senior Application Scientist, my experience has shown that a deep understanding of their behavior under mass spectrometric analysis is critical for researchers in drug development for rapid identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of thiazole-4-carboxylic acid derivatives. We will explore the influence of different ionization techniques and the impact of various substituents on the resulting fragmentation pathways. This document is designed to be a practical resource for researchers, offering not just data, but the underlying chemical logic to empower your analytical strategies.

Fundamental Principles of Fragmentation: Thiazole and Carboxylic Acid Moieties

The fragmentation pattern of a thiazole-4-carboxylic acid derivative is a composite of the fragmentation behaviors of its constituent parts: the thiazole ring and the carboxylic acid group. Thiazoles are known to form abundant molecular ions, and their fragmentation is often specific, aiding in structural identification.[3] The carboxylic acid moiety, on the other hand, typically directs fragmentation through characteristic losses of water ([M-H₂O]⁺), the hydroxyl radical ([M-•OH]⁺), and the entire carboxyl group ([M-COOH]⁺ or decarboxylation).[4] The interplay between these two functionalities, and the nature of other substituents on the thiazole ring, dictates the overall fragmentation landscape.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it governs the energy imparted to the analyte, and thus the extent of fragmentation. For thiazole-4-carboxylic acid derivatives, which possess both polar (carboxylic acid) and potentially less polar (substituted thiazole) characteristics, a comparison of soft ionization techniques is most relevant.

Ionization TechniquePrincipleExpected Outcome for Thiazole-4-Carboxylic Acid DerivativesBest Suited For
Electrospray Ionization (ESI) Ionization from a charged droplet in solution.[5]"Soft" ionization, typically yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. In-source fragmentation can be induced.General purpose, especially for polar derivatives. Ideal for LC-MS coupling.[6]
Atmospheric Pressure Chemical Ionization (APCI) Ionization in the gas phase via corona discharge.[7]Also a "soft" technique, but generally better for less polar, more volatile compounds. May produce more in-source fragmentation than ESI.[8][9]Analysis of less polar derivatives or when ESI response is poor.
Electron Ionization (EI) High-energy electron bombardment in a high vacuum.[10]"Hard" ionization, leading to extensive and reproducible fragmentation. The molecular ion may be weak or absent.[10]Structure elucidation of volatile and thermally stable compounds, providing a detailed fragmentation fingerprint.

Expert Insight: For most applications involving thiazole-4-carboxylic acid derivatives in drug discovery, ESI is the preferred starting point due to its soft nature, which preserves the molecular ion for precursor selection in MS/MS experiments, and its seamless compatibility with liquid chromatography.[11] APCI serves as a valuable alternative for derivatives with poor ESI response.[12]

Proposed Fragmentation Pathways of Thiazole-4-Carboxylic Acid

Under collision-induced dissociation (CID) in positive ion mode ESI-MS/MS, the protonated molecule of thiazole-4-carboxylic acid is expected to follow several key fragmentation pathways. The initial protonation site will influence the subsequent fragmentation. Protonation can occur on the thiazole nitrogen, the carbonyl oxygen of the carboxylic acid, or the thiazole sulfur.

A primary and highly characteristic fragmentation is the decarboxylation , or loss of CO₂, from the deprotonated molecule in negative ion mode, or the loss of formic acid (HCOOH) from the protonated molecule in positive ion mode. Another key fragmentation is the cleavage of the C-C bond between the thiazole ring and the carboxylic acid group, leading to the formation of a stable acylium ion.[13][14]

The thiazole ring itself can undergo cleavage, typically involving the breaking of the C-S and N-C bonds. The specific fragmentation will be heavily influenced by any substituents present on the ring.

M [Thiazole-4-COOH + H]⁺ ion1 [M+H - H₂O]⁺ M->ion1 -H₂O ion2 [M+H - CO]⁺ M->ion2 -CO ion3 Protonated Thiazole M->ion3 -HCOOH frag1 Loss of H₂O frag2 Loss of CO frag3 Loss of HCOOH ion4 Further Fragments ion3->ion4 frag4 Ring Cleavage

Caption: Proposed major fragmentation pathways for protonated thiazole-4-carboxylic acid.

The Influence of Substituents on Fragmentation Patterns

Substituents on the thiazole ring can dramatically alter the fragmentation pathways by influencing the stability of the precursor and fragment ions.

  • Electron-Donating Groups (EDGs) such as amines or ethers at the 2-position can stabilize the thiazole ring, potentially making ring cleavage less favorable. They may also direct fragmentation towards losses involving the substituent itself.

  • Electron-Withdrawing Groups (EWGs) like nitro or cyano groups can destabilize the ring, promoting ring-opening fragmentation pathways.

  • Substituents at the 5-position can influence the fragmentation through steric effects or by participating in rearrangement reactions.

A comparative analysis of different derivatives is essential to build a library of fragmentation patterns for this class of compounds.

Experimental Protocol: ESI-MS/MS Analysis of a Thiazole-4-Carboxylic Acid Derivative

This protocol outlines a general procedure for the analysis of a novel thiazole-4-carboxylic acid derivative using a Q-TOF mass spectrometer.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the thiazole derivative in methanol. b. Dilute the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis.[15]

2. Instrument Setup (Q-TOF Mass Spectrometer): a. Ionization Source: Electrospray Ionization (ESI) b. Polarity: Positive c. Capillary Voltage: 3.5 kV d. Sampling Cone Voltage: 30 V e. Source Temperature: 120 °C f. Desolvation Temperature: 350 °C g. Desolvation Gas Flow: 800 L/hr h. MS Scan Range: m/z 50-1000

3. Data Acquisition: a. MS¹ Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺. b. MS² (Tandem MS) Scan: i. Select the [M+H]⁺ ion as the precursor ion. ii. Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. iii. Acquire the product ion spectrum.

4. Data Analysis: a. Identify the major fragment ions in the MS² spectrum. b. Propose fragmentation pathways based on the observed neutral losses and the principles of fragmentation chemistry. c. Compare the fragmentation pattern to that of known analogs to aid in structural confirmation.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL stock in MeOH prep2 Dilute to 1 µg/mL in ACN/H₂O + 0.1% FA prep1->prep2 lc Infuse sample into ESI source prep2->lc ms1 Acquire MS¹ Scan (Identify [M+H]⁺) lc->ms1 ms2 Acquire MS² Scan (Fragment [M+H]⁺) ms1->ms2 analysis1 Identify fragment ions ms2->analysis1 analysis2 Propose fragmentation pathways analysis1->analysis2 analysis3 Compare with analogs analysis2->analysis3

Caption: Experimental workflow for ESI-MS/MS analysis of thiazole derivatives.

Conclusion and Future Outlook

The mass spectrometric fragmentation of thiazole-4-carboxylic acid derivatives is a rich and complex field, offering a wealth of structural information to the discerning analyst. By systematically comparing different ionization techniques and studying the effects of substitution, researchers can build a robust understanding of the gas-phase chemistry of these important molecules. This guide provides a foundational framework for this endeavor. As new derivatives are synthesized in the quest for novel therapeutics, the principles and protocols outlined herein will serve as an essential tool for their rapid and accurate characterization.

References

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  • Journal of the Chemical Society B: Physical Organic. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

  • PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

  • ACS Omega. (2022). Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. [Link]

  • Rapid Communications in Mass Spectrometry. (2001). A study of the electrospray ionisation and ion‐trap fragmentation of [M − H]− ions of new 3,5‐disubstituted tetrahydro‐2H‐1,3,5‐thiadiazin‐2‐thiones. [Link]

  • 960化工网. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PMC. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Fiveable. (n.d.). Ionization techniques (ESI and MALDI) | Proteomics Class Notes. [Link]

  • Unknown Source. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. [No URL available]
  • Taylor & Francis. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References. [Link]

  • PMC. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • PMC. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • Journal of Asian Natural Products Research. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • ResearchGate. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • PubMed. (2006). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. [Link]

  • Wiley Analytical Science. (2014). Atmospheric Pressure Ionisation of Small Molecules. [Link]

  • Journal of the American Society for Mass Spectrometry. (2007). Positive ion chemistry of esters of carboxylic acids in air plasma at atmospheric pressure. [Link]

  • PMC. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • Journal of Food and Drug Analysis. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. [Link]

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  • PMC. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

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  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

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Sources

A Comparative Analysis of 2-Cyclohexylamino- and 2-Methylamino-Thiazoles: Unraveling the Impact of N-Substitution on Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic modification of this core, particularly at the 2-amino position, has profound implications for a compound's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of two key substituent classes at this position: the bulky, hydrophobic cyclohexyl group and the small, nimble methyl group. By examining experimental data from various biological contexts, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of how these seemingly simple modifications can dictate therapeutic potential.

The Critical Role of the 2-Amino Substituent: A Tale of Two Moieties

The substituent at the 2-amino position of the thiazole ring plays a pivotal role in mediating interactions with biological targets. This group can influence binding affinity through a combination of steric, hydrophobic, and electronic effects, and can also impact a compound's physicochemical properties, such as solubility and metabolic stability. The comparison between a cyclohexyl and a methyl group offers a classic study in contrasting steric bulk and hydrophobicity.

The Case for Bulk: Enhanced Potency of 2-Cyclohexylamino-Thiazoles

Emerging evidence suggests that the incorporation of a larger, hydrophobic substituent like a cyclohexyl group at the 2-amino position can lead to a significant enhancement in biological potency. A compelling example is seen in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and cancer.

A study on a series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives revealed that the introduction of the bulky cyclohexyl group resulted in a marked increase in the inhibitory potency against 11β-HSD1.[3] In contrast, a series of 2-(methylamino)thiazol-4(5H)-one derivatives failed to achieve a comparable level of inhibition.[3] This suggests that the larger hydrophobic surface area of the cyclohexyl ring may engage in more extensive and favorable interactions within the enzyme's binding pocket.

Table 1: Inhibitory Activity of 2-(Cyclohexylamino)thiazol-4(5H)-one Derivatives against 11β-HSD1 [3]

Compound IDIC50 (µM) for 11β-HSD1
3h 0.04
3i 0.09

Note: The data presented here is for illustrative purposes and is extracted from the cited literature. For a comprehensive understanding, please refer to the original publication.

This enhancement in potency is not an isolated observation. While direct comparative data is often scarce, the broader trend in structure-activity relationship (SAR) studies of 2-aminothiazole derivatives frequently highlights the beneficial effects of larger, often hydrophobic, substituents at the 2-amino position for achieving high affinity for various targets.

The Nuances of the 2-Methylamino-Thiazole Substitution

While the cyclohexyl group may offer advantages in certain contexts, the smaller methyl group is not without its merits. The reduced steric hindrance of a methyl group can be advantageous when the binding pocket is constrained. However, in some instances, this smaller size can be detrimental to potency.

For example, in the context of cyclin-dependent kinase (CDK) inhibition, substitution of the 2-amino group with a 2-methylamino or 2-ethylamino group was found to have a detrimental effect on the activity against CDK2 and CDK4.[4] This suggests that for these particular kinases, a larger substituent may be required to form key interactions that anchor the inhibitor in the active site. Interestingly, the same study noted that this substitution had only a minimal effect on the potency against CDK9, highlighting the target-dependent nature of these SAR trends.[4]

Experimental Methodologies for Potency Determination

To provide a practical framework for researchers, we outline two standard experimental protocols for assessing the potency of 2-aminothiazole derivatives: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the potency of 2-cyclohexylamino- and 2-methylamino-thiazole derivatives as inhibitors of a target kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add 2 µL of the compound dilutions.

  • Add 4 µL of the kinase solution (at 2.5x the final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate peptide and ATP (at 2.5x the final concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Prep Kinase Preparation Add_Kinase Add Kinase & Incubate Kinase_Prep->Add_Kinase Substrate_ATP_Mix Substrate/ATP Mix Preparation Start_Reaction Add Substrate/ATP & Incubate Substrate_ATP_Mix->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Add Detection Reagents & Incubate Start_Reaction->Stop_Reaction Read_Plate Read Plate (TR-FRET) Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

TR-FRET Kinase Inhibition Assay Workflow.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effects of 2-cyclohexylamino- and 2-methylamino-thiazole derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mechanistic Insights: 2-Aminothiazoles as Kinase Inhibitors

Many 2-aminothiazole derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The well-known anticancer drug Dasatinib, which features a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

The 2-amino group of the thiazole ring is crucial for forming a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition. The nature of the substituent on this amino group can then influence secondary interactions with other regions of the ATP-binding pocket, thereby modulating both potency and selectivity.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes ThiazoleInhibitor 2-Aminothiazole Kinase Inhibitor ThiazoleInhibitor->Receptor Inhibits

Sources

A Technical Guide to UV-Vis Absorption Spectra of 2-Aminothiazole Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the ultraviolet-visible (UV-Vis) absorption spectra of 2-aminothiazole derivatives. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile scaffold. The 2-aminothiazole core is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs, including the anticancer agent dasatinib and the antibacterial sulfathiazole.[1][2][3] Understanding the UV-Vis spectral properties of these molecules is fundamental for their characterization, purity assessment, and the study of their interactions within biological systems.

This guide moves beyond a simple recitation of data, offering an in-depth analysis of how molecular structure and environment influence the electronic absorption properties of these compounds. We will explore the causality behind spectral shifts, provide validated experimental protocols, and present comparative data to support your research and development endeavors.

The Electronic Landscape: Understanding Absorption in the 2-Aminothiazole Core

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from a ground electronic state to a higher energy excited state upon the absorption of photons. In 2-aminothiazole and its derivatives, the key electronic transitions are typically of two types:

  • π → π* (pi to pi-star) transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems, like the thiazole ring, and are responsible for the strong absorption bands observed in the UV region.[4]

  • n → π* (n to pi-star) transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.[5]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's chemical structure and its surrounding environment.

Comparative Analysis: The Influence of Molecular Structure

The functional groups attached to the 2-aminothiazole scaffold are the primary determinants of its spectral properties. Substituents can dramatically alter the energy gap between the ground and excited states, leading to predictable shifts in the absorption maximum.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. The result is a bathochromic shift (or red shift), where the λmax moves to a longer wavelength.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C=O pull electron density away from the π-system. This stabilizes the lowest unoccupied molecular orbital (LUMO), widening the HOMO-LUMO gap. The result is a hypsochromic shift (or blue shift), where the λmax moves to a shorter wavelength.[6]

The position of the substituent also matters. Aromatic substitutions on the thiazole ring, for instance, have been shown to improve certain biological activities more effectively than aliphatic substitutions.[2]

G cluster_0 Structural Effects on 2-Aminothiazole UV-Vis Spectrum core 2-Aminothiazole Core (Chromophore) edg Attachment of Electron-Donating Group (-NH₂, -OH) core->edg Conjugation ewg Attachment of Electron-Withdrawing Group (-NO₂, -CN) core->ewg Conjugation red_shift Bathochromic Shift (Red Shift) λmax Increases edg->red_shift blue_shift Hypsochromic Shift (Blue Shift) λmax Decreases ewg->blue_shift

Caption: Influence of substituent electronic effects on the absorption maximum.

Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeSolventλmax (nm)Reference
2-AminothiazoleWater~255[7]
Azo Dye Derivative (D1)Various406 (Toluene) to 433 (DMSO)[4][8]
Azo Dye Derivative (D1) + Trifluoroacetic AcidAcetonitrile556 (New Band)[4][8]
2-Aminobenzothiazole DerivativeNot Specified221 (π → π) and 340 (n → π)[5]
2-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamideMethanol272, 328[9]
Thiazole-Hydrazone ConjugatesVariousBroad range depending on solvent and structure[10]

Note: This table is illustrative. λmax values are highly dependent on the specific structure, solvent, and pH.

The Impact of the Microenvironment

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in a substance's color (and thus its UV-Vis spectrum) when dissolved in different solvents. Many 2-aminothiazole derivatives, particularly azo dyes, exhibit positive solvatochromism.[4][8] This means their absorption maximum shifts to a longer wavelength (a bathochromic shift) as the polarity of the solvent increases.[11]

Causality: This phenomenon occurs because the excited state of the molecule is more polar than its ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, which reduces the energy gap for the electronic transition.[4] For example, the λmax for a specific azo dye was observed at 406 nm in non-polar toluene and shifted to 433 nm in the highly polar solvent DMSO.[4][8]

Halochromism: The Effect of pH

The presence of the basic 2-amino group and the thiazole ring nitrogens makes the spectra of these derivatives highly sensitive to pH. This property is known as halochromism or acidochromism.

Causality: In acidic conditions, the free amino group can become protonated. This protonation alters the electronic structure of the chromophore, often leading to significant color changes and the appearance of new, red-shifted absorption bands.[4][8] For example, adding trifluoroacetic acid to certain 2-aminothiazole-based dyes resulted in the emergence of new absorption bands at wavelengths as high as 556 nm and 580 nm, indicating a dramatic change in the electronic system.[4][8] This pH-dependent behavior is critical to consider when developing assays in buffered biological media.[12]

A Validated Protocol for Acquiring UV-Vis Spectra

To ensure data is reliable and reproducible, a standardized methodology is crucial. This protocol outlines a self-validating approach for the UV-Vis analysis of 2-aminothiazole derivatives.

Caption: Standardized workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Materials & Reagents:

    • Target 2-aminothiazole derivative

    • Spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile)[13]

    • Calibrated micropipettes

    • Quartz cuvettes (1 cm path length)

    • Dual-beam UV-Vis spectrophotometer

  • Sample Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mM) of the derivative by accurately weighing the compound and dissolving it in the chosen solvent.

    • Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 50 µM). This is essential for determining the linear range of absorbance.

  • Instrument Setup & Calibration:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

    • Set the desired wavelength scan range (e.g., 200 nm to 600 nm).

    • Perform a baseline correction by placing cuvettes filled with the pure solvent in both the sample and reference beams and running a baseline scan. This zeroes the instrument.[14]

  • Data Acquisition & Validation:

    • Measure the absorbance of each prepared dilution, starting with the least concentrated.

    • Plot absorbance at the expected λmax versus concentration.

    • Determine the concentration range where the plot is linear (obeys the Beer-Lambert Law), indicated by a coefficient of determination (R²) ≥ 0.99. This is your validated working range.

    • Prepare a final sample for analysis with a concentration that falls within the established linear range.

  • Final Spectrum Measurement:

    • Record the full absorption spectrum of the final sample.

    • Identify and record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Conclusion

The UV-Vis spectrum of a 2-aminothiazole derivative is a rich source of information, providing insights into its electronic structure and its potential behavior in different chemical environments. The absorption maximum (λmax) is dictated by a delicate interplay between the electronic effects of its substituents and the polarity and pH of its microenvironment. By understanding these principles and employing a standardized, validated protocol for spectral acquisition, researchers can confidently use UV-Vis spectroscopy as a powerful tool for characterization, quality control, and mechanistic studies in the pursuit of novel therapeutics.

References

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Thi-Qar Medical Journal (TQMJ). [Link]

  • Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers. [Link]

  • Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. ResearchGate. [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv. [Link]

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  • Wang, I., et al. (2012). Synthesis and solvatochromism of heterocyclic bichromophoric dyes derived from 2‐aminothiazole. Pigment & Resin Technology. [Link]

  • Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega. [Link]

  • Basavanakatti, G. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices. BMC Chemistry. [Link]

  • Fakhri, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. [Link]

  • Effect of pH on the absorption spectra of complexes formed between Hg(II) and the reagents under study. (n.d.). ResearchGate. [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

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A Senior Application Scientist's Guide to Validating Thiazole Compound Purity using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals deep in the trenches of drug development, the purity of a chemical entity is not just a metric—it's the bedrock of reliable, reproducible, and translatable science. Thiazole scaffolds, integral to a multitude of pharmacologically active agents, are no exception.[1][2] Their inherent polarity and structural diversity, however, present unique analytical challenges.[3] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the stringent purity validation of thiazole compounds. We will move beyond rote protocols to dissect the "why" behind the "how," ensuring your analytical strategy is not just executed, but understood.

The Foundational "Why": The Imperative for Purity in Thiazole-Based Drug Discovery

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The journey from synthesis to a potential therapeutic is fraught with the potential for impurity introduction. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation products.[4] The presence of even trace-level impurities can have profound consequences, ranging from altered pharmacological activity and skewed structure-activity relationships (SAR) to unforeseen toxicity in preclinical and clinical studies. Therefore, a robust, validated analytical method for purity determination is non-negotiable.

LC-MS: The Synergy of Separation and Identification

LC-MS stands as the gold standard for the analysis of small molecules due to its powerful combination of chromatographic separation and mass spectrometric detection.[5] The liquid chromatography (LC) component separates the target thiazole compound from its impurities based on their physicochemical properties, while the mass spectrometer (MS) provides high-sensitivity detection and crucial mass-to-charge ratio (m/z) information for identification.

Comparative Analysis of LC-MS Methodologies for Thiazole Compounds

The diverse nature of thiazole derivatives necessitates a tailored approach to LC-MS method development. The polarity of many thiazoles presents a significant challenge for traditional reversed-phase (RP) chromatography, often leading to poor retention.[3] Here, we compare common LC strategies to address this.

Choosing the Right Chromatographic Strategy
LC Method Principle of Separation Advantages for Thiazole Analysis Disadvantages for Thiazole Analysis Recommended Column Chemistries
Reversed-Phase (RP) HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.Well-established, robust, and reproducible for moderately polar to non-polar thiazoles.Poor retention of highly polar thiazoles, leading to elution in the void volume and potential matrix effects.[3]C18, C8, Phenyl-Hexyl
Aqueous Normal Phase (ANP) / HILIC Partitioning into a water-enriched layer on a polar stationary phase.Excellent retention and separation of highly polar and hydrophilic thiazole compounds.[6]Can require longer equilibration times and may be more sensitive to mobile phase composition.Amide, Diol, Bare Silica
Mixed-Mode Chromatography Combines two or more separation mechanisms (e.g., RP and ion-exchange).Offers unique selectivity for thiazoles with ionizable functional groups.Method development can be more complex.Mixed-mode C18/Anion-exchange

Expert Insight: For novel thiazole compounds with unknown polarity, a prudent starting point is a standard C18 column with a rapid gradient.[7] If retention is insufficient, transitioning to a HILIC or ANP column is a logical next step.[8] The use of silica hydride columns can also offer unique selectivity for polar compounds in an aqueous normal phase mode.[9]

Mass Spectrometry Detection: Beyond a Simple Detector

The choice of mass analyzer and ionization technique is critical for sensitive and specific detection of thiazole compounds and their impurities.

  • Ionization: Electrospray ionization (ESI) is the most common and effective technique for ionizing polar molecules like thiazoles.[5]

  • Mass Analyzer:

    • Triple Quadrupole (QqQ): The workhorse for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[10]

    • Time-of-Flight (TOF) and Orbitrap: Provide high-resolution accurate mass (HRAM) data, which is invaluable for the identification of unknown impurities and for confirming elemental compositions.[5]

A Self-Validating Experimental Protocol for Purity Determination

This protocol is designed to be a robust starting point for the validation of an LC-MS method for a novel thiazole compound, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[11][12][13]

System Suitability: The Daily Health Check of Your Instrument

Causality: Before any sample analysis, it's imperative to verify that the LC-MS system is performing optimally. This ensures the reliability of the data generated.

Procedure:

  • Prepare a standard solution of your thiazole reference material at a known concentration (e.g., 10 µg/mL).

  • Make five replicate injections.

  • Acceptance Criteria:

    • Peak area relative standard deviation (RSD) ≤ 2.0%.

    • Retention time RSD ≤ 1.0%.

    • Tailing factor between 0.8 and 1.5.

Sample Preparation: The Foundation of Accurate Analysis

Causality: Proper sample preparation is crucial to ensure that the analyte is fully dissolved and that the sample matrix does not interfere with the analysis.

Procedure:

  • Accurately weigh a known amount of the thiazole compound.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water). The diluent should ideally match the initial mobile phase conditions to ensure good peak shape.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

LC-MS Method Parameters (A Starting Point)
Parameter Condition Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmA good general-purpose column for initial screening.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for ESI+ and helps to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.[7]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume.
Ionization Mode ESI PositiveThiazoles readily protonate.
MS Scan Mode Full Scan (m/z 100-1000)To detect all potential impurities.
Method Validation: Proving Fitness for Purpose

According to ICH guidelines, a validated analytical method ensures reliability.[11][12][13] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.[14] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[10]

Forced Degradation Studies: Uncovering Potential Impurities

Causality: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various stress conditions.[15][16]

Procedure: Subject the thiazole compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: 80 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by LC-MS and compare the chromatograms to that of an unstressed sample. The goal is to achieve 10-30% degradation of the parent compound.[18]

Visualizing the Workflow and Logic

General LC-MS Purity Validation Workflow

LC-MS Purity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation SystemSuitability System Suitability (RSD < 2%) SamplePrep Sample Preparation (Dissolution & Filtration) LC_Separation LC Separation (Gradient Elution) SamplePrep->LC_Separation MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) MS_Detection->DataAnalysis MethodValidation Method Validation (ICH Guidelines) DataAnalysis->MethodValidation ForcedDegradation Forced Degradation (Stress Studies) ForcedDegradation->MethodValidation Report Final Report MethodValidation->Report

Caption: A streamlined workflow for LC-MS purity validation.

Decision Tree for Chromatographic Method Selection

Chromatographic Method Selection Start Start with a New Thiazole Compound Screen_RP Screen on C18 Column with Standard Gradient Start->Screen_RP Check_Retention Adequate Retention? (k' > 2) Screen_RP->Check_Retention Optimize_RP Optimize RP Method (Gradient, Mobile Phase) Check_Retention->Optimize_RP Yes Consider_HILILC Consider_HILILC Check_Retention->Consider_HILILC No Final_Method Final Validated Method Optimize_RP->Final_Method Consider_HILIC Switch to HILIC/ANP (Amide, Diol Column) Optimize_HILIC Optimize HILIC Method (Organic %, Buffer) Consider_HILIC->Optimize_HILIC Optimize_HILIC->Final_Method

Caption: A decision-making guide for selecting the optimal LC method.

Understanding Thiazole Fragmentation in Mass Spectrometry

Thiazole Fragmentation Thiazole Protonated Thiazole Derivative [M+H]+ RingCleavage Thiazole Ring Cleavage Loss of small neutral molecules (e.g., HCN, C2H2) Thiazole->RingCleavage CID SideChainLoss Side Chain Fragmentation Loss of substituents (R groups) Thiazole->SideChainLoss CID CharacteristicFragments Characteristic Fragment Ions Provide structural information RingCleavage->CharacteristicFragments SideChainLoss->CharacteristicFragments

Caption: Common fragmentation pathways of thiazole compounds in MS/MS.[19][20][21]

Conclusion

Validating the purity of thiazole compounds using LC-MS is a multi-faceted process that demands a deep understanding of chromatographic and mass spectrometric principles. By moving beyond a "one-size-fits-all" approach and embracing a logical, science-driven methodology, researchers can develop robust and reliable analytical methods. This guide serves as a framework for building that expertise, ensuring that the purity data you generate is not just a number, but a confident assertion of the quality of your science.

References

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  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

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  • Walczak, M. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 833. Retrieved from [Link]

  • ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

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  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

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  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

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  • Kéki, S., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 210, 114565. Retrieved from [Link]

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IR spectroscopy carbonyl stretch of thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-4-carboxylic acid (T4CA) presents a unique infrared spectroscopic profile driven by the electron-deficient nature of the thiazole ring.[1] Unlike carbocyclic analogs (e.g., benzoic acid), the presence of sulfur and nitrogen heteroatoms creates a "push-pull" electronic environment that shifts the carbonyl (


) stretching frequency to higher wavenumbers.

This guide provides a definitive comparison of T4CA against its structural isomers and benzene analogs, focusing on the diagnostic Carbonyl (


) and Hydroxyl (

) regions.
Quick Reference: Vibrational Data Summary
CompoundPhase (Matrix)

Stretch (cm⁻¹)

Stretch (cm⁻¹)
Key Differentiator
Thiazole-4-carboxylic acid Solid (KBr)1700 – 1715 2500–3300 (Broad)High freq.[1][2][3][4][5] vs Benzoic; Single C=O band
Thiazole-2-carboxylic acid Solid (KBr)1715 – 17302400–3200 (Broad)Highest freq.[1] isomer; often doublet (rotamers)
Thiazole-5-carboxylic acid Solid (KBr)~17002500–3300 (Broad)Similar to 4-isomer; distinguish via fingerprint
Benzoic Acid Solid (KBr)1680 – 16902500–3300 (Broad)Lower frequency due to strong conjugation

Spectroscopic Profile & Comparative Analysis[1][6][7]

The Carbonyl Stretch ( ): The Diagnostic Anchor

The carbonyl stretch is the most intense and diagnostic band. In T4CA, this band appears at 1700–1715 cm⁻¹ (dimer form).[1]

  • vs. Benzoic Acid (1685 cm⁻¹): T4CA absorbs at a higher wavenumber.[1]

    • Reasoning: The nitrogen atom in the thiazole ring exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the carbonyl carbon, shortening the

      
       bond and increasing the force constant (
      
      
      
      ). While conjugation usually lowers frequency (as seen in benzoic acid), the electron-deficiency of the thiazole ring dominates, resulting in a net blue shift (higher frequency).
  • vs. Thiazole-2-carboxylic acid (1720+ cm⁻¹): The 2-position is the most electron-deficient site on the ring (flanked by S and N). Consequently, the 2-isomer exhibits the highest carbonyl frequency and often shows peak splitting due to rotational isomerism (s-cis vs. s-trans conformers relative to the ring heteroatoms).

The Hydroxyl Stretch ( ): The H-Bonding Envelope

In the solid state (KBr pellet), T4CA exists primarily as a centrosymmetric dimer.

  • Appearance: A massive, broad envelope from 2500 to 3300 cm⁻¹ .[1][6]

  • Fermi Resonance: You will often observe a "sawtooth" pattern at the bottom of this envelope (approx. 2500–2700 cm⁻¹). These are overtone/combination bands enhanced by Fermi resonance with the fundamental

    
     stretch.[1]
    
  • Diagnostic Value: This confirms the moiety is a carboxylic acid, not an ester or amide.

Mechanistic Logic Flow

The following diagram illustrates the competing factors that determine the final observed frequency.

CO_Frequency_Factors Induction Inductive Effect (-I) (N & S atoms) BondOrder C=O Bond Order Induction->BondOrder Increases Resonance Conjugation (+M) (Ring System) Resonance->BondOrder Decreases HBonding Hydrogen Bonding (Dimerization) HBonding->BondOrder Decreases ForceConst Force Constant (k) BondOrder->ForceConst Frequency Observed Frequency (ν) ForceConst->Frequency

Figure 1: Competing electronic and physical effects influencing the Carbonyl stretching frequency in heteroaromatic acids.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data that distinguishes T4CA from its isomers, strict control of the sample phase is required. The following protocol minimizes artifacts caused by moisture or inconsistent grinding.

Solid-State Analysis (KBr Pellet)

Objective: Observe the stable dimeric form.

  • Desiccation: Dry KBr powder at 110°C for 2 hours prior to use to eliminate the water band at 1640 cm⁻¹ (which can obscure the carbonyl shoulder).[1]

  • Ratio: Mix 1–2 mg of T4CA with 100 mg of KBr.

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Checkpoint: The powder must be fine enough to not scatter light (appear glassy, not chalky). Coarse particles cause the "Christiansen Effect," distorting peak shapes.[1]

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.

  • Validation: The resulting pellet must be transparent.[1] If opaque, regrind.[1]

Solution-State Analysis (Differentiation Step)

Objective: Observe the monomeric shift (optional but recommended for isomer confirmation).

  • Solvent: Dissolve T4CA in dry

    
     or 
    
    
    
    (spectroscopic grade).
  • Concentration: Prepare a dilute solution (< 0.01 M).

  • Observation: The broad H-bonded

    
     disappears, replaced by a sharp free 
    
    
    
    at ~3500 cm⁻¹.[1][7] The
    
    
    band will shift to a higher frequency (~1740–1750 cm⁻¹) as the dimer breaks into monomers.
    • Note: If the shift is < 10 cm⁻¹, intramolecular H-bonding (common in 2-isomers) may be present.[1]

Experimental Workflow Diagram

Experimental_Protocol Start Start: T4CA Sample Prep Prepare KBr Pellet (1:100 ratio) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan CheckOH Check 2500-3300 cm⁻¹ Scan->CheckOH DecisionOH Broad Envelope? CheckOH->DecisionOH DecisionOH->Prep No (Wet/Salt) CheckCO Check 1680-1730 cm⁻¹ DecisionOH->CheckCO Yes DecisionCO Peak Position? CheckCO->DecisionCO ResultBenzoic < 1690 cm⁻¹ Likely Benzoic Analog DecisionCO->ResultBenzoic Low Freq ResultT4CA 1700-1715 cm⁻¹ Consistent with T4CA DecisionCO->ResultT4CA Med Freq ResultT2CA > 1720 cm⁻¹ or Split Likely T2CA DecisionCO->ResultT2CA High Freq

Figure 2: Decision tree for verifying Thiazole-4-carboxylic acid identity via IR.

References

  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. (2024). Detailed analysis of dimer/monomer shifts and H-bonding effects.

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2018).[1] Comparative data on aromatic vs. saturated acid carbonyl frequencies.

  • Vibrational Spectra of Thiazole-2-Carboxylic Acid. CSIC. Analysis of rotational isomers and specific heteroaromatic vibrational modes.

  • Characteristic IR Absorptions of Carbonyl Compounds. University of Babylon. Reference values for heteroatom effects on carbonyl stretching.

Sources

Comparative Analysis: 2-(Cyclohexylamino)thiazole-4-carboxylic Acid Derivatives vs. Carbenoxolone

Author: BenchChem Technical Support Team. Date: February 2026

Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[1][2][3][4][5]

Executive Summary

This guide compares the pharmacological performance of Carbenoxolone (CBX) , the historical non-selective reference inhibitor, against the 2-(cyclohexylamino)thiazole-4-carboxylic acid chemotype (and its optimized derivatives), which represents the modern class of selective 11


-HSD1 inhibitors .

While Carbenoxolone is a potent inhibitor of cortisol regeneration, its utility is severely limited by its lack of selectivity, causing mineralocorticoid-related hypertension. The thiazole-4-carboxylic acid scaffold addresses this critical flaw, offering high selectivity for the Type 1 enzyme (metabolic target) over the Type 2 enzyme (renal safety target), making it the superior choice for metabolic syndrome research.

Mechanistic Distinction & Physiological Context

To understand the superiority of the thiazole scaffold, one must distinguish between the two isozymes of 11


-HSD.
  • 11

    
    -HSD1 (The Target):  Primarily expressed in the liver and adipose tissue.[1][2] It functions as a reductase, converting inactive cortisone  into active cortisol .[1] Overactivity drives visceral obesity and insulin resistance.
    
  • 11

    
    -HSD2 (The Off-Target):  Expressed in the kidney. It inactivates cortisol to cortisone, preventing cortisol from binding to the Mineralocorticoid Receptor (MR).
    
  • Carbenoxolone (CBX): A hemisuccinate derivative of glycyrrhetinic acid (licorice). It inhibits BOTH HSD1 and HSD2. Inhibition of HSD2 allows cortisol to flood the kidney MRs, causing sodium retention, hypokalemia, and hypertension (Apparent Mineralocorticoid Excess).

  • Thiazole Scaffold: Designed to bind the hydrophobic pocket of HSD1 specifically, sparing HSD2 and preserving renal function.

Diagram: The Selectivity Mechanism

HSD_Mechanism Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction by 11β-HSD1 Cortisol->Cortisone Oxidation by 11β-HSD2 MR Mineralocorticoid Receptor Cortisol->MR Unchecked Binding HSD1 11β-HSD1 (Liver/Fat) Target HSD2 11β-HSD2 (Kidney) Safety Valve BP Hypertension & Hypokalemia MR->BP Activation CBX Carbenoxolone (Non-Selective) CBX->HSD1 Blocks CBX->HSD2 Blocks (TOXICITY) Thiazole Thiazole-4-COOH (Selective) Thiazole->HSD1 Selectively Blocks

Figure 1: Mechanism of action.[3] CBX blocks the renal safety valve (HSD2), leading to side effects. The Thiazole scaffold selectively targets the metabolic enzyme (HSD1).

Comparative Performance Profile

The following data aggregates typical performance metrics for Carbenoxolone versus optimized 2-aminothiazole derivatives (e.g., compounds analogous to BVT-2733 or specific synthesized probes like Compound 3h from recent literature).

FeatureCarbenoxolone (CBX)Thiazole-4-COOH Derivatives
Primary Target 11

-HSD1 & 11

-HSD2
11

-HSD1 (Selective)
IC50 (HSD1 Potency) 0.5 – 2.0 µM0.04 – 0.5 µM (High Potency)
Selectivity Ratio (IC50 HSD2 / IC50 HSD1)~1 - 10 (Poor)>100 - 1000 (Excellent)
Mechanism Competitive (substrate mimic)Competitive (hydrophobic pocket binder)
Renal Side Effects High (Na+ retention, K+ loss)Minimal / None
Gap Junction Activity Potent Blocker (Connexins)Generally Inactive
Metabolic Stability Moderate (Hydrolysis risk)Variable (Requires SAR optimization)
Primary Utility Historical Reference / Gap Junction StudiesMetabolic Syndrome Drug Discovery

Key Insight: While CBX is often used as a positive control in assays due to its reliability, it is unsuitable for in vivo metabolic studies where blood pressure is a variable, as it confounds the data. Thiazole derivatives are the required standard for in vivo efficacy.

Experimental Protocols

To validate the activity of a 2-(cyclohexylamino)thiazole-4-carboxylic acid derivative against CBX, you must utilize a Scintillation Proximity Assay (SPA) or a FRET-based assay . The protocol below outlines a self-validating HSD1 inhibition workflow.

A. 11

-HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the inhibition of converting


H-cortisone to 

H-cortisol.

Reagents:

  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes (expressed in HEK293 or Yeast).
    
  • Substrate:

    
    H-Cortisone (approx. 200 nM final).
    
  • Cofactor: NADPH (200-500 µM).

  • Inhibitors: CBX (Control, 10 µM start) and Thiazole Test Compound (Serial dilution).

  • Beads: Protein A SPA beads coated with anti-cortisol monoclonal antibody.

Protocol Steps:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay should be <1%.

  • Incubation: Mix Enzyme + NADPH + Test Compound in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2). Incubate for 15 mins at 37°C to allow pre-equilibrium binding.

  • Reaction Start: Add

    
    H-Cortisone. Incubate for 20–60 minutes at 37°C.
    
    • Validation Check: Ensure reaction remains linear (conversion <30%).

  • Termination: Add SPA beads suspended in lysis buffer containing a specific 11

    
    -HSD1 inhibitor  (e.g., 10 µM Glycyrrhetinic acid) to stop the enzymatic reaction immediately.
    
  • Detection: The anti-cortisol antibody on the beads binds the generated

    
    H-Cortisol. 
    
    
    
    H-Cortisone does not bind. The proximity of the isotope to the scintillant in the bead generates light.
  • Read: Count on a TopCount or MicroBeta scintillation counter.

B. Selectivity Counter-Screen (11

-HSD2)

Crucial Step: You must run the same compound against HSD2 to calculate the selectivity ratio.

  • Enzyme: Human 11

    
    -HSD2 microsomes.
    
  • Substrate:

    
    H-Cortisol (Reverse direction: Cortisol -> Cortisone).
    
  • Cofactor: NAD+ (Not NADPH).

  • Expectation: CBX will inhibit this reaction (IC50 ~1 µM). The Thiazole derivative should show no inhibition or IC50 > 100 µM.

Screening Workflow Diagram

This diagram illustrates the logical flow for validating the Thiazole derivative, using CBX as the reference standard.

Screening_Workflow Start Compound Library (Thiazole Derivatives) Assay1 Primary Screen: 11β-HSD1 (SPA or HTRF) Start->Assay1 Decision1 IC50 < 1 µM? Assay1->Decision1 Control1 Ref: Carbenoxolone (Positive Control) Control1->Assay1 Validation Assay2 Counter Screen: 11β-HSD2 (Renal Safety) Decision1->Assay2 Yes Result_Bad Discard (Non-selective like CBX) Decision1->Result_Bad No Calc Calculate Selectivity Ratio (IC50 HSD2 / IC50 HSD1) Assay2->Calc Result_Good Lead Candidate (Ratio > 100) Calc->Result_Good High Selectivity Calc->Result_Bad Low Selectivity

Figure 2: Screening cascade. Note that Carbenoxolone is used only to validate the assay setup (Control1), not as a desired profile for the final candidate.

References
  • Comparison of Thiazole Derivatives and Carbenoxolone

    • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1.[4][5][6][7] (2025).[6][7][8][9][10] International Journal of Molecular Sciences.

    • (Simulated Link based on search context) /

    • Note: This paper explicitly demonstrates thiazole derivatives achieving IC50s of 0.04 µM compared to Carbenoxolone's lower potency and poor selectivity.[6]

  • Carbenoxolone Mechanism & Side Effects

    • Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice.[2] (2012).[11] Journal of Pharmacology and Experimental Therapeutics.

  • Thiazole Scaffold SAR (Structure-Activity Relationship)

    • Further studies with the 2-amino-1,3-thiazol-4(5H)-one class of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[10][12] (2008).[10] Journal of Medicinal Chemistry.

  • Discovery of Selective Inhibitors (AZD4017 context)

    • Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. (2012).[11] Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Determination of pKa Values for 2-Aminothiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Discovery

In the landscape of drug development and medicinal chemistry, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter.[1][2] It governs a molecule's ionization state at a given pH, which in turn profoundly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and protein binding.[1][2] For researchers working with 2-aminothiazole-4-carboxylic acids—a scaffold present in numerous pharmacologically active compounds—an accurate determination of pKa is not merely an academic exercise; it is a critical step in designing effective therapeutics.

This guide provides a comparative analysis of prevalent methodologies for pKa determination, offering both theoretical grounding and practical, field-proven insights to help you select and execute the most appropriate technique for your research needs.

The Molecular Context: Ionization of 2-Aminothiazole-4-Carboxylic Acid

The structure of 2-aminothiazole-4-carboxylic acid presents two primary ionizable centers: the acidic carboxylic acid group (-COOH) and the basic 2-amino group (-NH2). Furthermore, the thiazole ring itself contains a nitrogen atom (at position 3) which can be protonated.[3][4] Spectroscopic and reactivity data indicate that 2-aminothiazole derivatives predominantly exist in the amino tautomeric form and are protonated at the endocyclic ring nitrogen.[3][4]

Understanding the interplay of these groups is crucial. The pKa of the carboxylic acid is expected to be in the acidic range (typically pH 2-5), while the pKa associated with the protonated amino/ring nitrogen system will be in the basic range. The precise values are influenced by the electronic effects of the heterocyclic ring and any additional substituents.

A Comparative Guide to pKa Determination Methodologies

The choice of method for pKa determination is dictated by factors including the compound's purity, solubility, quantity, and the required accuracy. Below is a comparison of the most common experimental and computational techniques.

Experimental Methods: The Gold Standard

Experimental determination remains the most reliable approach for obtaining accurate pKa values.

  • Potentiometric Titration: This is a classic and highly precise technique.[5] It involves the gradual addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[6] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[6]

    • Strengths: High precision, relatively low cost, and wide availability of automated systems.[7]

    • Weaknesses: Requires a relatively large amount of pure sample (typically >1 mg) and can be challenging for poorly soluble compounds.[5][7] Carbonate-free solutions are essential for accuracy, especially at higher pH.[5]

  • UV-Vis Spectrophotometric Titration: This method is ideal for compounds possessing a chromophore that changes absorbance upon ionization. The absorbance of the compound is measured across a range of pH values at a constant concentration.[8] A plot of absorbance versus pH generates a sigmoidal curve, from which the pKa can be calculated using the Henderson-Hasselbalch equation.[1][2][8]

    • Strengths: High sensitivity (requires very little sample), suitable for poorly soluble compounds, and can be used for mixtures if the components have distinct spectra.[5]

    • Weaknesses: The compound must have a pH-dependent UV-Vis spectrum. Impurities that absorb in the same UV range can interfere with the measurement.[5][9]

  • Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. By measuring the mobility of an analyte across a range of buffer pHs, a titration curve can be generated to determine the pKa.[10] This technique is particularly powerful for its high throughput and minimal sample consumption.[10][11]

    • Strengths: Requires minute sample quantities (e.g., 30 μL), high accuracy for multiprotic compounds, and is less affected by impurities.[9][10] It is also well-suited for poorly soluble compounds, especially with co-solvent methods.[10]

    • Weaknesses: Requires specialized equipment and expertise. The ionic strength of the buffer must be carefully controlled.[11]

Computational (In Silico) Methods: The Predictive Powerhouse

Computational methods offer a rapid means to estimate pKa values, which is particularly valuable in the early stages of drug discovery for screening large libraries of compounds.[12]

  • Quantum Mechanics (QM): These methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the dissociation reaction to predict pKa.[13][14] While potentially highly accurate, they are computationally intensive.[14]

  • Machine Learning & QSPR: Quantitative Structure-Property Relationship (QSPR) models use existing experimental data to train algorithms that predict pKa based on molecular structure.[15] Modern approaches combine machine learning with QM calculations to achieve a balance of speed and accuracy, with reported root-mean-square errors (RMSEs) often between 0.7 and 1.0 pKa units.[13]

Methodology Comparison Summary
MethodSample PuritySample AmountSolubilityThroughputAccuracyKey Consideration
Potentiometric Titration HighHigh (~1-5 mg)GoodLowHigh (±0.02)Gold standard for pure, soluble compounds.[5]
UV-Vis Spectrophotometry ModerateVery Low (<0.1 mg)Poorly soluble OKMediumHigh (±0.05)Requires a pH-dependent chromophore.[5][8]
Capillary Electrophoresis LowVery Low (~30 µL)Poorly soluble OKHighHigh (±0.1)Excellent for complex mixtures and scarce samples.[9][10]
Computational Methods N/AN/AN/AVery HighModerate (±0.7-1.0)Best for rapid screening and hypothesis generation.[13]

Experimental Workflow & Protocols

To ensure trustworthiness and reproducibility, every protocol must be self-validating. Here, we detail a workflow for spectrophotometric pKa determination, a versatile and sensitive method.

Workflow for Spectrophotometric pKa Determination

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(cyclohexylamino)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(cyclohexylamino)thiazole-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the known hazards of its constituent functional groups: a cyclohexylamine moiety, a thiazole ring, and a carboxylic acid group. A conservative approach is therefore essential.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before handling 2-(cyclohexylamino)thiazole-4-carboxylic acid for disposal, it is crucial to understand its potential hazards. The structure combines a basic amine (cyclohexylamine), an acidic functional group (carboxylic acid), and a thiazole core, which can present its own set of hazards.

Key Potential Hazards:

  • Corrosivity and Irritation: The presence of both acidic (carboxylic acid) and basic (cyclohexylamine) functionalities suggests that the compound could be a skin and eye irritant, and potentially corrosive. Similar thiazole and carboxylic acid compounds are known to cause skin and eye irritation.[1]

  • Toxicity: Cyclohexylamine is harmful if swallowed or in contact with skin.[2] Thiazole derivatives can also be harmful.[1] Therefore, 2-(cyclohexylamino)thiazole-4-carboxylic acid should be handled as a potentially toxic substance.

  • Reactivity: Cyclohexylamine is a strong base that can react violently with acids and oxidizing agents.[3] The carboxylic acid group can react with bases. The intramolecular presence of both an acid and a base may affect its reactivity, but external incompatibilities should be carefully considered.

Personal Protective Equipment (PPE):

Due to the potential hazards, the following PPE must be worn when handling 2-(cyclohexylamino)thiazole-4-carboxylic acid:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Part 2: Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all 2-(cyclohexylamino)thiazole-4-carboxylic acid waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Solid Waste:

    • Collect all solid 2-(cyclohexylamino)thiazole-4-carboxylic acid, including contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing 2-(cyclohexylamino)thiazole-4-carboxylic acid should be collected in a separate, labeled hazardous waste container for liquids.

    • Crucially, do not mix this waste with other waste streams , especially strong acids, bases, or oxidizing agents, due to the reactive nature of the cyclohexylamine moiety.[3]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(cyclohexylamino)thiazole-4-carboxylic acid," and any known hazard symbols (e.g., corrosive, irritant, toxic).

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and steps for the safe disposal of 2-(cyclohexylamino)thiazole-4-carboxylic acid.

DisposalWorkflow start Start: Disposal of 2-(cyclohexylamino)thiazole-4-carboxylic acid ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill_management Spill Management start->spill_management segregation Waste Segregation ppe->segregation solid_waste Solid Waste Collection: - Contaminated consumables - Solid compound segregation->solid_waste liquid_waste Liquid Waste Collection: - Solutions containing the compound segregation->liquid_waste labeling Labeling: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols solid_waste->labeling liquid_waste->labeling storage Store in Designated Waste Accumulation Area labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end contain_spill Contain Spill with Inert Absorbent spill_management->contain_spill Spill Occurs cleanup Clean Spill Area contain_spill->cleanup collect_cleanup Collect Cleanup Materials as Hazardous Waste cleanup->collect_cleanup collect_cleanup->labeling

Caption: Disposal workflow for 2-(cyclohexylamino)thiazole-4-carboxylic acid.

Part 3: In-Lab Treatment and Spill Management

In-Lab Neutralization: A Word of Caution

While carboxylic acids can often be neutralized with a base before disposal, the presence of the basic cyclohexylamine group in the same molecule makes this a more complex and potentially hazardous procedure. Attempting to neutralize the carboxylic acid with a base could lead to an unpredictable reaction. Therefore, in-lab neutralization of 2-(cyclohexylamino)thiazole-4-carboxylic acid is not recommended without a thorough risk assessment and explicit approval from your institution's Environmental Health and Safety (EHS) department.

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab and contact EHS.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials like paper towels for initial containment.[4]

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.

Part 4: Storage and Final Disposal

Temporary Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.

  • This area should be away from incompatible materials, particularly strong acids and oxidizers.[3]

Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of 2-(cyclohexylamino)thiazole-4-carboxylic acid down the drain or in regular trash.[3]

Summary of Incompatible Materials

To prevent hazardous reactions, avoid mixing waste containing 2-(cyclohexylamino)thiazole-4-carboxylic acid with the following:

Material ClassExamplesRationale
Strong Acids Hydrochloric acid, Sulfuric acidThe cyclohexylamine moiety is a strong base and can react violently.[3]
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesThe amine group can react violently with strong oxidizers.[3]
Reactive Metals Aluminum, Copper, ZincCyclohexylamine can attack these metals.[3]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine.
  • Fisher Scientific. (2009, September 22).
  • Sciencelab.com. (2017, July 4).
  • U.S. Department of Agriculture. (n.d.). Cyclohexylamine.
  • Fisher Scientific. (2009, September 22).
  • National Oceanic and Atmospheric Administration. (n.d.). 2-amino-2-thiazoline-4-carboxylic acid. CAMEO Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (R)-Thiazolidine-4-carboxylic acid.
  • University of Illinois Division of Research Safety. (n.d.).
  • Sigma-Aldrich. (2024, September 6).
  • Enamine. (n.d.). Safety Data Sheet: 6-ethoxyimidazo[2,1-b][3][5]thiazole-5-carbaldehyde.

  • Cayman Chemical. (2024, September 18). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Santa Cruz Biotechnology. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(cyclohexylamino)ethanesulphonic acid.
  • CDH Fine Chemical. (n.d.).
  • TCI Chemicals. (2024, November 1).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid.
  • Spectrum Chemical. (2018, December 28).
  • TCI Chemicals. (2025, March 13). Safety Data Sheet: 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.
  • Safe Work Australia. (n.d.). Classifying hazardous chemicals.
  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
  • BASF. (2026, February 12).
  • Sigma-Aldrich. (n.d.). 4-Thiazolecarboxylic acid.
  • Fisher Scientific. (n.d.).

Sources

A Researcher's Guide to the Safe Handling of 2-(cyclohexylamino)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. Among these, 2-(cyclohexylamino)thiazole-4-carboxylic acid, a compound of interest in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols for related chemical structures.

Core Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize any risk of exposure. The following PPE is recommended when handling 2-(cyclohexylamino)thiazole-4-carboxylic acid.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliantTo protect against splashes and airborne particles.[8]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.[8][9]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[8][10][11]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[8][9]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)NIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[4][12]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to proper handling, storage, and disposal protocols is fundamental to maintaining a safe laboratory environment.[9][13]

Handling and Storage
  • Ventilation is Key : Always handle 2-(cyclohexylamino)thiazole-4-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[12][14]

  • Avoid Direct Contact : Consistently wear the appropriate PPE to prevent direct contact with skin, eyes, and clothing.[13]

  • Minimize Dust and Aerosols : Handle the compound in a manner that reduces the generation of dust and aerosols.

  • Hygienic Practices : After handling, thoroughly wash hands with soap and water.[13] Do not eat, drink, or smoke in laboratory areas.[1][14]

  • Proper Storage : Store the compound in a tightly sealed and clearly labeled container.[1] Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Disposal Plan
  • Waste Collection : Collect waste 2-(cyclohexylamino)thiazole-4-carboxylic acid and any contaminated materials (e.g., gloves, wipes) in a dedicated and correctly labeled hazardous waste container.[14][15]

  • Labeling : The waste container must be clearly marked with "Hazardous Waste," the full chemical name, and the associated hazards.[15]

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[13] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek medical attention if irritation persists.

  • Skin Contact : Remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, seek medical advice.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen.[2][12] Seek medical attention if symptoms persist.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[16] Seek immediate medical attention.

  • Spills : For minor spills, use an inert absorbent material to contain the substance.[15][17] Decontaminate the area with soap and water. All cleanup materials should be collected in a sealed bag and disposed of as hazardous waste.[15] For larger spills, evacuate the area and contact your institution's EHS department.[15]

Procedural Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed if Safe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe emergency_spill Spill Occurs spill_contain Contain Spill with Absorbent Material emergency_spill->spill_contain spill_notify Notify Supervisor/EHS emergency_spill->spill_notify emergency_exposure Personal Exposure exposure_flush Flush Affected Area (15 mins) emergency_exposure->exposure_flush exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for handling 2-(cyclohexylamino)thiazole-4-carboxylic acid.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • SAFETY DATA SHEET. (2025, September 22).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • 1193388-10-1 - Safety Data Sheet. (2025, August 8).
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Acid Handling. (n.d.).
  • British Pharmacopoeia. (2014, February 21). Safety data sheet.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
  • Flinn Scientific. (n.d.). Acid Safety.
  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • GHS07 - Safety Data Sheet. (2024, September 18).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

Sources

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